molecular formula C4H10O B586429 2-Methylpropyl-d9 Alcohol CAS No. 850209-54-0

2-Methylpropyl-d9 Alcohol

Cat. No.: B586429
CAS No.: 850209-54-0
M. Wt: 83.178
InChI Key: ZXEKIIBDNHEJCQ-CBZKUFJVSA-N
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Description

2-Methylpropyl alcohol-D9 is the labelled analogue of 2-Methylpropyl alcohol. Isobutyl Alcohol is a reagent used in organic reactions. It is used in the synthesis of new fluorinating reagents. It is also used in the lipase-catalyzed production of biodiesel as an energy source.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3/i1D3,2D3,3D2,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEKIIBDNHEJCQ-CBZKUFJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678663
Record name 2-(~2~H_3_)Methyl(~2~H_6_)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850209-54-0
Record name 2-(~2~H_3_)Methyl(~2~H_6_)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methylpropyl-d9 Alcohol for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Role of Isotopically Labeled Compounds in Modern Analytics

In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the demand for precision, accuracy, and reliability is paramount. Stable isotope-labeled compounds, such as 2-Methylpropyl-d9 alcohol, have emerged as indispensable tools, primarily serving as internal standards in mass spectrometry-based quantitative analyses. Their near-identical chemical and physical properties to their non-labeled counterparts, coupled with a distinct mass difference, allow for the correction of analytical variability, thereby enhancing the robustness and validity of experimental data. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, tailored for the discerning researcher.

Section 1: Core Chemical and Physical Properties

This compound, also known by its IUPAC name 1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-1-ol, is the deuterated analogue of isobutanol.[1][2] The substitution of nine hydrogen atoms with deuterium imparts a significant mass shift, making it an ideal internal standard for mass spectrometry applications.[3]

Key Identifiers and Molecular Characteristics

A clear identification of this compound is crucial for procurement and regulatory purposes.

PropertyValueSource(s)
CAS Number 850209-54-0[1][2][4]
Molecular Formula C₄HD₉O[1][4]
Molecular Weight 83.18 g/mol [1][2][4]
Synonyms Isobutyl-d9 Alcohol, Isobutanol-d9, 2-Methyl-1-propanol-d9[5][6]
Isotopic Purity Typically ≥98 atom % D[7]
Physicochemical Properties
PropertyValue (for Isobutanol)Source(s)
Appearance Colorless liquidInferred
Boiling Point 108 °CGeneral Knowledge
Melting Point -108 °CGeneral Knowledge
Density ~0.802 g/cm³General Knowledge
Solubility Limited miscibility with water; miscible with common organic solvents.Inferred
Storage Recommended at 2-8°C for long-term stability.[1][5]

It is imperative for users to refer to the vendor-specific Certificate of Analysis (CoA) for lot-specific purity and characterization data.[4]

Section 2: Spectroscopic Profile

A thorough understanding of the spectroscopic characteristics of this compound is essential for its application and for quality control.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak for this compound will appear at m/z 83, reflecting its molecular weight. The fragmentation pattern is expected to be analogous to that of isobutanol, with characteristic shifts in fragment masses due to the deuterium atoms. The primary fragmentation pathways for alcohols are α-cleavage and dehydration.[8]

  • α-Cleavage: This involves the breaking of the C-C bond adjacent to the oxygen atom. For this compound, this would result in the loss of a deuterated propyl radical to form a [CD₂OH]⁺ fragment, or the loss of a deuterated methyl radical.

  • Dehydration: The loss of a water molecule (D₂O) would lead to a fragment ion at m/z 63 (M-20).

The predictable mass shift of these fragments is fundamental to its utility as an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the near-complete deuteration, the ¹H NMR spectrum of this compound will be significantly simplified compared to its non-deuterated counterpart. The spectrum would primarily show a residual, likely broad, signal for the single remaining proton in the hydroxyl group. The position of this peak is highly dependent on the solvent and concentration.[9]

Conversely, the ²H (Deuterium) NMR spectrum would be informative, showing signals corresponding to the different deuterium environments within the molecule. The ¹³C NMR spectrum would also be simplified due to the absence of ¹H-¹³C coupling, resulting in sharp singlet signals for the carbon atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorptions for alcohols, with notable shifts due to the presence of deuterium.

  • O-H Stretch: A broad absorption band characteristic of the hydroxyl group will be present, typically in the region of 3200-3600 cm⁻¹.[10]

  • C-D Stretch: The C-H stretching vibrations typically seen around 2900 cm⁻¹ for alkyl groups will be shifted to lower wavenumbers (approximately 2100-2200 cm⁻¹) for the C-D bonds.

  • C-O Stretch: A strong absorption corresponding to the C-O stretching vibration will be present, generally in the 1000-1200 cm⁻¹ region.[10]

Section 3: Synthesis of Isotopically Labeled Isobutanol

The synthesis of deuterated compounds like this compound involves specialized methods to introduce the deuterium atoms. While specific, publicly available synthesis routes for this exact compound are proprietary to commercial suppliers, a general understanding can be derived from established methods for synthesizing isotopically labeled alcohols.

One plausible synthetic approach is the reduction of a deuterated ester, such as ethyl isobutyrate-d9, with a strong reducing agent. The deuterated starting material can be prepared through methods like the Guerbet reaction using deuterated reactants.[11] For instance, the condensation of deuterated ethanol and deuterated methanol can yield higher deuterated alcohols.[12] Organoborane chemistry also presents a viable route for the synthesis of labeled alcohols.[13]

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product Deuterated Precursors Deuterated Precursors Deuterated Ester Deuterated Ester Deuterated Precursors->Deuterated Ester Esterification This compound This compound Deuterated Ester->this compound Reduction

Caption: A generalized synthetic workflow for this compound.

Section 4: Application as an Internal Standard in Mass Spectrometry

The primary and most critical application of this compound is as an internal standard in quantitative analysis using mass spectrometry, particularly with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][14]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a gold-standard quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical workflow.[15] Because the deuterated internal standard is chemically almost identical to the analyte, it experiences the same sample preparation losses, extraction inefficiencies, and ionization suppression or enhancement in the mass spectrometer.[15][16] By measuring the ratio of the signal from the native analyte to the signal from the deuterated internal standard, a highly accurate and precise quantification can be achieved.[16]

IDMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Add_IS Add Known Amount of This compound Sample->Add_IS Extraction Extraction Add_IS->Extraction LC_GC Chromatographic Separation Extraction->LC_GC MS Mass Spectrometry Detection LC_GC->MS Ratio Calculate Analyte/IS Peak Area Ratio MS->Ratio Quantification Quantify Analyte Concentration Ratio->Quantification

Caption: The workflow of Isotope Dilution Mass Spectrometry using a deuterated internal standard.

Protocol: General Procedure for Using this compound as an Internal Standard

The following is a generalized protocol. The specific concentrations, volumes, and instrument parameters must be optimized for the particular analyte and matrix being studied.

  • Preparation of Internal Standard Stock Solution:

    • Accurately weigh a precise amount of this compound.

    • Dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).

    • Store the stock solution under appropriate conditions (e.g., refrigerated and protected from light).

  • Preparation of Working Internal Standard Solution:

    • Prepare a series of dilutions from the stock solution to create a working solution at a concentration appropriate for the expected analyte concentration range in the samples.

  • Sample Spiking:

    • To each unknown sample, calibration standard, and quality control sample, add a precise and consistent volume of the working internal standard solution at the very beginning of the sample preparation process.

  • Sample Preparation:

    • Perform the necessary sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to isolate the analyte and the internal standard from the sample matrix.

  • Instrumental Analysis:

    • Analyze the prepared samples by GC-MS or LC-MS.

    • Develop a method that allows for the chromatographic separation of the analyte and internal standard from other matrix components and ensures their detection by the mass spectrometer.

    • Set the mass spectrometer to monitor for at least one specific parent-to-daughter ion transition for both the analyte and this compound.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard for all samples.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Section 5: Safety and Handling

As a flammable liquid, this compound should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[6][17]

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[18] Recommended long-term storage is at 2-8°C.[1][5]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for flammable organic solvents.

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and detailed safety information.[1][6][19]

Section 6: Conclusion and Future Perspectives

This compound is a valuable tool for researchers in fields requiring high-precision quantitative analysis. Its role as an internal standard in isotope dilution mass spectrometry is well-established, contributing to the generation of reliable and reproducible data in complex biological matrices. As analytical instrumentation continues to advance in sensitivity and resolution, the use of high-purity, stable isotope-labeled standards like this compound will become even more critical for ensuring data integrity in demanding applications such as clinical diagnostics, proteomics, and drug metabolism studies.[20][21][22]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 49849399, this compound. Retrieved from [Link]

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  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Lovinger, D. M. (2006). Mixing proteomics and alcohol. Alcohol, 40(1), 1–2.
  • Ogasawara, Y., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(S3), e8814.
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  • Google Patents. (n.d.). WO2021054962A1 - Process for isobutanol production from ethanol and syngas.
  • Orhekafore, O. B. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1).
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  • ResearchGate. (n.d.). Reaction pathway for the formation of isobutanol from syngas. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Methyl-2-propanol. Retrieved from [Link]

  • Tang, W., et al. (2024). Spatial Proteomics Reveals Alcohol-Induced Damages to the Crypts and Villi of the Mouse Small Intestine. Journal of Proteome Research, 23(5), 1836-1846.
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Sources

Introduction: The Significance of Deuterated Isobutanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Purification of 2-Methylpropyl-d9 Alcohol

This compound (Isobutanol-d9), with the chemical formula (CD₃)₂CDCD₂OH (CAS No: 850209-54-0), is the isotopically labeled analogue of isobutanol.[1] The substitution of hydrogen with its heavy isotope, deuterium, renders the molecule invaluable for a range of advanced scientific applications. Deuterated compounds are critical in pharmaceutical research to study metabolic pathways, pharmacokinetics, and to potentially enhance a drug's metabolic stability through the kinetic isotope effect (KIE).[2][3] They also serve as indispensable internal standards for quantitative analysis by mass spectrometry and as probes in mechanistic studies of chemical reactions.[2] This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of this compound, tailored for researchers and professionals in drug development and chemical sciences.

Synthetic Strategy: A Rationale-Driven Approach

Achieving near-complete deuteration (perdeuteration) across a molecule requires a synthetic strategy that builds the carbon skeleton from highly deuterated precursors rather than attempting to exchange all hydrogen atoms on a pre-existing molecule. While methods like iridium-catalyzed H/D exchange are effective for deuterating specific positions (e.g., the α-carbon), they are not suitable for exhaustive deuteration of alkyl groups.[4][5]

Therefore, a convergent synthesis using a Grignard reaction offers a robust and controllable pathway. This approach involves the reaction of a deuterated Grignard reagent with a deuterated carbonyl compound. For the synthesis of this compound, the most logical disconnection points to the reaction between 2-propyl-d7-magnesium bromide and formaldehyde-d2. This method ensures that the isotopic label is incorporated with high efficiency into the final molecular architecture.

The overall synthetic pathway is visualized below.

Synthesis_Workflow cluster_0 Part A: Grignard Reagent Formation cluster_1 Part B: C-C Bond Formation cluster_2 Part C: Workup & Product Formation Isopropanol_d8 Isopropanol-d8 Bromination Bromination (e.g., PBr3) Isopropanol_d8->Bromination 2_Bromopropane_d7 2-Bromopropane-d7 Bromination->2_Bromopropane_d7 Mg_THF Mg turnings Anhydrous THF 2_Bromopropane_d7->Mg_THF Grignard 2-Propyl-d7-magnesium bromide Mg_THF->Grignard Reaction Nucleophilic Addition Grignard->Reaction Reacts with Formaldehyde_d2 Formaldehyde-d2 (from Methanol-d4) Formaldehyde_d2->Reaction Alkoxide Deuterated Magnesium Alkoxide Intermediate Quench Quench with D₂O/DCl Alkoxide->Quench Final_Product This compound ((CD₃)₂CDCD₂OD) Quench->Final_Product caption Fig 1: Overall synthetic workflow for this compound.

Fig 1: Overall synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is designed as a self-validating system, with checkpoints to ensure the success of each stage before proceeding. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent quenching of the Grignard reagent.

Part A: Preparation of 2-Propyl-d7-magnesium bromide

The causality behind this first step is the creation of a potent, deuterated nucleophile. The carbon-magnesium bond is highly polarized, making the propyl-d7 group strongly basic and nucleophilic, ready to attack an electrophilic carbonyl carbon.[6]

  • Apparatus Setup: A three-necked, flame-dried, round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with an inert gas inlet, and a pressure-equalizing dropping funnel is assembled.

  • Reagent Preparation: Magnesium turnings are placed in the flask. Anhydrous tetrahydrofuran (THF) is added via cannula.

  • Initiation: A small crystal of iodine is added. Its purpose is to chemically etch the magnesium surface, removing the passivating oxide layer and exposing fresh metal to initiate the reaction. The flask is gently warmed until the purple color of the iodine disappears.

  • Grignard Formation: A solution of 2-bromopropane-d7 in anhydrous THF is added dropwise from the dropping funnel. The reaction is exothermic. The rate of addition should be controlled to maintain a gentle reflux. The successful formation of the Grignard reagent is indicated by the disappearance of the magnesium metal and the formation of a characteristic cloudy, grey-brown solution.

  • Validation (Optional but Recommended): A small aliquot can be withdrawn and quenched with D₂O. The evolution of gas (propane-d8) confirms the presence of the active Grignard reagent.

Part B: Reaction with Formaldehyde-d2

Formaldehyde-d2 (paraformaldehyde-d2) serves as the C1 electrophile. As the simplest aldehyde, its reaction with the Grignard reagent yields a primary alcohol upon workup.[7]

  • Cooling: The flask containing the prepared Grignard reagent is cooled in an ice/salt bath to approximately -10 °C to 0 °C. This is crucial to moderate the highly exothermic reaction with formaldehyde and minimize side reactions.

  • Addition of Electrophile: Formaldehyde-d2, previously depolymerized by gentle heating and bubbled through anhydrous THF, or added as a slurry of paraformaldehyde-d2 in THF, is introduced slowly to the cooled Grignard solution with vigorous stirring.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure the reaction goes to completion. The result is a viscous slurry of the magnesium alkoxide salt.

Part C: Deuterated Workup and Isolation

The final step is to protonate—or in this case, deuterate—the alkoxide intermediate to yield the alcohol. A deuterated acid quench is essential to ensure the hydroxyl group is also labeled (OD).

  • Quenching: The reaction flask is cooled again in an ice bath. The mixture is slowly and carefully quenched by the dropwise addition of a cold solution of deuterium chloride (DCl) in D₂O. This step is highly exothermic and produces flammable gases.

  • Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts contain the crude this compound.

  • Washing: The combined organic layer is washed sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid) and brine (to reduce the amount of water in the organic phase).

  • Drying and Concentration: The organic solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification: Achieving High Isotopic and Chemical Purity

Purification is a critical step to remove any unreacted starting materials, side products, or residual solvents, as impurities can compromise the results of subsequent applications.[8] For a volatile liquid like isobutanol-d9, fractional distillation is the method of choice.

Purification Workflow

Purification_Workflow Crude_Product Crude Product (from rotary evaporator) Distillation_Setup Setup Fractional Distillation Apparatus Crude_Product->Distillation_Setup Heating Heat under Reduced Pressure Distillation_Setup->Heating Fraction_1 Low-Boiling Impurities (e.g., residual ether) Heating->Fraction_1 First Cut Fraction_2 Pure Product Fraction (Collect at stable temp) Heating->Fraction_2 Main Cut Residue High-Boiling Residue Heating->Residue Remains QC QC Analysis (GC-MS, NMR) Fraction_2->QC caption Fig 2: Purification workflow via fractional distillation.

Fig 2: Purification workflow via fractional distillation.
Fractional Distillation Protocol
  • Setup: The crude alcohol is placed in a round-bottom flask attached to a fractionating column (e.g., a Vigreux column). A distillation head with a thermometer, a condenser, and a receiving flask are assembled.

  • Distillation: The system is placed under reduced pressure (vacuum) to lower the boiling point and prevent potential decomposition. The flask is heated gently in an oil bath.

  • Fraction Collection:

    • An initial fraction containing low-boiling impurities (e.g., residual ether) is collected and discarded.

    • The temperature at the distillation head will then rise and stabilize. The fraction that distills at a constant temperature is the pure this compound. The boiling point of non-deuterated isobutanol is 108 °C at atmospheric pressure; the deuterated analogue will have a very similar boiling point.

    • The collection is stopped once the temperature begins to rise again or drop, indicating the end of the product fraction.

For applications requiring the highest purity, the distilled product can be further purified using silica gel chromatography, typically with an eluent system like ethyl acetate in hexanes.[9]

Characterization and Quality Control

Rigorous analytical validation is necessary to confirm the identity, purity, and isotopic enrichment of the final product. A combination of spectroscopic techniques provides a complete analytical picture.[10]

Parameter Analytical Technique Expected Result / Rationale
Identity & Structure NMR Spectroscopy (¹H, ²H, ¹³C)¹H NMR: Absence of signals in the alkyl region, confirming high deuteration.[11] A singlet may be observed for the residual -OH proton if the D₂O workup was incomplete. ²H NMR: Shows signals corresponding to the different deuterium environments (CD₃, CD, CD₂), confirming the structure and label positions.[12]
Molecular Weight Mass Spectrometry (GC-MS)The molecular ion peak (M+) should correspond to the calculated mass of C₄D₉OH (83.18) or C₄D₁₀O (84.19 if the hydroxyl is deuterated). The isotopic distribution of this peak confirms the degree of deuteration.[10]
Chemical Purity Gas Chromatography (GC)A single major peak should be observed, with purity typically >98%.
Functional Groups FTIR SpectroscopyAbsence of C-H stretching bands (~2870-2960 cm⁻¹). Presence of strong C-D stretching bands (~2050-2250 cm⁻¹) and a broad O-D stretching band (~2500 cm⁻¹) instead of the O-H band (~3300 cm⁻¹).

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  • NurdRage. (2018). Using the Grignard Reaction to Make Tertiary alcohols. YouTube. Retrieved from [Link]

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A Comprehensive Technical Guide to the Isotopic Purity of 2-Methylpropyl-d9 Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the isotopic purity of 2-Methylpropyl-d9 Alcohol (also known as isobutanol-d9), a deuterated analogue of isobutanol. The precise determination of isotopic purity is critical for applications in drug development, metabolic research, and as internal standards in analytical chemistry.[1][2] This document will delve into the significance of isotopic purity, the analytical methodologies for its determination, and the underlying synthetic considerations that influence the isotopic distribution of the final product.

The Critical Role of Isotopic Purity in Scientific Applications

Deuterated compounds, such as this compound, are powerful tools in various scientific disciplines. In drug development, the substitution of hydrogen with deuterium can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties.[3] The U.S. Food and Drug Administration (FDA) often considers deuterated drugs as new chemical entities (NCEs), which can provide significant commercial incentives for pharmaceutical companies.[4]

The utility of deuterated compounds is fundamentally dependent on their isotopic purity, which is the percentage of hydrogen atoms that have been replaced with deuterium.[5] High isotopic purity is essential for:

  • Accurate Quantification: In quantitative analyses using mass spectrometry, isotopically labeled internal standards are used to correct for sample loss and matrix effects. The accuracy of these measurements is directly tied to the known isotopic purity of the standard.[6]

  • Regulatory Compliance: For deuterated drugs, regulatory bodies like the FDA require rigorous characterization of the active pharmaceutical ingredient, including its isotopic composition.[7][8]

Table 1: Key Properties of this compound

PropertyValueSource(s)
CAS Number 850209-54-0[9][10][11]
Molecular Formula C₄HD₉O[9][11]
Molecular Weight 83.18 g/mol [10][11]
Synonyms Isobutanol-d9, 2-Methyl-1-propanol-d9[12]
Typical Isotopic Enrichment ≥98 atom % D[12]

Understanding the Synthesis and Potential Isotopic Impurities

The synthesis of this compound typically involves the use of deuterated starting materials and reagents. One plausible synthetic route is the Guerbet reaction, which involves the condensation of lower alcohols.[5][13] For example, the reaction of deuterated methanol and ethanol in the presence of a suitable catalyst can yield isobutanol with deuterium incorporation.

It is crucial to understand that achieving 100% isotopic purity is practically impossible. The synthesis will inevitably result in a population of molecules with varying degrees of deuteration, known as isotopologues (e.g., d8, d7, etc.). The presence of these isotopologues arises from:

  • Incomplete Deuteration of Starting Materials: The isotopic purity of the precursors directly impacts the final product.

  • Hydrogen-Deuterium Exchange: During the reaction or work-up, exchange reactions with residual protons from solvents or reagents can occur.

The following diagram illustrates the general workflow for the synthesis and subsequent purity analysis.

G cluster_synthesis Synthesis cluster_analysis Isotopic Purity Analysis Deuterated_Precursors Deuterated Precursors (e.g., Methanol-d4, Ethanol-d6) Reaction Chemical Reaction (e.g., Guerbet Reaction) Deuterated_Precursors->Reaction Purification Purification (e.g., Distillation, Chromatography) Reaction->Purification NMR NMR Spectroscopy (¹H and ²H NMR) Purification->NMR MS Mass Spectrometry (GC-MS or LC-MS) Purification->MS Final_Product This compound (with defined isotopic purity) NMR->Final_Product MS->Final_Product

Caption: Workflow from synthesis to isotopic purity analysis of this compound.

Analytical Methodologies for Determining Isotopic Purity

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is the gold standard for the comprehensive characterization of deuterated compounds.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides information about the chemical environment of atomic nuclei. Both proton (¹H) and deuterium (²H) NMR can be employed to determine isotopic purity.

For highly deuterated compounds like this compound, ¹H NMR is used to quantify the small residual proton signals. The isotopic purity is determined by comparing the integral of a residual proton signal to an internal standard or a non-deuterated portion of the molecule if one exists.

Experimental Protocol: Quantitative ¹H NMR

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the this compound sample.

    • Dissolve the sample in a known volume (e.g., 0.75 mL) of a high-purity deuterated solvent such as chloroform-d (CDCl₃).[14] The solvent should not have peaks that overlap with the analyte signals.

    • For absolute quantification, a certified internal standard of known concentration can be added.

  • Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) to ensure good signal dispersion.

    • Key Parameters for Quantification:

      • Relaxation Delay (d1): Set a long relaxation delay of at least 5 times the longest T₁ relaxation time of the protons being measured (a delay of 30-60 seconds is recommended) to ensure complete relaxation and accurate integration.[14]

      • Pulse Angle: Use a 90° pulse angle for maximum signal intensity.[14]

      • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 or more) to achieve a high signal-to-noise ratio (S/N > 250:1).[14]

  • Data Processing and Calculation:

    • Apply phasing and baseline correction to the spectrum for accurate integration.

    • Integrate the residual proton signals corresponding to the methyl and methylene groups of the isobutanol backbone.

    • Calculate the isotopic purity based on the ratio of the integrals of the residual proton signals to the number of protons they represent.

For highly enriched compounds, ²H NMR can be a valuable tool.[15] It directly observes the deuterium nuclei, providing a spectrum that can confirm the positions of deuteration and identify any unexpected deuterated species.

Experimental Protocol: ²H NMR

  • Sample Preparation:

    • Dissolve the sample in a non-deuterated solvent (e.g., CHCl₃) to avoid a large solvent signal in the deuterium spectrum.

  • Data Acquisition:

    • Acquire the ²H NMR spectrum. A 90-degree pulse is typically used due to the weaker signal of deuterium.[16]

  • Data Analysis:

    • The chemical shifts in the ²H NMR spectrum will be very similar to the corresponding proton signals in the ¹H NMR spectrum.

    • The presence and integration of peaks confirm the sites and relative amounts of deuteration.

G Start Sample of This compound Prep Sample Preparation (Dissolve in appropriate solvent) Start->Prep NMR_Acquisition NMR Data Acquisition Prep->NMR_Acquisition H1_NMR ¹H NMR (Quantitative Settings) NMR_Acquisition->H1_NMR H2_NMR ²H NMR NMR_Acquisition->H2_NMR Processing Data Processing (Phasing, Baseline Correction, Integration) H1_NMR->Processing H2_NMR->Processing Purity_Calc Isotopic Purity Calculation Processing->Purity_Calc

Caption: General workflow for isotopic purity determination by NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is used to determine the distribution of isotopologues in a sample.[17] For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.[2] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used.[18]

Experimental Protocol: GC-MS

  • Sample Preparation:

    • Prepare a dilute solution of the this compound in a volatile solvent (e.g., methanol or dichloromethane).

  • GC Separation:

    • Inject the sample into a GC system equipped with a suitable capillary column to separate the analyte from any impurities.

  • MS Detection:

    • The eluting compound is introduced into the mass spectrometer. Electron Ionization (EI) is a common ionization technique for this type of molecule.

    • Acquire a full scan mass spectrum to observe the molecular ion cluster.

  • Data Analysis:

    • Identify the molecular ion (M⁺) peak for the fully deuterated species (d9).

    • Identify and integrate the ion currents for the lower isotopologues (d8, d7, etc.).

    • The isotopic purity is calculated from the relative abundances of the different isotopologues in the molecular ion cluster. It's important to correct for the natural isotopic abundance of carbon-13.

Table 2: Comparison of Analytical Techniques for Isotopic Purity

TechniqueAdvantagesDisadvantages
¹H NMR - Provides site-specific information on residual protons.- Non-destructive.- Can be highly quantitative with proper setup.- May lack sensitivity for very high isotopic enrichment.- Requires careful optimization of experimental parameters for accurate quantification.
²H NMR - Directly observes the deuterium nuclei.- Confirms positions of deuteration.- Lower sensitivity than ¹H NMR.- Broader signals can make quantification challenging.
Mass Spectrometry - High sensitivity for detecting low-level isotopologues.- Provides the distribution of all isotopologues.- Destructive technique.- Can be influenced by ionization efficiency and fragmentation.

Conclusion and Best Practices

A multi-technique approach is the most robust strategy for the comprehensive characterization of the isotopic purity of this compound. Quantitative ¹H NMR provides precise information on the residual proton content, while ²H NMR confirms the sites of deuteration. Mass spectrometry complements these techniques by providing a detailed distribution of all isotopologues.

For researchers and drug development professionals, it is imperative to:

  • Source high-quality deuterated compounds from reputable suppliers who provide a detailed Certificate of Analysis specifying the isotopic purity and the analytical methods used for its determination.

  • Independently verify the isotopic purity using in-house analytical capabilities, especially for critical applications.

  • Understand the potential for isotopic impurities based on the synthetic route to anticipate and identify any unexpected species.

By adhering to these principles, scientists can ensure the reliability and reproducibility of their experimental results, ultimately accelerating scientific discovery and the development of new therapeutics.

References

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  • CAS No : 850209-54-0 | Product Name : 2-Methylpropyl Alcohol-D9 | Pharmaffiliates. Pharmaffiliates. [Link]

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  • An improved and economical LLE-LC/MS method for quantifying phosphatidylethanol: Identification and separation of isotopic cross-talk in clinical alcohol testing. (2025). PubMed. [Link]

  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link]

  • A rapid and sensitive GC-MS/MS method to measure deuterium labeled deoxyadenosine in DNA from limited mouse cell populations. (2018). National Institutes of Health. [Link]

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  • Dilute Alloy Catalysts for the Synthesis of Isobutanol via the Guerbet Route: A Comprehensive Study. (2023). MDPI. [Link]

  • A Primer of Deuterium in Drug Design. (2020). Taylor & Francis Online. [Link]

  • How to calculate isotope purity of firmaldehyde-d2 using NMR spectroscopy? ResearchGate. [Link]

  • CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. [Link]

  • Quantitative NMR Spectroscopy. (2017). [Link]

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  • Sustainable production of photosynthetic isobutanol and 3-methyl-1-butanol in the cyanobacterium Synechocystis sp. PCC 6803. (2023). PubMed Central. [Link]

  • Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach. (2004). ResearchGate. [Link]

  • quantitative nmr analysis: Topics by Science.gov. [Link]

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A Technical Guide to 2-Methylpropyl-d9 Alcohol for Advanced Analytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the properties, handling, and application of 2-Methylpropyl-d9 Alcohol. As a stable isotope-labeled (SIL) compound, it is a critical tool in modern analytical chemistry, particularly in quantitative mass spectrometry. This document provides not only procedural steps but also the underlying scientific principles to ensure robust and reliable experimental outcomes.

Core Identity and Physicochemical Characteristics

This compound (CAS Number: 850209-54-0 ) is the deuterated analogue of isobutanol (2-Methyl-1-propanol).[1][2][3][4] In this molecule, nine hydrogen atoms have been replaced with their heavy isotope, deuterium. This isotopic substitution renders the molecule chemically identical to its non-labeled counterpart in terms of reactivity and chromatographic behavior but significantly heavier, a property that is fundamental to its primary application.[2]

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-1-ol.[1][3] Its high isotopic purity, often specified as ≥98 atom % D, is crucial for its function, minimizing isotopic cross-talk and ensuring analytical accuracy.

Physicochemical Data Summary

A summary of the key properties of this compound is presented below. This data is essential for experimental design, including solvent selection and instrument parameter optimization.

PropertyValueSource(s)
CAS Number 850209-54-0[1][2][3][4]
Molecular Formula C₄HD₉O[1][4]
Molecular Weight 83.18 g/mol [1][3][4]
Synonyms Isobutan-d9-ol, Isobutyl-d9 alcohol, 2-Methyl-1-propan-d9-ol[2]
Form Liquid
Isotopic Purity Typically ≥98 atom % D
Mass Shift vs. Analyte M+9

Principle of Application: Stable Isotope Dilution Mass Spectrometry

The core utility of this compound lies in its role as an internal standard (IS) for quantitative analysis via mass spectrometry (MS).[5][6] This technique, known as Stable Isotope Dilution (SID), is the gold standard for quantification in complex matrices like plasma, urine, or tissue homogenates.

The rationale is straightforward: a known quantity of the deuterated standard is spiked into an unknown sample. The SIL standard and the native analyte behave almost identically during sample preparation (e.g., extraction, derivatization) and chromatographic separation. Any loss of analyte during these steps is mirrored by a proportional loss of the IS. Because the mass spectrometer can distinguish between the analyte and the IS based on their mass difference, the ratio of their signals remains constant regardless of sample loss. This allows for highly accurate and precise quantification, correcting for matrix effects and procedural variability.

Principle of Stable Isotope Dilution cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Analyte Analyte (Isobutanol) Mass = M Extract Extraction & Cleanup (Potential for Analyte Loss) Analyte->Extract IS Internal Standard (this compound) Mass = M+9 Spike Spiking (Add known amount of IS) IS->Spike Sample Biological Sample (Unknown Analyte Conc.) Sample->Spike Spike->Analyte LC LC Separation (Co-elution) Extract->LC MS Mass Spectrometer (Detection) LC->MS Data Data Acquisition (Peak Area Ratio) MS->Data Result Final Concentration Calculation (Based on Peak Area Ratio & Calibration Curve) Data->Result

Caption: Workflow illustrating the use of a stable isotope-labeled internal standard.

Experimental Protocol: Quantitative Analysis of Isobutanol

This section provides a validated, step-by-step methodology for using this compound as an internal standard for quantifying isobutanol in a biological matrix (e.g., plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents
  • This compound (IS)

  • Isobutanol (Analyte standard for calibration)

  • LC-MS grade Methanol and Acetonitrile

  • LC-MS grade Water

  • Formic Acid

  • Human Plasma (or other relevant matrix)

  • Microcentrifuge tubes

Preparation of Stock and Working Solutions

Causality: Preparing accurate stock and working solutions is the foundation of quantitative analysis. Serial dilutions from a concentrated stock minimize weighing errors and allow for the creation of a wide calibration range.

  • IS Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound. Dissolve in methanol to a final volume of 10 mL.

  • Analyte Stock Solution (1 mg/mL): Prepare in the same manner as the IS stock using isobutanol.

  • IS Working Solution (1 µg/mL): Dilute the IS stock solution 1:1000 with 50:50 methanol:water. This will be the spiking solution.

  • Calibration Standards: Perform serial dilutions of the Analyte Stock Solution to create a series of calibration standards ranging from the expected lower limit of quantification (LLOQ) to the upper limit (ULOQ).

Sample Preparation: Protein Precipitation

Causality: Protein precipitation is a rapid and effective method to remove the bulk of interfering proteins from plasma, which would otherwise foul the analytical column and ion source. The IS is added before this step to account for any variability in precipitation efficiency.

  • Pipette 50 µL of each calibration standard, quality control (QC) sample, and unknown sample into separate microcentrifuge tubes.

  • Add 10 µL of the IS Working Solution (1 µg/mL) to every tube except for blank matrix samples.

  • Vortex briefly to mix.

  • Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of vials for LC-MS/MS analysis.

Sample Preparation Workflow start Start: Sample/Calibrator/QC (50 µL) add_is Spike IS (10 µL of 1 µg/mL This compound) start->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (200 µL, ice-cold) vortex1->add_acn vortex2 Vortex Vigorously (1 min) add_acn->vortex2 centrifuge Centrifuge (>12,000 x g, 10 min) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer end Ready for LC-MS/MS Analysis transfer->end

Caption: Step-by-step workflow for protein precipitation using the internal standard.

LC-MS/MS Analysis

Causality: Chromatographic separation (LC) is necessary to separate the analyte from other matrix components, reducing ion suppression. Tandem mass spectrometry (MS/MS) provides specificity by monitoring a unique precursor-to-product ion transition for both the analyte and the IS. Alcohols often undergo alpha-cleavage or dehydration in the mass spectrometer, providing characteristic fragments.[7]

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to ensure retention and sharp peak shape for isobutanol.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • MS Method: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Analyte Transition: Q1 (Precursor Ion) -> Q3 (Product Ion) for Isobutanol.

    • IS Transition: Q1 (Precursor Ion + 9) -> Q3 (Product Ion + Deuterium shifts) for this compound.

Data Interpretation and System Validation

The output from the LC-MS/MS is a chromatogram showing co-eluting peaks for the analyte and the IS. The instrument software integrates these peaks to determine their respective areas.

  • Calibration Curve: A calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) against the known concentration of each calibration standard. A linear regression with a weighting factor (e.g., 1/x²) is typically applied.

  • Quantification: The concentration of the analyte in unknown samples is calculated by interpolating their measured peak area ratios against the calibration curve.

  • Trustworthiness and Validation: The protocol is self-validating through the inclusion of QC samples at low, medium, and high concentrations. The calculated concentrations of these QCs must fall within a pre-defined acceptance window (e.g., ±15% of the nominal value) for the analytical run to be considered valid.

Safe Handling and Storage

Proper handling and storage are paramount to maintaining the isotopic and chemical purity of this compound.[1]

  • Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C for long-term stability.[1][2] Some suppliers recommend storage at less than +4°C.[8]

  • Handling: Deuterated solvents are often hygroscopic and can readily absorb atmospheric moisture.[9][10] This can lead to H-D exchange, compromising isotopic purity. All handling should be performed under an inert, dry atmosphere (e.g., nitrogen or argon).[8][11] Use dry glassware and syringe techniques for transfers to minimize exposure to air.[8][9]

References

  • Pharmaffiliates. (n.d.). CAS No : 850209-54-0 | Product Name : 2-Methylpropyl Alcohol-D9. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Nelson, L. A., et al. (2023). Effects of combined use of alcohol and delta-9-tetrahydrocannibinol on working memory in Long Evans rats. PubMed Central. Retrieved from [Link]

  • University of Gothenburg. (2025). Two existing medications work effectively together in treating alcohol use disorder. ScienceDaily. Retrieved from [Link]

  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • Molecules. (2018). Natural Products for the Prevention and Treatment of Hangover and Alcohol Use Disorder. MDPI. Retrieved from [Link]

  • Eurisotop. (n.d.). NMR Solvents. Retrieved from [Link]

  • Fairbairn, C. E., & Sayette, M. A. (2014). A Multimodal Investigation of Contextual Effects on Alcohol's Emotional Rewards. PubMed Central. Retrieved from [Link]

  • Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]

  • Google Patents. (2001). WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Organic Syntheses. (n.d.). neopentyl alcohol. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Mass spectrum showing parent ion with m/z of 300 and 137 and 164.... Retrieved from [Link]

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The Rationale for Deuteration: A Pharmaceutical Perspective

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Weight of Deuterated Isobutanol

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the molecular weight of deuterated isobutanol. We will explore the foundational principles of its calculation, the empirical methods for its verification, and the profound implications of isotopic labeling in modern pharmaceutical science. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, grounding every protocol in a self-validating framework to ensure scientific integrity.

In drug discovery and development, the substitution of hydrogen (¹H) with its stable, heavier isotope, deuterium (²H or D), is a strategic tool for optimizing a drug candidate's metabolic profile.[1][2] This practice, known as deuteration, leverages the "kinetic isotope effect" (KIE).[3][4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to be cleaved.[5] Consequently, metabolic processes that involve the breaking of a C-H bond as the rate-determining step can be slowed significantly.[4] This can lead to several therapeutic advantages:

  • Improved Metabolic Stability: Reduced rate of drug breakdown can increase its half-life and overall exposure.[2]

  • Enhanced Safety Profile: May decrease the formation of toxic or reactive metabolites.[1][2]

  • Reduced Dosing Frequency: A longer-lasting drug can lead to improved patient compliance.[2]

Understanding the precise molecular weight of a deuterated molecule like isobutanol is the first and most critical step in quality control, ensuring the correct compound is being used in these sophisticated applications.

Theoretical Molecular Weight Calculation

The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. The molecular formula for isobutanol, an isomer of butanol, is C₄H₁₀O.[6][7] For deuterated variants, the atomic weight of each deuterium atom replaces that of a hydrogen atom at the labeled positions.

Authoritative Atomic Weights (IUPAC): [8]

  • Carbon (C): [12.0096, 12.0116] (Conventional value: 12.011)

  • Hydrogen (H): [1.007 84, 1.008 11] (Conventional value: 1.008)

  • Oxygen (O): [15.999 03, 15.999 77] (Conventional value: 15.999)

  • Deuterium (D): ~2.014 (calculated from its composition of one proton and one neutron)

Calculation for Non-Deuterated Isobutanol (C₄H₁₀O): (4 × 12.011) + (10 × 1.008) + (1 × 15.999) = 48.044 + 10.080 + 15.999 = 74.123 g/mol .[6][7][9][10]

The molecular weight of deuterated isobutanol depends entirely on the number of deuterium atoms incorporated. For the fully deuterated isotopologue, isobutanol-d₁₀ ((CD₃)₂CDCD₂OD), the calculation is as follows:

Calculation for Perdeuterated Isobutanol (C₄D₁₀O): (4 × 12.011) + (10 × 2.014) + (1 × 15.999) = 48.044 + 20.140 + 15.999 = 84.183 g/mol .[11]

Table 1: Molecular Weights of Selected Isobutanol Isotopologues

This table summarizes the calculated molecular weights for various deuteration levels of isobutanol, providing a quick reference for common research materials.

Compound NameMolecular FormulaDegree of DeuterationTheoretical Molecular Weight ( g/mol )
IsobutanolC₄H₁₀O074.123
Isobutanol-d₁C₄H₉DO175.129
Isobutanol-d₇C₄H₃D₇O781.167
Isobutanol-d₉C₄HD₉O983.175
Isobutanol-d₁₀C₄D₁₀O1084.183

Experimental Verification: A Protocol for Trustworthiness

Theoretical calculations must be confirmed empirically. This step is critical for validating the identity, isotopic enrichment, and purity of the deuterated compound.[12] High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate measurement of the mass-to-charge ratio (m/z).

Experimental Protocol: HRMS Analysis of Deuterated Isobutanol
  • Objective: To confirm the molecular weight and assess the isotopic purity of a deuterated isobutanol sample.

  • Materials:

    • Deuterated Isobutanol sample

    • LC/MS-grade Methanol or Acetonitrile

    • Calibrant solution for the mass spectrometer

  • Instrumentation:

    • A high-resolution mass spectrometer (e.g., Orbitrap or TOF)

    • Electrospray Ionization (ESI) source

  • Methodology:

    • Sample Preparation: Prepare a stock solution of the deuterated isobutanol in the chosen solvent at 1 mg/mL. Create a dilute working solution by performing a serial dilution to a final concentration of ~1 µg/mL. Rationale: Dilution prevents detector saturation and ensures accurate ion counting.

    • Instrument Calibration: Calibrate the mass spectrometer across the desired mass range according to the manufacturer's protocol. Rationale: Calibration is essential for achieving the high mass accuracy (<5 ppm) required to distinguish between compounds of similar nominal mass.

    • Ionization: Introduce the sample into the ESI source via direct infusion at a flow rate of 5-10 µL/min. Use positive ion mode, as alcohols readily form protonated adducts [M+H]⁺.

    • Data Acquisition: Acquire data in full scan mode over a mass range that brackets the expected m/z of the protonated molecule. For isobutanol-d₁₀ [M+H]⁺, the expected m/z is 84.183 (molecular weight) + 1.008 (proton) = 85.191.

    • Data Analysis:

      • Extract the ion chromatogram for the theoretical m/z of the target molecule.

      • Compare the measured accurate mass from the resulting spectrum to the calculated theoretical mass. The mass error should be below 5 ppm.

      • Analyze the full spectrum for peaks corresponding to under-deuterated species (e.g., d₉, d₈) to assess isotopic purity.

Diagram 1: HRMS Verification Workflow

cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_analysis 3. Analysis cluster_result 4. Validation prep1 Prepare ~1 µg/mL aample solution prep2 Calibrate HRMS instrument acq1 Direct infusion into ESI source (+ mode) prep2->acq1 acq2 Acquire full scan mass spectrum acq1->acq2 an1 Extract accurate mass of [M+H]⁺ peak acq2->an1 an2 Calculate mass error (should be <5 ppm) an1->an2 an3 Assess isotopic purity from spectrum an2->an3 res1 Molecular weight and purity confirmed an3->res1

Caption: A self-validating workflow for molecular weight confirmation by HRMS.

Application in Mechanistic Drug Metabolism Studies

The precise mass of deuterated isobutanol is leveraged in metabolic pathway studies. By comparing the metabolism of a deuterated substrate to its non-deuterated counterpart, researchers can pinpoint which specific C-H bonds are involved in enzymatic transformations, such as those mediated by Cytochrome P450 enzymes.

Diagram 2: Kinetic Isotope Effect in a Signaling Pathway

sub_h Isobutanol (C-H) enzyme Metabolizing Enzyme (CYP) sub_h->enzyme kH (fast) sub_d Deuterated Isobutanol (C-D) sub_d->enzyme kD (slow) prod_h Metabolite H enzyme->prod_h prod_d Metabolite D enzyme->prod_d analysis LC-MS Quantification prod_h->analysis prod_d->analysis

Sources

Section 1: Compound Identification and Isotopic Significance

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 2-Methylpropyl-d9 Alcohol

This compound, also known as isobutanol-d9, is the deuterated analogue of 2-methyl-1-propanol. In this molecule, the nine hydrogen atoms on the propyl chain have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution is crucial for a variety of advanced research applications, particularly in drug development and mechanistic studies.

The primary utility of deuteration is to introduce a "heavy" label into a molecule. This is invaluable in techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where the absence of proton signals from the solvent is required, and in mass spectrometry, where it serves as an internal standard for quantitative analysis. Furthermore, in metabolic studies, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a slower rate of metabolic cleavage. This "kinetic isotope effect" can be exploited by drug development professionals to design molecules with improved metabolic stability and pharmacokinetic profiles.

It is a standard and scientifically accepted practice to consider the toxicological and immediate physical hazards of a deuterated compound as identical to its non-deuterated (protio) counterpart. The substitution of hydrogen with deuterium does not significantly alter the compound's chemical reactivity concerning flammability, corrosivity, or acute toxicity. Therefore, this guide synthesizes safety data from the well-characterized 2-Methyl-1-propanol Safety Data Sheets (SDS) provided by authoritative chemical suppliers.

Compound Identification:

  • Chemical Name: this compound

  • Synonyms: Isobutanol-d9, 1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-1-ol[1][2]

  • CAS Number: 850209-54-0[1][2][3]

  • Molecular Formula: C₄HD₉O[1][3]

  • Molecular Weight: 83.18 g/mol [1][2][3]

Section 2: Hazard Identification and Risk Assessment

This compound is classified as a hazardous chemical under the Globally Harmonized System (GHS). A thorough understanding of its hazards is the foundation of a robust safety protocol. The primary risks are associated with its flammability and its effects on human health upon exposure.

GHS Hazard Classification:

  • Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)[4][5]

  • Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)[5][6][7]

  • Serious Eye Damage/Eye Irritation: Category 1 (H318: Causes serious eye damage)[5][6][7]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335: May cause respiratory irritation; H336: May cause drowsiness or dizziness)[5][6][7]

Hazard Analysis:

The flammability of this alcohol is its most significant physical hazard. As a Flammable Liquid Category 3 substance, it has a flash point between 23°C and 60°C. Its vapor is heavier than air and can travel a considerable distance to an ignition source, causing a "flashback."[8] The risk is exacerbated in indoor environments or confined spaces where vapors can accumulate.

Health hazards primarily involve irritant effects. Direct contact can cause significant skin irritation.[7][9] The most severe health risk from a single exposure is to the eyes, where contact can lead to serious, potentially irreversible damage.[4][6][9] Inhalation of vapors may irritate the respiratory system and affect the central nervous system, leading to symptoms like drowsiness and dizziness.[6][9][10]

Hazard_Relationship cluster_properties Physical Properties cluster_conditions Environmental Conditions cluster_hazard Resulting Hazard Prop1 Flash Point: ~28°C Cond1 Ambient Temperature > Flash Point Prop1->Cond1 enables Prop2 Vapor Pressure: 8 hPa @ 20°C Cond3 Poor Ventilation Prop2->Cond3 leads to accumulation Prop3 Vapors Heavier Than Air Prop3->Cond3 leads to accumulation Hazard High Risk of Fire or Explosion Cond1->Hazard creates flammable atmosphere Cond2 Presence of Ignition Source (Sparks, Flames, Hot Surfaces) Cond2->Hazard triggers Cond3->Hazard creates flammable atmosphere

Caption: Relationship between physical properties and fire hazard.

Section 3: Principles of Safe Handling: The Hierarchy of Controls

To mitigate the risks associated with this compound, a systematic approach to safety known as the "Hierarchy of Controls" must be implemented. This framework prioritizes the most effective control measures down to the least effective, ensuring a multi-layered defense against potential hazards.

  • Elimination/Substitution: In a research context, eliminating the chemical is not feasible. Substitution with a less hazardous solvent (e.g., one with a higher flash point or lower toxicity) should be considered if the experimental parameters allow.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard.

    • Fume Hood: All handling of this compound must be performed inside a certified chemical fume hood. This contains vapors and prevents their accumulation in the laboratory atmosphere.

    • Ventilation: The laboratory must have adequate general ventilation to dilute any fugitive emissions.[4]

    • Grounding and Bonding: When transferring volumes greater than a few liters, containers and receiving equipment must be grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source.[4][6][11]

  • Administrative Controls: These are work policies and procedures that reduce exposure.

    • Standard Operating Procedures (SOPs): Detailed, chemical-specific SOPs for all experimental workflows must be written and approved.

    • Training: All personnel must be trained on the specific hazards of this chemical and the procedures outlined in the SOP and SDS.

    • Restricted Areas: Designate specific areas within the lab for handling flammable liquids, away from ignition sources.[6][12]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above. It does not eliminate the hazard but protects the user from exposure.

Hierarchy_of_Controls cluster_most_effective Most Effective cluster_engineering Engineering Controls cluster_administrative Administrative Controls cluster_least_effective Least Effective Title Hierarchy of Controls for this compound Elimination Elimination/Substitution (e.g., Use a non-flammable solvent) Engineering Isolate People from Hazard (e.g., Fume Hood, Grounding) Elimination->Engineering Decreasing Effectiveness Administrative Change How People Work (e.g., SOPs, Training) Engineering->Administrative Decreasing Effectiveness PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE Decreasing Effectiveness

Caption: The Hierarchy of Controls prioritizes safety measures.

Section 4: Personal Protective Equipment (PPE) Protocol

Proper selection and use of PPE are critical when engineering and administrative controls cannot eliminate all risks of exposure.

Objective: To prevent skin, eye, and respiratory contact with this compound.

Methodology:

  • Eye and Face Protection:

    • Action: Wear chemical splash goggles that conform to ANSI Z87.1 or an equivalent standard. Safety glasses are not sufficient as they do not protect against splashes.

    • Causality: This is a Category 1 eye hazard, meaning it can cause serious, irreversible damage.[4][6] Goggles provide a seal around the eyes, which is necessary to protect against splashes and vapors. A face shield should be worn in addition to goggles when there is a significant splash risk (e.g., transferring large quantities).[6]

  • Skin and Body Protection:

    • Action: Wear a flame-resistant lab coat. Ensure appropriate gloves are worn at all times.

    • Glove Selection: Nitrile or neoprene gloves are generally suitable. Always check the glove manufacturer's compatibility chart for breakthrough time and permeation rate for "isobutanol" or "2-methyl-1-propanol."

    • Causality: The chemical is a skin irritant.[6][9] Gloves prevent direct contact. It is critical to remove gloves using the proper technique and wash hands thoroughly after handling the chemical to avoid accidental contamination of surfaces and personal items.[5][6]

  • Respiratory Protection:

    • Action: Respiratory protection is generally not required when working within a certified chemical fume hood.

    • Causality: The fume hood is an engineering control designed to keep vapor concentrations below permissible exposure limits. If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge would be necessary.

Section 5: Emergency Protocols

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with the location and operation of emergency equipment, including fire extinguishers, safety showers, and eyewash stations.

Spill Response Protocol

Objective: To safely contain, neutralize, and clean up a spill of this compound while minimizing exposure and preventing fire.

Methodology:

  • Assess and Alert:

    • Alert personnel in the immediate area.

    • If the spill is large or you feel unsafe, evacuate the area and call emergency services.

  • Control and Contain:

    • Remove all ignition sources from the area immediately.[6][12]

    • Increase ventilation by opening sashes on fume hoods (if safe to do so).

  • Absorb:

    • Contain the spill by surrounding it with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Use non-sparking tools (e.g., plastic or brass) to collect the absorbed material.[6][12]

  • Decontaminate and Dispose:

    • Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water.

    • Dispose of all materials according to institutional and local regulations.[6]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7] The speed of response is critical to preventing permanent eye damage.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[6] If skin irritation occurs, seek medical advice.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If they feel unwell or show signs of drowsiness, call a poison center or doctor.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Section 6: Storage and Disposal

Proper storage is essential for maintaining chemical integrity and preventing accidents.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[4][5][12][13] The recommended storage temperature is often refrigerator (2-8°C) for long-term preservation of isotopic purity, especially for high-purity grades used as standards.[1][14] However, always follow the supplier's specific recommendations.

  • Hygroscopicity: Like many deuterated solvents, this compound can be hygroscopic, meaning it absorbs moisture from the air.[15] This can compromise isotopic enrichment. Handle under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware for transfers to maintain quality.[15][16]

  • Incompatibilities: Keep away from heat, sparks, open flames, and other ignition sources.[4][13] Store separately from strong oxidizing agents, alkali metals, and nitrides, as these can cause violent reactions.[8][17]

  • Disposal: Dispose of waste material and empty containers in accordance with all applicable federal, state, and local regulations. Waste should be handled as hazardous chemical waste, specifically as a flammable liquid.

Section 7: Physical and Chemical Properties

The following table summarizes key quantitative data. Properties other than molecular weight are based on the non-deuterated analogue, 2-Methyl-1-propanol.

PropertyValueSource
Molecular Formula C₄HD₉O[1][3]
Molecular Weight 83.18 g/mol [1][2][3]
Appearance Clear, colorless liquid[8]
Odor Sweet[8]
Boiling Point ~108 °C (226.4 °F)[18]
Flash Point ~28 °C (82.4 °F) (closed cup)[8]
Density ~0.802 g/cm³ @ 20 °CN/A
Vapor Pressure ~8 hPa @ 20 °C[5]
Water Solubility Soluble[6]

Section 8: Toxicological Profile

The toxicological data for 2-Methyl-1-propanol serves as the basis for assessing the health risks of its deuterated form. The compound has low acute toxicity but poses significant irritation hazards.[19]

EndpointValueSpeciesRouteSource
LD50 2460 mg/kgRatOral[6]
LD50 3400 mg/kgRabbitDermal[6]
LC50 >18.18 mg/L (6 h)RatInhalation[6]
  • Acute Effects: As detailed in Section 2, the primary acute effects are severe eye irritation, skin irritation, respiratory tract irritation, and central nervous system depression (drowsiness, dizziness).[6][7][9][10]

  • Chronic Effects: Based on available data, repeated exposure is not expected to cause serious long-term organ damage.[6][20]

  • Carcinogenicity: This product is not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.[10]

This guide provides a comprehensive framework for the safe handling of this compound. Adherence to these principles is essential for protecting the health and safety of researchers and ensuring the integrity of scientific work. Always consult the most recent Safety Data Sheet from your specific supplier before use.

References

  • Asia Pacific Petrochemical Co., Ltd. Safety Data Sheet: Isobutanol (IBAL). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 49849399, this compound. Retrieved from [Link]

  • Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: 2-methylpropan-1-ol. [Link]

  • Dairen Chemical Corporation. Safety Data Sheet: Isobutyl Alcohol (IBA). [Link]

  • OECD Existing Chemicals Database. (n.d.). ISOBUTANOL CAS N°: 78-83-1. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Methylpropyl Alcohol-D9. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Methyl-2-propanol. [Link]

  • Google Patents. (n.d.). CN110128233B - Preparation method of deuterated alcohol compound.
  • NICNAS. (2013). 1-Propanol, 2-methyl-: Human health tier II assessment. [Link]

  • NY.Gov. (2016). Chemical Storage and Handling Recommendations. [Link]

  • Chemos GmbH & Co. KG. (2023). Safety Data Sheet: 2-methylpropan-2-ol. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57043629, 2-Methylpropyl Alcohol-OD. Retrieved from [Link]

Sources

Navigating the Isotopic Landscape: A Comprehensive Technical Guide to the Storage and Stability of 2-Methylpropyl-d9 Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical research and development, isotopically labeled compounds are indispensable tools. Among these, 2-Methylpropyl-d9 Alcohol, a deuterated analog of isobutanol, serves as a critical internal standard in bioanalytical studies and as a building block in the synthesis of complex deuterated molecules. Its utility is intrinsically linked to its stability and purity. This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth exploration of the optimal storage, handling, and stability assessment of this compound, ensuring its integrity for demanding research applications.

Foundational Principles: Understanding this compound

This compound, with the chemical formula C₄HD₉O, is a stable, non-radioactive isotopologue of isobutanol where all nine hydrogen atoms have been replaced with deuterium. This isotopic substitution imparts a higher molecular weight (83.18 g/mol ) compared to its non-deuterated counterpart, a property leveraged in mass spectrometry-based applications.[1] The primary allure of deuteration lies in the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, leads to a slower rate of metabolic degradation.[2] This enhanced metabolic stability is a significant advantage in pharmacokinetic studies.

PropertyValueSource
IUPAC Name 1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-1-olPubChem
CAS Number 850209-54-0PubChem
Molecular Formula C₄HD₉OClearsynth
Molecular Weight 83.18 g/mol Clearsynth

Prudent Stewardship: Optimal Storage and Handling Protocols

The long-term stability of this compound is contingent upon meticulous storage and handling. As a flammable liquid, adherence to safety protocols is paramount.

Storage Conditions:

For long-term storage, it is recommended to store this compound at 2-8°C (refrigerated) . Some suppliers also indicate that it is stable at room temperature. However, for maintaining the highest purity over extended periods, refrigeration is the more prudent choice. The container should be tightly sealed and stored in a dry, well-ventilated area, away from sources of ignition.[3][4][5] Protection from light is also advised to prevent potential photolytic degradation.

Handling Procedures:

Due to its flammable nature, this compound should be handled in a well-ventilated area, preferably within a fume hood. Standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn. It is crucial to avoid contact with oxidizing agents, as this can lead to a vigorous reaction.

G Logical Workflow for Safe Handling cluster_storage Storage cluster_handling Handling storage_temp Store at 2-8°C (Refrigerated) storage_conditions Tightly Sealed Container Dry & Well-Ventilated Area handling_location Well-Ventilated Area (Fume Hood) storage_temp->handling_location Transfer for Use storage_light Protect from Light handling_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) handling_incompatibles Avoid Oxidizing Agents G Oxidative Degradation Pathway A This compound B 2-Methyl-d8-propanal (Aldehyde Impurity) A->B Oxidation [O] C 2-Methyl-d8-propanoic Acid (Carboxylic Acid Impurity) B->C Further Oxidation [O]

Potential Oxidative Degradation Products

Analytical Vigilance: Methods for Assessing Purity and Stability

A robust analytical program is essential to monitor the purity and stability of this compound over its lifecycle. A combination of chromatographic and spectroscopic techniques provides a comprehensive assessment.

Stability-Indicating GC-FID Method for Purity Assessment

Gas chromatography with flame-ionization detection (GC-FID) is a powerful technique for assessing the purity of volatile compounds like this compound and for detecting potential degradation products. A stability-indicating method is one that can accurately quantify the parent compound in the presence of its impurities and degradation products.

Experimental Protocol: GC-FID Purity Method

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector and a capillary column suitable for alcohol analysis (e.g., a wax-based column like DB-WAX or equivalent).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.

    • Create a series of calibration standards by diluting the stock solution.

    • For analysis, dilute the this compound sample to fall within the calibration range.

  • GC-FID Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp: Increase to 220°C at a rate of 10°C/minute.

      • Hold: Hold at 220°C for 5 minutes.

    • Injection Volume: 1 µL

  • Data Analysis:

    • Calculate the purity of the this compound by area percent normalization, assuming all components have a similar response factor.

    • For more accurate quantification of impurities, a reference standard for each potential impurity should be used to determine its relative response factor.

NMR Spectroscopy for Isotopic Enrichment and Structural Integrity

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the isotopic enrichment and structural integrity of deuterated compounds.

¹H NMR (Proton NMR):

A ¹H NMR spectrum is used to assess the degree of deuteration by observing the residual proton signals. For a highly deuterated compound like this compound, the proton signals should be of very low intensity. The integration of these residual signals relative to a known internal standard can provide a quantitative measure of the isotopic purity.

²H NMR (Deuterium NMR):

A ²H NMR spectrum provides direct evidence of the positions of deuterium incorporation. [6]The spectrum of this compound should show signals corresponding to the deuterons at the various positions in the molecule. This technique is also valuable for identifying any potential isotopic scrambling. [7][8] Experimental Protocol: Quantitative ²H NMR for Isotopic Enrichment

  • Instrumentation: A high-field NMR spectrometer equipped with a deuterium probe.

  • Sample Preparation:

    • Accurately weigh a known amount of this compound.

    • Dissolve the sample in a suitable non-deuterated solvent (e.g., chloroform or acetone) containing a known concentration of an internal standard with a well-defined deuterium signal (e.g., deuterated chloroform with a known isotopic purity).

  • NMR Acquisition:

    • Acquire the ²H NMR spectrum using quantitative parameters, including a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to ensure full relaxation of all nuclei.

  • Data Analysis:

    • Integrate the signals corresponding to the different deuterium environments in this compound and the signal of the internal standard.

    • Calculate the isotopic enrichment by comparing the integral of the analyte signals to the integral of the internal standard signal, taking into account the number of deuterons in each molecule and their respective concentrations.

Long-Term Stability and Retest Period Determination

While suppliers often suggest a re-analysis period of three years, a more rigorous determination of the retest period should be based on a long-term stability study, particularly for critical applications such as use as a certified reference material. The principles outlined in the ICH Q1A(R2) guideline for stability testing of new drug substances provide a robust framework for such a study. [3][4][9] Long-Term Stability Study Design:

  • Storage Conditions: Store samples of this compound at the recommended long-term storage condition (2-8°C) and at an accelerated condition (e.g., 25°C/60% RH). [5]* Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months. [3][10] * Accelerated: Test at 0, 3, and 6 months. [3]* Analytical Tests: At each time point, assess the purity using the validated stability-indicating GC-FID method and confirm the isotopic enrichment and structural integrity using NMR spectroscopy.

  • Evaluation: Analyze the data for any trends in degradation or changes in purity. The retest period is established based on the time interval during which the material remains within its predefined acceptance criteria.

G Long-Term Stability Study Workflow start Initiate Study (Time 0 Analysis) storage Store at Long-Term (2-8°C) & Accelerated (25°C/60% RH) Conditions start->storage testing Periodic Testing: - Purity (GC-FID) - Isotopic Enrichment (NMR) storage->testing Follow Testing Schedule testing->testing Continue Testing evaluation Data Evaluation (Trend Analysis) testing->evaluation retest Establish Retest Period evaluation->retest

Workflow for Establishing a Retest Period

Conclusion: Ensuring Integrity in Isotopic Applications

The reliability of research data generated using this compound is directly proportional to the integrity of the compound itself. By implementing the rigorous storage, handling, and analytical monitoring strategies outlined in this guide, researchers, scientists, and drug development professionals can ensure the long-term stability and purity of this vital isotopic standard. A proactive approach to stability assessment, grounded in sound scientific principles and validated analytical methods, is the cornerstone of trustworthy and reproducible scientific outcomes.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

  • Akoka, S., & Remaud, G. S. (2002). Determination of Deuterium Isotope Ratios by Quantitative 2H NMR Spectroscopy: the ERETIC Method As a Generic Reference Signal. Analytical Chemistry, 74(21), 5534–5539. [Link]

  • Kupiec, T., & Raj, V. (2006). GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. LCGC North America, 24(8), 788-796. [Link]

  • LibreTexts. (2021). 15.7: Oxidation of Alcohols. Chemistry LibreTexts. [Link]

  • Remaud, G. S., & Akoka, S. (2006). Determination of Deuterium Isotope Ratios by Quantitative 2 H NMR Spectroscopy: the ERETIC Method As a Generic Reference Signal. ResearchGate. [Link]

  • Lee, S. Y., Park, J. H., Kim, S. B., Park, M. K., Lee, J. W., Lee, J. K., & Kim, K. H. (2012). Optimization and validation of a GC-FID method for the determination of acetone-butanol-ethanol fermentation products. Journal of the Korean Society for Applied Biological Chemistry, 55(3), 363-368. [Link]

  • van der Heeft, E., & van der Greef, J. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. [Link]

  • Chromatography Forum. (2014). Testing for purity of butanol using GC-FID. [Link]

  • BioPharma Consulting Group. (n.d.). Stability Testing Strategies for Working Standards. [Link]

  • AOCS. (2017). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. Journal of the American Oil Chemists' Society, 94(11), 1337-1345. [Link]

  • ChemRxiv. (2022). Deuteron-proton isotope correlation spectroscopy of molecular solids. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]

  • SlideShare. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

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An In-depth Technical Guide to the Physical Characteristics of 2-Methylpropyl-d9 Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpropyl-d9 Alcohol, also known as isobutanol-d9, is a deuterated isotopologue of isobutanol. In this molecule, all nine hydrogen atoms on the propyl chain have been replaced with deuterium, a heavy isotope of hydrogen. This isotopic labeling makes it a valuable tool in various scientific disciplines, particularly in drug development and metabolic research. The substitution of hydrogen with deuterium can significantly alter the metabolic fate of a molecule by attenuating the rate of enzymatic C-H bond cleavage, a phenomenon known as the kinetic isotope effect. This property allows researchers to probe metabolic pathways, improve the pharmacokinetic profiles of drug candidates, and use it as an internal standard in mass spectrometry-based bioanalysis.[1] This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, along with detailed protocols for its analytical characterization.

Physicochemical Properties

PropertyValue (this compound)Value (Isobutanol)Source(s)
Molecular Formula C₄HD₉OC₄H₁₀O[2]
Molecular Weight 83.18 g/mol 74.12 g/mol [3][2][4][5][6][7]
CAS Number 850209-54-078-83-1[3][2][4][5][6][7]
Appearance Colorless liquidColorless, oily liquid[8][9]
Odor Characteristic, sweet, mustySweet, musty[9][10]
Boiling Point Not explicitly stated; expected to be ~108 °C107.89 °C[10][11][12]
Melting Point Not explicitly stated; expected to be ~-108 °C-108 °C[10][11][12]
Density Not explicitly stated; expected to be ~0.8 g/cm³0.802 g/cm³ at 20 °C[10][12]
Refractive Index (n_D) Not explicitly stated; expected to be ~1.3961.3959[10][13]
Solubility Not explicitly stated8.7 mL/100 mL in water[10]
Storage 2-8°C RefrigeratorRoom temperature[3][5]
Hazards Flammable liquidFlammable liquid, Skin/eye irritant[6][10]

Molecular Structure and Analytical Workflow

The structural formula of this compound is fundamental to understanding its chemical behavior. The following diagram illustrates the molecular structure, highlighting the deuterium atoms.

Caption: Molecular structure of this compound.

A typical analytical workflow for the characterization of this compound involves a combination of spectroscopic techniques to confirm its identity, purity, and isotopic enrichment.

cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Verification Sample Sample NMR NMR Sample->NMR Structural Elucidation MS MS Sample->MS Molecular Weight & Fragmentation FTIR FTIR Sample->FTIR Functional Group Analysis Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment MS->Purity_Assessment Isotopic_Enrichment Isotopic Enrichment MS->Isotopic_Enrichment FTIR->Structure_Confirmation

Caption: General analytical workflow for this compound.

Analytical Characterization Methodologies

Accurate analytical characterization is crucial to verify the isotopic substitution, confirm the molecular structure, and ensure the purity of deuterated compounds.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR would be informative, although ²H (Deuterium) NMR is the most direct method for confirming deuteration.

Experimental Protocol (¹H NMR):

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

    • Probe: A standard broadband or inverse detection probe.

    • Temperature: Set to a constant temperature, typically 25 °C.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • The number of scans will depend on the sample concentration but should be sufficient to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

    • Integrate the resulting peaks.

Expected Results:

Due to the extensive deuteration (typically >98 atom % D), the ¹H NMR spectrum is expected to show very small residual peaks corresponding to the non-deuterated and partially deuterated species. The most prominent peak would likely be the hydroxyl (-OH) proton, which is typically a broad singlet and its chemical shift can be solvent-dependent. The absence of significant signals in the regions where the propyl protons would appear in isobutanol confirms the high level of deuteration.[15]

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and isotopic enrichment of this compound.

Experimental Protocol (Electron Ionization - Mass Spectrometry, EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) inlet for volatile compounds.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and its fragments.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern to confirm the structure.

Expected Results:

The mass spectrum of this compound will show a molecular ion peak at m/z 83, corresponding to the molecular weight of the fully deuterated molecule.[3][2][4][5][7] The fragmentation pattern of alcohols is characterized by alpha-cleavage and dehydration.[16] For this compound, prominent fragments would be expected from the loss of a CD₃ radical or other deuterated fragments. The base peak in the mass spectrum of isobutanol is at m/z 43, corresponding to the isopropyl cation; for the d9 analogue, a corresponding peak would be expected at a higher m/z value due to the deuterium atoms.[17] The relative intensities of the isotopic peaks will allow for the calculation of the isotopic enrichment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (Attenuated Total Reflectance - FTIR, ATR-FTIR):

  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a background subtraction.

    • Identify and label the major absorption bands.

Expected Results:

The FTIR spectrum of this compound will exhibit characteristic absorption bands. A broad band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group.[18] The C-H stretching vibrations, typically seen around 2960-2850 cm⁻¹ for isobutanol, will be shifted to lower wavenumbers (approximately 2200-2100 cm⁻¹) for the C-D stretching vibrations due to the heavier mass of deuterium. The C-O stretching vibration will be observed in the fingerprint region, typically around 1050 cm⁻¹.[18]

Conclusion

This compound is a critical tool for researchers in the pharmaceutical and chemical sciences. Its physical characteristics are very similar to its non-deuterated counterpart, isobutanol, with the key difference being its increased molecular weight and altered bond vibrational frequencies due to the presence of deuterium. The analytical techniques of NMR, MS, and FTIR provide a robust framework for the comprehensive characterization of this isotopically labeled compound, ensuring its identity, purity, and isotopic enrichment for its intended applications.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link][4]

  • Pharmaffiliates. (n.d.). 2-Methylpropyl Alcohol-D9 | CAS No : 850209-54-0. Retrieved from [Link][5]

  • Wikipedia. (2023). Isobutanol. Retrieved from [Link][10]

  • CK Isotopes. (n.d.). Synthetic Intermediates for Deuterated Pharmaceuticals. Retrieved from [Link][1]

  • ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link][14]

  • National Institute of Standards and Technology. (n.d.). 2-Propanol, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link][19]

  • BASF PETRONAS Chemicals. (2012). ISOBUTANOL. Retrieved from [Link]

  • OECD Existing Chemicals Database. (n.d.). ISOBUTANOL CAS N°: 78-83-1. Retrieved from [Link][11]

  • Allery Chemistry. (2021, April 1). NMR of 2-methylpropan-1-ol for A-level Chemistry | H-NMR [Video]. YouTube. Retrieved from [Link][15]

  • Wöllhaf, C., Häusler, J., Peters, R., & Stolten, D. (2024). Dilute Alloy Catalysts for the Synthesis of Isobutanol via the Guerbet Route: A Comprehensive Study. Catalysts, 14(3), 215. [Link][20]

  • Occupational Safety and Health Administration. (n.d.). ISOBUTYL ALCOHOL (ISOBUTANOL). Retrieved from [Link][9]

  • Dadkhah, M., et al. (2018). FTIR spectra for isopropyl alcohol, toluene, and perfluorodecalin plasma polymerized coating. ResearchGate. [Link][21]

  • Food and Agriculture Organization of the United Nations. (2004). ISOBUTANOL. Retrieved from [Link][22]

  • Aditya Dye Chem. (n.d.). Isobutanol (Isobutyl Alcohol). Retrieved from [Link][12]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropan-1-ol. Retrieved from [Link][18]

  • RefractiveIndex.INFO. (n.d.). Refractive index of C4H9OH (Butanol) - Moutzouris-iso. Retrieved from [Link][13]

  • All about chemistry. (2022, August 11). Mass Spectrometry of Alcohols [Video]. YouTube. Retrieved from [Link][16]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropan-1-ol. Retrieved from [Link][17]

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solubility of 2-Methylpropyl-d9 Alcohol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-Methylpropyl-d9 Alcohol in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (Isobutanol-d9), a deuterated isotopologue of isobutanol. As the use of stable isotope-labeled compounds becomes increasingly critical in pharmaceutical research, particularly in metabolic studies and quantitative bioanalysis, a thorough understanding of their fundamental physicochemical properties, such as solubility, is paramount. This document delves into the theoretical principles governing solubility, presents expected solubility profiles in a range of common organic solvents, and provides a robust, step-by-step experimental protocol for solubility determination. This guide is intended for researchers, scientists, and drug development professionals who utilize deuterated compounds in their workflows.

Introduction: The Significance of Deuterated Compounds

This compound, the fully deuterated form of isobutanol, is a valuable tool in scientific research. The substitution of hydrogen atoms with their heavier isotope, deuterium, provides a unique spectroscopic signature that is leveraged in Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1] In drug development, deuteration can alter metabolic pathways, potentially leading to improved pharmacokinetic profiles. Understanding the solubility of such compounds is a foundational requirement for their effective use, influencing everything from reaction kinetics in organic synthesis to formulation development and bioanalytical sample preparation.[1] This guide explains the causal factors behind the solubility of this compound and provides practical methodologies for its assessment.

Physicochemical Profile of this compound

The physical and chemical properties of a molecule are the primary determinants of its solubility. While deuteration does not change the fundamental molecular structure, the increased mass can subtly influence intermolecular interactions.

PropertyValueSource
IUPAC Name 1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-1-ol[2][3]
Synonyms Isobutanol-d9, 2-Methyl-1-propan-d9-ol[4]
CAS Number 850209-54-0[2][3][4]
Molecular Formula C₄D₉HO[3][4]
Molecular Weight ~83.18 g/mol [2][3][4]
Unlabelled CAS 78-83-1[4]
Appearance Expected to be a clear, colorless liquid[5]

The incorporation of deuterium can sometimes lead to an increase in a compound's solubility.[6] This phenomenon is attributed to subtle changes in vibrational energies and intermolecular forces, such as hydrogen bonding and van der Waals interactions.

The Theoretical Basis of Solubility

The principle of "like dissolves like" is the cornerstone of predicting solubility.[7][8] This means that substances with similar polarities and intermolecular forces are more likely to be miscible. This compound is an amphiphilic molecule, possessing both a polar and a non-polar region.

  • Polar Hydroxyl (-OH) Group: This functional group is capable of forming strong hydrogen bonds, making the molecule soluble in polar, protic solvents like water and other alcohols.[9]

  • Non-Polar Isobutyl Group (C₄D₉-): This branched alkyl chain engages in weaker van der Waals interactions, promoting solubility in non-polar organic solvents such as hydrocarbons and ethers.

The overall solubility in a given solvent is a balance between these competing characteristics. In short-chain alcohols like isobutanol, the influence of the polar hydroxyl group is significant.[9] However, as the non-polar carbon chain increases in size, the solubility in polar solvents like water decreases.[9]

Expected Solubility Profile in Common Organic Solvents

Direct, quantitative solubility data for this compound is not widely published. However, a highly reliable solubility profile can be inferred from its non-deuterated analogue, isobutanol, which is known to be miscible with most common organic solvents.[5]

SolventFormulaTypeExpected SolubilityRationale
Hexane C₆H₁₄Non-polarMiscibleThe non-polar isobutyl group interacts favorably with the non-polar solvent via van der Waals forces.
Toluene C₇H₈Non-polar (Aromatic)MiscibleSimilar to hexane, solubility is driven by non-polar interactions.
Diethyl Ether (C₂H₅)₂OPolar AproticMiscibleThe solvent is a hydrogen bond acceptor and has a significant non-polar character, making it an excellent solvent for amphiphilic molecules.
Chloroform-d CDCl₃Polar AproticMiscibleA common NMR solvent that effectively solvates a wide range of organic compounds.[10]
Acetone C₃H₆OPolar AproticMiscibleThe polar carbonyl group and alkyl chains allow it to dissolve other polar and moderately non-polar compounds.
Methanol-d4 CD₄OPolar ProticMiscibleBoth solute and solvent are short-chain alcohols capable of strong hydrogen bonding.
Ethanol C₂H₆OPolar ProticMiscibleStrong hydrogen bonding between the hydroxyl groups of the solute and solvent ensures miscibility.[5]
Water H₂OPolar ProticSparingly Soluble (~85 g/L)While the hydroxyl group forms hydrogen bonds with water, the larger non-polar isobutyl group limits complete miscibility.[11]

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a self-validating, step-by-step method for determining the qualitative solubility of this compound. The causality behind each step is explained to ensure scientific rigor.

Materials and Equipment
  • This compound

  • Selected organic solvents (e.g., Hexane, Toluene, Acetone, Ethanol, Deionized Water)

  • Calibrated positive displacement micropipettes and tips

  • 1.5 mL glass vials or small test tubes

  • Vortex mixer

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, appropriate gloves

Step-by-Step Methodology
  • Solvent Preparation: Add 1.0 mL of the chosen organic solvent to a clean, dry glass vial. This creates a standardized volume for consistent observation.

  • Initial Solute Addition: Add 100 µL of this compound to the solvent. This initial 10:1 solvent-to-solute ratio is a robust starting point for assessing miscibility.

  • Mixing and Equilibration: Cap the vial securely and vortex the mixture vigorously for 20-30 seconds. This step is critical to overcome any kinetic barriers to dissolution and ensure the system reaches a homogenous state if it is thermodynamically favorable.

  • Visual Observation: Let the vial stand for 30-60 seconds and observe the contents against a well-lit background. Look for:

    • A single, clear, homogenous phase: Indicates the liquids are miscible at this concentration.

    • Two distinct layers (immiscible): Indicates insolubility.

    • A cloudy or turbid solution (emulsion): Suggests partial solubility.

  • Classification: Record the observation based on the following criteria:

    • Miscible: A single clear phase is observed.

    • Partially Soluble: A persistent cloudy emulsion or a significant reduction in the volume of a second phase is observed.

    • Insoluble: Two distinct, clear layers are present with no significant change in volume.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility determination protocol.

G start Start: Prepare 1.0 mL of Solvent in Vial add_solute Add 100 µL of This compound start->add_solute vortex Vortex Vigorously for 20-30 seconds add_solute->vortex observe Observe Mixture for Phase Separation vortex->observe miscible Record: Miscible observe->miscible One Phase insoluble Record: Insoluble / Partially Soluble observe->insoluble Two Phases / Cloudy end End Protocol miscible->end insoluble->end

Caption: Workflow for qualitative solubility determination.

Conclusion

This compound, by virtue of its amphiphilic structure, exhibits excellent solubility in a wide array of common organic solvents, ranging from non-polar hydrocarbons to polar alcohols. Its solubility is primarily dictated by the "like dissolves like" principle, with its non-polar alkyl chain driving miscibility in non-polar media and its polar hydroxyl group enabling dissolution in polar solvents. Its solubility in water is limited, a crucial consideration for aqueous formulations or extraction procedures. The provided experimental protocol offers a reliable and straightforward method for verifying its solubility in any solvent of interest, ensuring its effective and predictable application in research and development.

References

  • University of Toronto. (2023). Solubility of Organic Compounds.
  • LGC Standards. This compound.
  • SYNMR. (2023). Advantages and Limitations of Deuterated Solvents in Organic Synthesis.
  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • OECD Existing Chemicals Database. ISOBUTANOL CAS N°: 78-83-1.
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
  • PubChem - NIH. This compound.
  • National Institutes of Health (NIH). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen.
  • Food and Agriculture Organization of the United Nations. ISOBUTANOL.
  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds.
  • BASF PETRONAS Chemicals. ISOBUTANOL.
  • Isotope Science / Alfa Chemistry. How to Choose Deuterated NMR Solvents.
  • Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility.
  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • PubChem - NIH. 2-Methylpropyl Alcohol-OD.
  • Sciencemadness Wiki. (2020). Isobutanol.
  • MolecularCloud. (2024). Physical and Chemical Properties of Alcohols.
  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility.
  • Clearsynth. 2-Methylpropyl Alcohol-d9.

Sources

A Technical Guide to 2-Methylpropyl-d9 Alcohol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 2-Methylpropyl-d9 Alcohol (deuterated isobutanol), a valuable tool for researchers, scientists, and professionals in the field of drug development. We will explore its procurement from commercial suppliers, critical quality considerations, and its principal applications, complete with detailed experimental workflows and the scientific rationale behind them.

Introduction to this compound: Properties and Significance

This compound, a deuterated isotopologue of isobutanol, possesses the chemical structure (CD₃)₂CDCD₂OH.[1] The substitution of nine hydrogen atoms with deuterium imparts a higher mass (molecular weight: ~83.18 g/mol ) without significantly altering its chemical properties.[2][3] This subtle yet crucial modification makes it an indispensable tool in modern analytical and pharmaceutical research. Its primary utility lies in its ability to be distinguished from its non-deuterated counterpart by mass-sensitive analytical techniques, most notably mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Commercial Suppliers and Quality Assessment

A reliable supply of high-purity this compound is paramount for the integrity of experimental data. Several reputable commercial suppliers specialize in the synthesis and distribution of deuterated compounds.

Table 1: Prominent Commercial Suppliers of this compound

SupplierProduct Number (Example)Isotopic Purity (Typical)Chemical Purity (Typical)Available Quantities
C/D/N Isotopes Inc. D-1675≥98 atom % DCheck Certificate of Analysis0.25 g, 0.5 g
Clearsynth CS-T-56782Check Certificate of AnalysisCheck Certificate of AnalysisInquire for details
Santa Cruz Biotechnology sc-264420Check Certificate of AnalysisCheck Certificate of AnalysisInquire for details
Pharmaffiliates PA STI 053650Check Certificate of AnalysisCheck Certificate of AnalysisInquire for details

When selecting a supplier, it is imperative to scrutinize the Certificate of Analysis (CoA) for the following key parameters:

  • Isotopic Enrichment: This value, typically expressed as atom percent deuterium (atom % D), indicates the percentage of deuterium atoms at the labeled positions. For most applications, an isotopic enrichment of ≥98% is recommended to minimize interference from partially labeled or unlabeled molecules.[1]

  • Chemical Purity: This is often determined by Gas Chromatography (GC) or NMR and ensures the absence of other chemical entities that could interfere with the experiment.

  • Water Content: Deuterated solvents can be hygroscopic, and water contamination can be a significant issue in certain applications.

Self-Validating System for Quality Assurance: Before use, it is best practice to independently verify the isotopic enrichment and chemical purity of a new batch of this compound. This can be achieved through NMR or high-resolution mass spectrometry.

Core Applications in Research and Drug Development

The unique properties of this compound lend it to three primary applications in the scientific and pharmaceutical arenas: as an internal standard in quantitative mass spectrometry, a tracer in metabolic studies, and a precursor for the synthesis of deuterated pharmaceutical compounds.

Internal Standard for Quantitative Mass Spectrometry

The Rationale: In quantitative analysis using mass spectrometry (e.g., GC-MS or LC-MS), an internal standard is crucial for correcting variations in sample preparation, injection volume, and instrument response. An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency but is distinguishable by its mass-to-charge ratio (m/z). This compound is an excellent internal standard for the quantification of isobutanol.[4][5]

Experimental Workflow: Quantification of Isobutanol in a Complex Matrix using GC-MS

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological or Environmental Sample Spike Spike with known amount of this compound Sample->Spike Add Internal Standard Extract Solvent Extraction Spike->Extract Derivatize Derivatization (Optional) Extract->Derivatize GC Gas Chromatography Separation Derivatize->GC MS Mass Spectrometry Detection GC->MS Integrate Integrate Peak Areas (Analyte & IS) MS->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantify Analyte using Calibration Curve Ratio->Quantify

Caption: Workflow for quantitative analysis of isobutanol using this compound as an internal standard by GC-MS.

Detailed Protocol:

  • Preparation of Calibration Standards: Prepare a series of calibration standards containing known concentrations of unlabeled isobutanol and a constant concentration of this compound in a relevant solvent (e.g., methanol).

  • Sample Preparation: To a known volume or weight of the sample, add a precise amount of the this compound internal standard solution.

  • Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the analytes from the sample matrix.

  • GC-MS Analysis: Inject the extracted sample into a GC-MS system.

    • GC Conditions (Example): Use a suitable capillary column (e.g., DB-624).[3] Program the oven temperature to achieve baseline separation of isobutanol from other volatile components.

    • MS Conditions (Example): Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for both isobutanol (e.g., m/z 43, 56, 74) and this compound (e.g., m/z 49, 64, 83).

  • Data Analysis: Integrate the peak areas of the selected ions for both the analyte and the internal standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards. Determine the concentration of isobutanol in the unknown sample using this calibration curve.

Metabolic Tracer for In Vivo and In Vitro Studies

The Rationale: Deuterium-labeled compounds can be used to trace the metabolic fate of molecules in biological systems.[6] By administering this compound to cells or an organism, researchers can track its conversion to various metabolites using mass spectrometry or NMR. This provides valuable insights into metabolic pathways and fluxes.[7]

Experimental Workflow: Tracing the Metabolic Fate of Isobutanol

Metabolic_Tracing cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis cluster_interpretation Interpretation Administer Administer this compound to Cells or Organism Collect Collect Biological Samples (e.g., plasma, tissue) at various time points Administer->Collect Extract Extract Metabolites Collect->Extract Analyze Analyze by LC-MS or NMR Extract->Analyze Identify Identify Deuterated Metabolites Analyze->Identify Quantify Quantify Isotopic Enrichment Identify->Quantify Flux Determine Metabolic Flux Quantify->Flux

Caption: A generalized workflow for metabolic tracing studies using this compound.

Detailed Protocol:

  • Experimental Design: Design a study where a biological system (e.g., cell culture, animal model) is exposed to this compound. Include appropriate control groups.

  • Administration: Introduce the deuterated isobutanol into the system. For in vitro studies, this involves adding it to the culture medium. For in vivo studies, administration could be oral or intravenous.

  • Sample Collection: Collect biological samples at predetermined time points to track the temporal dynamics of metabolism.

  • Metabolite Extraction: Employ a robust metabolite extraction protocol (e.g., methanol/chloroform/water extraction) to isolate a broad range of metabolites from the biological samples.

  • LC-MS or NMR Analysis: Analyze the extracts to identify and quantify deuterated metabolites. High-resolution mass spectrometry is particularly powerful for this application as it can resolve the mass difference between labeled and unlabeled isotopologues.

  • Data Interpretation: Identify metabolites that have incorporated deuterium from the administered this compound. The pattern and extent of deuterium incorporation can be used to elucidate metabolic pathways and calculate metabolic flux rates.

Precursor for the Synthesis of Deuterated Pharmaceutical Compounds

The Rationale: Deuteration of drug molecules can significantly alter their pharmacokinetic properties.[8] Specifically, replacing hydrogen with deuterium at sites of metabolic oxidation can slow down drug metabolism, leading to increased drug exposure and potentially allowing for lower or less frequent dosing. This compound can serve as a deuterated building block for the synthesis of more complex deuterated molecules.

Hypothetical Synthetic Application: Synthesis of a Deuterated Ibuprofen Analogue

The isobutyl group of ibuprofen is a known site of metabolic oxidation. The synthesis of a deuterated version of ibuprofen could potentially lead to a drug with an improved pharmacokinetic profile. While a direct synthesis from this compound is a multi-step process, the deuterated isobutyl moiety can be incorporated using established organic synthesis reactions.

Illustrative Synthetic Pathway:

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product Isobutanol_d9 2-Methylpropyl-d9 Alcohol Step1 Conversion to Deuterated Isobutylbenzene Isobutanol_d9->Step1 Step2 Friedel-Crafts Acylation Step1->Step2 Step3 Further Transformations Step2->Step3 Ibuprofen_d9 Deuterated Ibuprofen Analogue Step3->Ibuprofen_d9

Caption: Conceptual workflow for the synthesis of a deuterated ibuprofen analogue using this compound as a precursor.

General Synthetic Protocol Outline:

  • Conversion to a Reactive Intermediate: The hydroxyl group of this compound would first be converted to a better leaving group (e.g., a tosylate or a halide).

  • Formation of Deuterated Isobutylbenzene: The deuterated isobutyl group would then be coupled to a benzene ring, for example, via a Friedel-Crafts alkylation or a cross-coupling reaction.

  • Elaboration to the Final Product: The resulting deuterated isobutylbenzene would then be subjected to a series of reactions analogous to known ibuprofen syntheses to introduce the propionic acid moiety.[9]

  • Purification and Characterization: The final deuterated ibuprofen analogue would be purified by chromatography and its structure and isotopic enrichment confirmed by NMR and mass spectrometry.

Handling and Storage

Deuterated solvents should be handled with care to maintain their isotopic purity. It is advisable to store this compound in a tightly sealed container, protected from moisture, and in a cool, dry place. For long-term storage, refrigeration (2-8°C) is often recommended.[3]

Conclusion

This compound is a versatile and powerful tool for researchers and drug development professionals. Its utility as an internal standard enhances the accuracy of quantitative analyses, its application as a metabolic tracer provides deep insights into biological processes, and its role as a synthetic precursor opens avenues for the development of improved pharmaceuticals. By carefully selecting a reputable supplier, rigorously assessing its quality, and employing sound experimental design, scientists can leverage the unique properties of this deuterated compound to advance their research and development goals.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 49849399, this compound. [Link].

  • De Feo, V., et al. (2020). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Clinical Nutrition and Metabolic Care, 23(4), 253-260.
  • Bernal, E. (2012). Determination of Volatile Substances in Forensic Samples by Static Headspace Gas Chromatography. In Forensic Science - Current Issues, Future Directions. IntechOpen.
  • Mařík, J., et al. (2015). determination of n-butanol and isobutanol in gasoline using gas chromatography (gc-fid). Engineering for Rural Development, 14, 314-319.
  • Pharmaffiliates. 2-Methylpropyl Alcohol-D9 Product Information. [Link].

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link].

  • Google Patents. (2019). CN109187831B - Simultaneous and rapid determination of nine alcohol compounds in alcohol by GC-MS. .
  • Royal Society of Chemistry. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 12(4), 489-497.
  • CK Isotopes. Synthetic Intermediates for Deuterated Pharmaceuticals. [Link].

  • Shuda, S. A., et al. (2024). Development and validation of a quantitative method for the analysis of delta-9-tetrahydrocannabinol (delta-9-THC), delta-8-tetrahydrocannabinol (delta-8-THC), delta-9-tetrahydrocannabinolic acid (THCA), and cannabidiol (CBD) in botanicals, edibles, liquids, oils, waxes, and bath products by gas chromatography mass spectrometry (GC/MS). Journal of Forensic Sciences, 69(5), 1718-1729.
  • Kilburg, M., & Silver, M. (2019). Ibuprofen Synthesis. Synaptic, 1, 1-4.
  • Teva Pharmaceuticals. (2017). AUSTEDO® (deutetrabenazine) tablets, for oral use. [Link].

  • Phenomenex. (2014). A Rapid and Robust Method for Blood Alcohol Analysis Using Zebron™ ZB-BAC1 and ZB-BAC2 GC Columns. [Link].

  • Doc Brown's Chemistry. (2023). 1H NMR spectrum of 2-methylpropan-1-ol. [Link].

  • Kaur, H., et al. (2022). Isobutanol production by combined in vivo and in vitro metabolic engineering.
  • Cederbaum, A. I. (1989). The in vivo metabolism of tertiary butanol by adult rats. Drug Metabolism and Disposition, 17(1), 89-93.

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Methodological & Application

Application Note: High-Precision Quantification in GC-MS using 2-Methylpropyl-d9 Alcohol as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the utilization of 2-Methylpropyl-d9 Alcohol (Isobutanol-d9) as a stable isotope-labeled internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the fundamental principles of internal standardization, the distinct advantages of employing deuterated analogues, and present a detailed, field-proven protocol for its application. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the accuracy, precision, and robustness of their GC-MS analytical methods.

The Imperative for Internal Standards in Quantitative GC-MS

In quantitative chromatography, the ultimate goal is to establish a precise and accurate relationship between the instrumental response and the concentration of an analyte. However, the analytical process, from sample preparation to injection and ionization, is susceptible to variations that can compromise the integrity of the results. An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls.[1] The purpose of the IS is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the precision and accuracy of the analysis.[1] The fundamental assumption is that any analytical variability will affect the analyte and the internal standard to the same extent.[2]

The Superiority of Stable Isotope-Labeled Internal Standards

The ideal internal standard should be a compound that is chemically and physically similar to the analyte but can be distinguished by the detector.[1] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are the gold standard in mass spectrometry-based quantification.[3][4] this compound is the deuterated analogue of 2-methylpropyl alcohol (isobutanol).[5] By replacing hydrogen atoms with deuterium, the molecular weight of the molecule is increased, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer. Crucially, the physicochemical properties, including polarity, boiling point, and chromatographic retention time, remain nearly identical to the native compound. This near-perfect chemical mimicry ensures that the SIL internal standard experiences the same sample preparation losses, injection variability, and ionization suppression or enhancement as the analyte.[6][7] This co-elution and similar behavior lead to more accurate and reproducible results, especially in complex matrices.[3]

Physicochemical Properties of this compound

Understanding the properties of this compound is critical for its effective use.

PropertyValueSource
Chemical Name 1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-1-ol[8][9]
CAS Number 850209-54-0[8][10][11]
Molecular Formula C₄HD₉O[8][11]
Molecular Weight 83.18 g/mol [8][9][10][11]
Isotopic Enrichment Typically ≥98 atom % D[3][12]
Storage Conditions 2-8°C for long-term storage[5][8]

Experimental Protocol: Quantification of Isobutanol in an Aqueous Matrix

This protocol outlines a validated approach for the quantification of isobutanol in an aqueous sample using this compound as an internal standard.

Materials and Reagents
  • 2-Methylpropyl Alcohol (Isobutanol), analytical standard grade

  • This compound (Isobutanol-d9), ≥98% isotopic purity[12]

  • Methanol, HPLC or GC grade

  • Deionized water, 18 MΩ·cm

  • Class A volumetric flasks and pipettes

  • Autosampler vials with septa

Preparation of Standard and Stock Solutions

Internal Standard (IS) Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in methanol in a 10 mL volumetric flask and bring to volume.

Analyte Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of 2-Methylpropyl Alcohol.

  • Dissolve in methanol in a 10 mL volumetric flask and bring to volume.

Working Internal Standard (IS) Solution (10 µg/mL):

  • Pipette 100 µL of the 1000 µg/mL IS Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with deionized water.

Calibration Standards:

  • Prepare a series of calibration standards by spiking the appropriate amount of the Analyte Stock Solution into a constant volume of the Working IS Solution and diluting with deionized water. A typical concentration range might be 0.1 - 10 µg/mL.

Sample Preparation
  • To 950 µL of the aqueous sample in an autosampler vial, add 50 µL of the Working Internal Standard Solution (10 µg/mL).

  • Vortex the vial for 10 seconds to ensure homogeneity.

G cluster_prep Sample and Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing sample Aqueous Sample (950 µL) vortex Vortex Mix sample->vortex is_working Working IS Solution (50 µL) (10 µg/mL this compound) is_working->vortex final_sample Prepared Sample for Injection vortex->final_sample gcms GC-MS System final_sample->gcms chromatogram Acquire Chromatogram gcms->chromatogram integration Peak Integration (Analyte and IS) chromatogram->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Calibration Curve (Ratio vs. Concentration) ratio->calibration quantification Quantify Analyte Concentration calibration->quantification

Figure 1: A schematic overview of the sample preparation and analytical workflow.

GC-MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for your specific instrumentation and application.

ParameterRecommended Setting
GC System Agilent 7890B or equivalent
Column Restek Rtx-1301 (or similar phase, e.g., USP G43)
Injection Volume 1 µL
Injector Temperature 200°C
Split Ratio 20:1
Oven Program Initial: 40°C, hold for 3 minRamp: 10°C/min to 150°CHold: 2 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS System Agilent 5977 or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) Isobutanol (Analyte): e.g., 43, 56, 74Isobutanol-d9 (IS): e.g., 50, 62, 83
Dwell Time 100 ms

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for both the analyte (isobutanol) and the internal standard (this compound) at their respective quantifier ions.

  • Response Factor Calculation: Calculate the response factor (RF) for each calibration standard using the following equation: RF = (AreaAnalyte / AreaIS) / (ConcentrationAnalyte / ConcentrationIS)

  • Calibration Curve: Plot the peak area ratio (AreaAnalyte / AreaIS) against the concentration of the analyte for the calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). A correlation coefficient of ≥ 0.995 is generally considered acceptable.

  • Quantification of Unknowns: Calculate the peak area ratio for the unknown samples and determine the concentration of the analyte using the calibration curve.

G input Input Data Peak Area of Analyte (A_x) Peak Area of IS (A_is) Concentration of IS (C_is) Calibration Curve Parameters (m, c) process Calculations 1. Calculate Area Ratio (R): R = A_x / A_is 2. Apply Calibration Equation: R = m * C_x + c 3. Solve for Analyte Concentration (C_x): C_x = (R - c) / m input->process output {Output|Concentration of Analyte (C_x)} process->output

Figure 2: Logical flow of the quantification calculation process.

Method Validation

A robust analytical method requires validation to ensure its performance characteristics are suitable for the intended application.[13][14] Key validation parameters include:

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: The demonstration of a linear relationship between the instrumental response and the analyte concentration over a defined range.[13]

  • Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples at different concentrations.[13]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[13]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[13]

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of isobutanol by GC-MS. Its chemical similarity to the analyte ensures that it effectively compensates for variations during sample processing and analysis, leading to enhanced accuracy and precision. The protocol and principles outlined in this application note serve as a comprehensive guide for researchers and scientists to develop and validate high-quality quantitative GC-MS methods.

References

  • When Should an Internal Standard be Used?
  • 2-Methylpropyl Alcohol-d9 | CAS No. 850209-54-0 | Clearsynth.
  • Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed.
  • Internal Standards - What Are They?
  • This compound - LGC Standards.
  • 2-Methylpropyl Alcohol-D9 | CAS 850209-54-0 | SCBT - Santa Cruz Biotechnology.
  • This compound | C4H10O | CID 49849399 - PubChem - NIH.
  • Conducting GC Method Validation Using High Accuracy Standards - Environics.
  • This compound - CDN Isotopes.
  • Selection of an Internal Standard for Postmortem Ethanol Analysis - Federal Aviation Administr
  • (PDF)
  • ETHANOL AS INTERNAL STANDARD FOR DETERMINATION OF VOLATILE COMPOUNDS IN SPIRIT DRINKS BY GAS CHROM
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method - PMC.
  • CAS No : 850209-54-0 | Product Name : 2-Methylpropyl Alcohol-D9 | Pharmaffili
  • Validation of an analytical method by GC-FID for the quantific

Sources

Application Note: Enhancing Reproducibility in Quantitative Proteomics with 2-Methylpropyl-d9 Alcohol as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quantitative Challenge in Modern Proteomics

The field of proteomics aims to qualitatively and quantitatively study the complete set of proteins in a biological system.[1][2] Mass spectrometry (MS)-based proteomics has become the cornerstone of this research, enabling the identification and quantification of thousands of proteins from complex samples.[1][3] Quantitative proteomics, in particular, is critical for understanding the molecular mechanisms of disease, identifying biomarkers, and evaluating therapeutic efficacy by measuring changes in protein abundance.[4][5]

However, achieving high accuracy and reproducibility in quantitative proteomics is a significant challenge. The multi-step workflow, from initial sample lysis to final MS analysis, introduces potential variability at each stage, including protein extraction, digestion, and sample handling.[6][7] To overcome these hurdles, robust methodologies are required to normalize for experimental variations. The use of stable isotope-labeled internal standards is a gold-standard strategy that significantly improves the accuracy, precision, and overall reliability of quantitative data.[5][8][9]

This application note details the use of 2-Methylpropyl-d9 Alcohol (also known as Isobutanol-d9) as a novel internal standard to enhance the quality control and reproducibility of sample preparation workflows in quantitative proteomics, particularly those involving organic solvent-based protein precipitation or extraction steps.

The Principle: Stable Isotope Dilution and Workflow Normalization

The foundational technique for high-precision quantification in mass spectrometry is stable isotope dilution (SID). This method involves adding a known quantity of an isotopically labeled version of an analyte to a sample at the earliest possible stage of the workflow.[10][11] This "heavy" standard is chemically identical to the endogenous "light" analyte, ensuring they behave nearly identically during every subsequent step, including extraction, derivatization, and chromatographic separation.[8][11]

Because the standard and analyte co-elute but have different masses, the mass spectrometer can distinguish between them.[10] Any sample loss or variation in instrument response will affect both the standard and the analyte equally. Therefore, the ratio of the "light" analyte signal to the "heavy" standard signal remains constant and directly reflects the true concentration of the analyte, effectively correcting for experimental error.[10][11]

Key Advantages of Using a Deuterated Standard:

  • Corrects for Sample Loss: Compensates for analyte loss during complex sample preparation steps like protein precipitation and solid-phase extraction.[11][12]

  • Mitigates Matrix Effects: The standard and analyte experience the same ionization suppression or enhancement from complex biological matrices, normalizing the signal.[10][11]

  • Improves Reproducibility: Normalizes for minor fluctuations in instrument performance and injection volume, ensuring consistent results across different runs and laboratories.[8]

  • High Isotopic Purity: Deuterated standards are typically synthesized with >98% isotopic enrichment, minimizing background interference and ensuring clear mass separation.[8]

While this compound is not a direct labeling agent for peptides, its role as a deuterated analogue of isobutanol makes it an excellent process control standard for workflows that utilize isobutanol or similar organic solvents for protein precipitation—a common technique for sample cleanup and concentration. By spiking this standard into the lysis buffer, its recovery can be monitored throughout the process, providing a quantitative measure of the consistency and efficiency of the entire sample preparation pipeline.

Experimental Workflow and Protocols

The following protocol outlines the integration of this compound as a quality control internal standard in a bottom-up proteomics workflow involving protein precipitation.

Materials and Reagents
ReagentSupplier & Catalog No. (Example)Storage
This compound Clearsynth: CS-T-567822-8°C
Lysis Buffer (e.g., RIPA, Urea-based)Thermo Fisher Scientific: 899004°C
Protease Inhibitor CocktailRoche: 11836170001-20°C
Dithiothreitol (DTT)Sigma-Aldrich: D9779RT
Iodoacetamide (IAA)Sigma-Aldrich: I11494°C, Light-protected
Trypsin, Sequencing GradePromega: V5111-20°C
Ammonium BicarbonateSigma-Aldrich: A6141RT
Formic Acid, LC-MS GradeThermo Fisher Scientific: 85178RT
Acetonitrile, LC-MS GradeThermo Fisher Scientific: 85176RT
Water, LC-MS GradeThermo Fisher Scientific: 85175RT
C18 Desalting TipsThermo Fisher Scientific: 87784RT
Visualized Experimental Workflow

The diagram below illustrates the complete workflow, from cell lysis to data analysis, highlighting the point of internal standard addition.

Proteomics_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Lysis 1. Cell Lysis & Protein Extraction Spike 2. Spike-in this compound (Internal Standard) Lysis->Spike Precip 3. Protein Precipitation (e.g., with Isobutanol/Acetone) Spike->Precip Digest 4. Reduction, Alkylation & Trypsin Digestion Precip->Digest Cleanup 5. Peptide Desalting (C18) Digest->Cleanup LCMS 6. LC-MS/MS Analysis Cleanup->LCMS Data 7. Data Processing & Analysis LCMS->Data Quant 8. QC Check via Standard Recovery & Protein Quantification Data->Quant

Caption: Workflow for quantitative proteomics using a deuterated alcohol internal standard.

Detailed Step-by-Step Protocol

1. Sample Lysis and Protein Extraction a. Harvest cells or tissue and wash with ice-cold PBS. b. Add appropriate volume of ice-cold Lysis Buffer containing protease inhibitors. c. Lyse the sample using sonication or mechanical disruption on ice. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Carefully transfer the supernatant (protein lysate) to a new microcentrifuge tube. f. Determine protein concentration using a standard method (e.g., BCA assay).

2. Internal Standard Spiking (The Causality) a. Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). b. Rationale: To ensure the standard accounts for variability throughout the entire downstream process, it must be added at the earliest practical point.[12] c. For each sample, add a precise and equal amount of the this compound internal standard to the protein lysate. The final concentration should be optimized to yield a strong signal in the MS without causing ion suppression. A typical starting point is 10-50 µM.

3. Protein Precipitation (Workflow-Specific Step) a. Rationale: This step removes detergents and other contaminants while concentrating the protein. The recovery of the spiked-in deuterated alcohol serves as a direct measure of the efficiency and consistency of this precipitation step. b. Add 4 volumes of cold (-20°C) isobutanol or acetone to each sample. c. Vortex briefly and incubate at -20°C for at least 60 minutes (or overnight). d. Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet the precipitated protein. e. Decant and discard the supernatant. Wash the pellet with cold 90% acetone, being careful not to disturb the pellet. f. Air-dry the protein pellet briefly to remove residual acetone.

4. Reduction, Alkylation, and Digestion a. Resuspend the protein pellet in a denaturing buffer (e.g., 8 M Urea in 100 mM Ammonium Bicarbonate). b. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds. c. Cool the sample to room temperature. Add IAA to a final concentration of 20 mM and incubate for 30 minutes in the dark to alkylate cysteine residues. d. Dilute the sample with 100 mM Ammonium Bicarbonate to reduce the urea concentration to <1.5 M. e. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio by weight and incubate overnight at 37°C.

5. Peptide Desalting and Cleanup a. Acidify the peptide digest with formic acid to a final concentration of 0.1% to stop the digestion. b. Desalt the peptides using C18 desalting tips according to the manufacturer's protocol. c. Elute the peptides, dry them in a vacuum centrifuge, and resuspend in a final solution (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

Mass Spectrometry and Data Analysis

LC-MS/MS Analysis
  • The resuspended peptides are analyzed on a high-resolution mass spectrometer (e.g., Thermo Orbitrap or Sciex TripleTOF) coupled to a nano-LC system.

  • A standard data-dependent acquisition (DDA) method is typically used to acquire both MS1 survey scans and MS2 fragmentation scans for peptide identification and quantification.[9]

Data Interpretation: A Self-Validating System

The trustworthiness of the entire experiment is validated by monitoring the internal standard.

1. Quality Control Check:

  • The primary function of this compound in this protocol is for quality control.

  • Extract the ion chromatogram (XIC) for the protonated molecule [M+H]⁺ of this compound (m/z 84.18) across all samples.

  • The peak area for this ion should be consistent across all technical and biological replicates. Significant deviation in one sample indicates a failure in the sample preparation for that specific sample (e.g., inefficient precipitation or handling error).

2. Principle of Mass Separation The mass spectrometer readily distinguishes between the unlabeled isobutanol (if present as a contaminant or metabolite) and the deuterated standard based on their mass-to-charge (m/z) ratio.

MassSpec_Principle cluster_input Co-eluting Analytes cluster_output MS1 Spectrum Analytes Isobutanol (Light) m/z = 75.12 This compound (Heavy) m/z = 84.18 MassSpec Mass Spectrometer (Analyzer) Analytes->MassSpec Spectrum Signal Intensity Peak 1 m/z 75.12 Peak 2 m/z 84.18 MassSpec->Spectrum

Caption: Mass spectrometer separating light analyte from the heavy deuterated standard.

3. Quantitative Data Summary After confirming consistent recovery of the internal standard, proceed with protein quantification using standard software (e.g., MaxQuant, Proteome Discoverer). The table below shows hypothetical data illustrating the QC check.

Sample IDProtein Conc. (µg/µL)Internal Standard Peak Area (Arbitrary Units) % Deviation from MeanStatus
Control_12.11.55E+07-1.9%Pass
Control_22.21.59E+07+0.6%Pass
Control_32.01.57E+07-0.6%Pass
Treated_12.31.61E+07+1.9%Pass
Treated_22.11.12E+07-29.1% Fail
Treated_32.21.58E+070.0%Pass
Mean -1.58E+07 --

Conclusion

The integration of a deuterated internal standard like this compound provides a simple yet powerful mechanism for quality control in complex quantitative proteomics workflows. By acting as a faithful reporter of sample preparation efficiency, it ensures that quantitative comparisons are made only on samples that have been processed consistently. This approach enhances the trustworthiness and reproducibility of the data, providing researchers and drug development professionals with greater confidence in their results and accelerating the pace of discovery.

References

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass. [Link]

  • Li, Y., & Li, L. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. [Link]

  • Zhihu. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]

  • Rauniyar, N. (2021). Chemical isotope labeling for quantitative proteomics. Journal of the American Society for Mass Spectrometry. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

  • University of Washington Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies. [Link]

  • Wilson, D. J., et al. (2023). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry. [Link]

  • Anni, H., & Israel, Y. (2002). Proteomics in alcohol research. Alcohol Research & Health. [Link]

  • L-M. R. Cardenas-Vargas, et al. (2020). A protocol for recombinant protein quantification by densitometry. Biotechnology and Applied Biochemistry. [Link]

  • Muehlbauer, L. K., et al. (2023). Sample Preparation for Plasma Lipidomics Using n-Butanol Solvent System. YouTube. [Link]

  • Smith, C. J., & Au, M. (2015). Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples. Scientifica. [Link]

  • Pharmaffiliates. (n.d.). 2-Methylpropyl Alcohol-D9. [Link]

  • Lovinger, D. M. (2006). Mixing proteomics and alcohol. Alcohol. [Link]

  • Casey, A. (2017). Isotope labelling-based quantitative proteomics: A comparison of labelling methods. Student Theses Faculty of Science and Engineering. [Link]

  • Google Patents. (n.d.).
  • Maldonado, W., et al. (2022). Quantitative Proteomics and Molecular Mechanisms of Non-Hodgkin Lymphoma Mice Treated with Incomptine A, Part II. International Journal of Molecular Sciences. [Link]

  • Julka, S., & Regnier, F. E. (2004). Quantitative proteomics by stable isotope labeling and mass spectrometry. Journal of Proteome Research. [Link]

  • Tran, J. C., & Doucette, A. A. (2016). A Comprehensive Guide for Performing Sample Preparation and Top-Down Protein Analysis. Proteomes. [Link]

  • ResearchGate. (n.d.). Quantitative proteomics workflows. [Link]

  • News-Medical.Net. (2022). New method enables efficient sample preparation for single-cell proteomics. [Link]

  • National Institute on Alcohol Abuse and Alcoholism (NIAAA). (n.d.). Proteomics in Alcohol Research. [Link]

  • Bundy, J., & Swartz, J. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Proteomics. [Link]

  • ResearchGate. (2002). Proteomics in Alcohol Research. [Link]

Sources

Application and Protocol for the Use of 2-Methylpropyl-d9 Alcohol in Quantitative Metabolomics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Metabolomics

Metabolomics, the comprehensive analysis of small molecules within a biological system, offers a dynamic snapshot of phenotype and cellular activity.[1] However, the analytical journey from raw biological sample to meaningful data is fraught with potential for variability. Ion suppression in mass spectrometry, inconsistencies in sample extraction, and variations during sample derivatization can all introduce significant error, compromising the accuracy and reproducibility of results. To navigate these challenges, the use of stable isotope-labeled internal standards is not merely a recommendation but a cornerstone of robust quantitative analysis.

This application note provides a detailed protocol for the use of 2-Methylpropyl-d9 Alcohol (d9-isobutanol) as a dual-function internal standard and derivatizing agent in metabolomics workflows, particularly for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). By incorporating a deuterated derivatizing agent, every analyte that undergoes the derivatization process will have a corresponding heavy-labeled internal standard, ensuring a highly accurate and internally validated quantification.[2][3] This approach is particularly powerful for the analysis of metabolite classes such as amino acids, organic acids, and other compounds with active hydrogens that are amenable to butylation.[1][4]

Scientific Principles: Isotope-Coded Derivatization

The core principle of this protocol is isotope-coded derivatization (ICD).[5] In a typical metabolomics experiment, derivatization is often necessary to increase the volatility and thermal stability of metabolites for GC-MS analysis or to enhance ionization efficiency for LC-MS.[1][6] By using this compound, we introduce a "heavy" isotopic tag onto the target metabolites.

The workflow involves splitting a sample into two aliquots. One aliquot is derivatized with unlabeled ("light") 2-Methylpropyl Alcohol, while the other is derivatized with this compound ("heavy"). By mixing the "light" and "heavy" derivatized samples in a 1:1 ratio, a distinct isotopic pattern is generated for each derivatized metabolite in the mass spectrum. The known concentration of the "heavy" standard allows for precise quantification of the "light" endogenous metabolite, correcting for any variability during sample preparation and analysis.[7]

Alternatively, in a more streamlined approach for relative quantification, the deuterated reagent can be used to derivatize a pooled quality control (QC) sample, which is then spiked into each experimental sample derivatized with the unlabeled reagent.

Physicochemical Properties of this compound

A thorough understanding of the internal standard's properties is critical for its effective use.

PropertyValueSource
Molecular Formula C₄HD₉O[8]
Molecular Weight 83.18 g/mol [8]
Synonyms d9-Isobutanol, Isobutanol-d9N/A
Isotopic Purity Typically >98 atom % D

Experimental Workflow Overview

The following diagram illustrates the general workflow for using this compound in a metabolomics experiment.

experimental_workflow General Workflow for Isotope-Coded Derivatization cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Cells, Tissue) Extraction Metabolite Extraction Sample->Extraction Drying1 Dry Down Extract Extraction->Drying1 Derivatization Butylation with This compound Drying1->Derivatization Drying2 Dry Down Derivatized Sample Derivatization->Drying2 Reconstitution Reconstitute in Solvent Drying2->Reconstitution Analysis GC-MS or LC-MS Analysis Reconstitution->Analysis DataProcessing Data Processing & Quantification Analysis->DataProcessing

Caption: Workflow for metabolomics using d9-isobutanol.

Detailed Protocols

Part 1: Sample Preparation and Metabolite Extraction

The goal of this initial step is to efficiently extract a broad range of metabolites while quenching enzymatic activity.

For adherent cells:

  • Aspirate the culture medium.

  • Quickly wash the cells with 5 mL of ice-cold phosphate-buffered saline (PBS).

  • Immediately add 1 mL of a pre-chilled (-20°C) extraction solvent (e.g., 80% methanol in water) to the culture dish.

  • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant containing the metabolites to a new tube.

For biofluids (plasma/serum):

  • Thaw the sample on ice.

  • To 100 µL of plasma or serum, add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 30 seconds.

  • Incubate on ice for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

For tissues:

  • Weigh 20-50 mg of frozen tissue.

  • Homogenize the tissue in 1 mL of ice-cold 80% methanol using a bead beater or other appropriate homogenizer.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

After extraction, evaporate the solvent to complete dryness using a vacuum concentrator (e.g., SpeedVac) without heating.

Part 2: Butylation Derivatization Protocol

This protocol is adapted for the derivatization of metabolites containing carboxyl and hydroxyl groups.[1][4]

Reagent Preparation:

  • Derivatization Reagent: Prepare the butylation reagent by mixing this compound and concentrated hydrochloric acid (HCl) in a 3:1 (v/v) ratio. Caution: This should be done in a fume hood with appropriate personal protective equipment. Prepare this reagent fresh daily.

Derivatization Procedure:

  • To the dried metabolite extract, add 100 µL of the freshly prepared d9-butylation reagent.

  • Tightly cap the reaction vial and vortex for 30 seconds.

  • Incubate the mixture at 65°C for 4 hours in a heating block or oven.[1]

  • After incubation, cool the vials to room temperature.

  • Dry the derivatized sample completely under a gentle stream of nitrogen or using a vacuum concentrator.

Part 3: Sample Analysis by GC-MS or LC-MS

Reconstitution:

  • Reconstitute the dried, derivatized sample in a solvent suitable for the chosen analytical platform. For GC-MS, 100 µL of ethyl acetate or hexane is common. For LC-MS, a solution of 50:50 (v/v) acetonitrile:water is a good starting point.[6]

GC-MS Analysis:

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp to 300°C at 10°C/min

    • Hold at 300°C for 5 minutes

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: m/z 50-650

LC-MS Analysis:

  • Chromatography: Reversed-phase chromatography is typically used for butylated derivatives.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient will depend on the specific metabolites of interest but can start with a low percentage of mobile phase B and ramp up to a high percentage over 10-15 minutes.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally effective for butylated compounds.[1]

Data Analysis and Quantification

The quantification of endogenous metabolites is achieved by calculating the peak area ratio of the unlabeled ("light") analyte to its corresponding deuterated ("heavy") internal standard.

Ratio = (Peak Area of Light Analyte) / (Peak Area of Heavy Internal Standard)

This ratio is then used to determine the concentration of the analyte based on a calibration curve prepared with known concentrations of the unlabeled standard and a fixed concentration of the deuterated standard.

Self-Validation and Quality Control

A robust metabolomics experiment incorporates several layers of quality control.

  • Pooled QC Samples: A pooled sample, created by combining a small aliquot from each experimental sample, should be injected periodically throughout the analytical run to monitor instrument performance and assess the reproducibility of the analysis.

  • Blank Samples: Solvent blanks should be run to identify any background contamination.

  • Internal Standard Monitoring: The peak area of the deuterated internal standard should be monitored across all samples. Significant variation may indicate issues with sample preparation or instrument performance.

Troubleshooting

IssuePotential CauseSuggested Solution
Low derivatization efficiency Incomplete drying of the sample extract; degraded derivatization reagent.Ensure the sample is completely dry before adding the reagent. Prepare the derivatization reagent fresh daily.
Poor peak shape in GC-MS Active sites in the GC liner or column; sample overload.Use a deactivated liner and perform regular column maintenance. Dilute the sample if necessary.
High variability in internal standard peak area Inconsistent sample handling; ion suppression in LC-MS.Ensure precise and consistent pipetting during sample preparation. Optimize chromatographic separation to minimize co-elution and matrix effects.

Conclusion

The use of this compound as a derivatizing agent and internal standard provides a powerful and elegant solution for achieving high accuracy and precision in quantitative metabolomics. This isotope-coded derivatization strategy effectively normalizes for variations in sample preparation and analytical performance, thereby enhancing the reliability and trustworthiness of the resulting data. By following the detailed protocols outlined in this application note, researchers and drug development professionals can confidently implement this advanced technique to gain deeper insights into the complexities of the metabolome.

References

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  • Hušek, P., et al. (2018). GC-MS Metabolomic Profiling of Protic Metabolites Following Heptafluorobutyl Chloroformate Mediated Dispersive Liquid Microextraction Sample Preparation Protocol. Methods in Molecular Biology, 1738, 159-173. Available at: [Link]

  • Kind, T., et al. (2018). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current Protocols in Molecular Biology, 124(1), e71. Available at: [Link]

  • Detailed protocol for the metabolomics analyses. (n.d.). Retrieved from [Link]

  • Higashi, T., & Ogawa, S. (2017). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 142(1), 94-102. Available at: [Link]

  • Patti, G. J., et al. (2012). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Analytical and Bioanalytical Chemistry, 405(1), 27-33. Available at: [Link]

  • Al-Dirbashi, O. Y., et al. (2019). Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy. Scientific Reports, 9(1), 19356. Available at: [Link]

  • O'Maille, G., et al. (2007). Metabolomics relative quantitation with mass spectrometry using chemical derivatization. Metabolomics, 3, 327-340. Available at: [Link]

  • Midttun, Ø., et al. (2012). Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. Journal of Chromatography A, 1249, 155-161. Available at: [Link]

  • Todorović, V., et al. (2021). GC-FID-MS Based Metabolomics to Access Plum Brandy Quality. Foods, 10(3), 577. Available at: [Link]

  • Baylor College of Medicine. (n.d.). Metabolomics Core. Retrieved from [Link]

  • Li, Y., et al. (2023). Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan. Molecules, 28(14), 5369. Available at: [Link]

  • Metabolic Solutions. (n.d.). SPOTLIGHT on Deuteromics™. Retrieved from [Link]

  • Li, L., & Li, R. (2016). Chemical Isotope Labeling LC-MS for High Coverage and Quantitative Profiling of the Hydroxyl Submetabolome in Metabolomics. Analytical Chemistry, 88(21), 10517-10524. Available at: [Link]

  • Bueschl, C., et al. (2013). Isotope-coded derivatization: a powerful tool for quantitative metabolomics. Bioanalysis, 5(11), 1435-1451. Available at: [Link]

  • Nemkov, T., et al. (2017). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. Journal of Visualized Experiments, (130), 56649. Available at: [Link]

  • Gärdes, A., et al. (2011). Gas-Chromatography Mass-Spectrometry (GC-MS) Based Metabolite Profiling Reveals Mannitol as a Major Storage Carbohydrate in the Coccolithophorid Alga Emiliania huxleyi. Metabolites, 1(1), 3-15. Available at: [Link]

  • Ulmer, C. Z., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 875. Available at: [Link]

Sources

Application Note: Tracing Cellular Metabolism with 2-Methylpropyl-d9 Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Dynamic Metabolic Analysis

Metabolic flux analysis (MFA) is a powerful methodology for investigating the dynamic changes in metabolic pathways, moving beyond static snapshots of metabolite concentrations to quantify the rates of intracellular reactions.[1] This is achieved by introducing stable, non-radioactive isotope-labeled substrates into a biological system and tracking the incorporation of these isotopes into downstream metabolites.[1][2][3] The resulting mass isotopomer distributions provide unparalleled insights into the wiring of cellular metabolism, revealing how genetic perturbations, disease states, or therapeutic interventions impact metabolic function.[3] While 13C-labeled glucose and amino acids are the most common tracers, the use of alternative labeled substrates, such as deuterated compounds, opens new avenues for probing specific pathways.[4]

2-Methylpropyl-d9 alcohol, a deuterated form of isobutanol, serves as a specialized tracer for investigating pathways related to branched-chain amino acid (BCAA) metabolism and fatty acid synthesis. Its deuterium (2H) labels are transferred through metabolic conversions, allowing for precise tracking of its fate. The use of deuterium offers distinct advantages, including a significant mass shift that is easily detectable by mass spectrometry and the kinetic isotope effect, where the stronger carbon-deuterium bond can subtly alter reaction rates, providing additional layers of metabolic information.[5]

This guide provides a comprehensive overview and detailed protocols for utilizing this compound in metabolic flux analysis, tailored for researchers in academic and drug development settings.

Principle and Applications

Metabolic Integration of 2-Methylpropyl Alcohol (Isobutanol)

Isobutanol is not a primary carbon source for most mammalian cells but can be metabolized, particularly through pathways that intersect with BCAA catabolism. The initial step is the oxidation of isobutanol to isobutyraldehyde, which is then converted to isobutyryl-CoA. This intermediate is a key node in the degradation pathway of valine.

From isobutyryl-CoA, the deuterium labels from this compound can be traced into several key downstream pathways:

  • Valine Catabolism: The tracer directly enters this pathway, allowing for the quantification of flux through enzymes like branched-chain amino acid aminotransferase (BCAT) and branched-chain keto acid dehydrogenase (BCKDH).[4]

  • Succinyl-CoA and the TCA Cycle: Isobutyryl-CoA is further metabolized to propionyl-CoA and then succinyl-CoA, which enters the Tricarboxylic Acid (TCA) cycle. This allows for probing anaplerotic contributions to the central carbon metabolism.

  • Fatty Acid Synthesis: Propionyl-CoA can serve as a primer for the synthesis of odd-chain fatty acids, providing a unique window into de novo lipogenesis.

The high degree of deuteration (d9) on this compound ensures a clear and unambiguous signal in mass spectrometry, as the likelihood of all nine deuterium atoms being retained through several metabolic steps in at least a fraction of the molecules is high. This facilitates the identification and quantification of labeled metabolites.

Advantages of Deuterium (2H) Labeling
FeatureAdvantage in Metabolic Flux Analysis
High Mass Shift A +9 Da shift per molecule provides a clear signal, easily separated from the natural abundance (M+0) isotopologue, simplifying data analysis.
Low Natural Abundance The natural abundance of 2H is very low (~0.015%), resulting in minimal background noise and higher sensitivity for detecting labeled species.
Kinetic Isotope Effect (KIE) The C-2H bond is stronger than the C-1H bond, which can lead to slower reaction rates at deuterated positions. This can be exploited to probe reaction mechanisms and rate-limiting steps.[5]
Complementary to 13C Tracing Using 2H tracers in parallel with 13C tracers can deconvolve complex pathways by tracking the fates of both carbon backbones and hydrogen atoms.

Experimental Design and Workflow

A successful stable isotope tracing experiment requires careful planning from cell culture to data analysis. The following diagram outlines the critical steps.

MFA_Workflow cluster_prep Phase 1: Preparation cluster_sampling Phase 2: Sampling & Quenching cluster_analysis Phase 3: Analysis cluster_interpretation Phase 4: Interpretation Culture 1. Cell Culture (Adherent or Suspension) Labeling 2. Isotope Labeling (Introduce this compound) Culture->Labeling Switch to labeled media Quench 3. Rapid Quenching (e.g., Cold Methanol or LN2) Labeling->Quench Arrest metabolism Harvest 4. Cell Harvesting (Scraping/Centrifugation) Quench->Harvest Extract 5. Metabolite Extraction (e.g., Methanol/Chloroform) Harvest->Extract LCMS 6. LC-MS/MS Analysis Extract->LCMS Data 7. Data Processing (Peak Integration, Isotopologue Distribution) LCMS->Data Flux 8. Flux Calculation (Software Modeling) Data->Flux Bio 9. Biological Interpretation Flux->Bio

Caption: High-level workflow for a metabolic flux experiment using a stable isotope tracer.

Protocol 1: Stable Isotope Labeling of Adherent Cells

This protocol is designed for a standard 6-well plate format but can be scaled accordingly.

Rationale: The goal is to replace the standard culture medium with a medium containing the deuterated tracer and incubate for a sufficient period to achieve isotopic steady-state in the metabolites of interest. The concentration of the tracer must be optimized to ensure sufficient labeling without inducing cytotoxicity.[6]

Materials:

  • Adherent cells of interest (e.g., CHO, HEK293, HepG2)

  • Standard cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound (isotopic purity >98%)

  • 6-well cell culture plates

  • Sterile PBS (phosphate-buffered saline)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency on the day of the experiment. Culture under standard conditions (e.g., 37°C, 5% CO2).

  • Preparation of Labeling Medium:

    • Prepare the base medium (e.g., DMEM + 10% FBS).

    • Prepare a sterile stock solution of this compound in PBS or ethanol.

    • Spike the base medium with the tracer to a final concentration. Note: An initial concentration range of 1-5 mM is recommended, but this must be optimized for your specific cell line through a dose-response toxicity assay.

  • Initiation of Labeling:

    • Aspirate the standard medium from the wells.

    • Gently wash the cell monolayer once with 2 mL of sterile PBS pre-warmed to 37°C.

    • Aspirate the PBS and add 2 mL of the pre-warmed labeling medium to each well.

  • Incubation: Return the plates to the incubator. The incubation time will depend on the turnover rate of the pathway being studied. For central carbon metabolism, labeling for 8-24 hours is often sufficient to approach isotopic steady-state. A time-course experiment is recommended for initial optimization.

Protocol 2: Rapid Quenching and Metabolite Extraction

Rationale: This is the most critical step for ensuring the measured metabolite profile accurately reflects the intracellular state at the moment of sampling.[7][8] Metabolism must be arrested instantly to prevent enzymatic activity from altering metabolite levels post-harvest.[9] A biphasic extraction using methanol, water, and chloroform separates polar metabolites into the aqueous phase and lipids into the organic phase.[10]

Materials:

  • Labeled cells from Protocol 1

  • Ice-cold Quenching Solution: 80% Methanol / 20% Water, pre-chilled to -80°C.

  • Cell scrapers

  • Ice-cold HPLC-grade chloroform

  • Microcentrifuge tubes (1.5 mL)

  • Refrigerated centrifuge (4°C)

Procedure:

  • Metabolic Quenching:

    • Place the 6-well plate on ice.

    • Aspirate the labeling medium as quickly as possible.

    • Immediately add 1 mL of ice-cold (-80°C) 80% methanol quenching solution to each well. This action simultaneously lyses the cells and quenches enzymatic activity.[10]

  • Cell Harvesting:

    • Using a cell scraper, scrape the cells in the quenching solution.

    • Transfer the cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.

  • Phase Separation:

    • Add 500 µL of ice-cold water to the tube.

    • Add 500 µL of ice-cold chloroform. The final solvent ratio will be approximately Methanol:Water:Chloroform (2:1.8:1).

    • Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C. This will separate the mixture into three layers:

    • Upper Aqueous Layer: Contains polar metabolites (amino acids, organic acids, sugar phosphates).

    • Interphase: Contains precipitated protein and DNA.

    • Lower Organic Layer: Contains lipids.

  • Sample Collection:

    • Carefully collect the upper aqueous layer (~600-700 µL) and transfer it to a new, labeled microcentrifuge tube. Be careful not to disturb the protein pellet.

    • Store the samples at -80°C until LC-MS analysis.[11]

Protocol 3: LC-MS/MS Analysis

Rationale: Liquid chromatography is used to separate the complex mixture of metabolites before they enter the mass spectrometer. High-resolution mass spectrometry is then used to detect the mass-to-charge ratio (m/z) of the metabolites and their deuterated isotopologues with high accuracy.[12]

Instrumentation & Columns (Example):

  • LC System: Vanquish Horizon UHPLC System (Thermo Fisher Scientific)

  • MS System: Orbitrap Exploris 240 Mass Spectrometer (Thermo Fisher Scientific)

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for separating polar metabolites. Example: SeQuant ZIC-pHILIC (150 x 2.1 mm, 5 µm).

LC Method (Example):

  • Mobile Phase A: 20 mM Ammonium Carbonate, pH 9.2

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 80% B

    • 2-17 min: Linear gradient from 80% to 20% B

    • 17-21 min: Hold at 20% B

    • 21-25 min: Return to 80% B and re-equilibrate

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 45°C

MS Method (Example):

  • Ionization Mode: Negative ESI

  • Scan Range: 70-1000 m/z

  • Resolution: 120,000

  • Data Acquisition: Full scan followed by data-dependent MS2 (ddMS2) for fragmentation analysis to aid in metabolite identification.

Data Analysis and Interpretation

The primary output of the LC-MS analysis is a series of chromatograms and mass spectra. The goal is to identify metabolites and quantify the fractional enrichment of deuterium in each.

  • Peak Integration: Use software (e.g., Xcalibur, Compound Discoverer) to integrate the peak areas for all observed isotopologues of a given metabolite (e.g., for succinate: M+0, M+1, M+2...M+9).

  • Correction for Natural Abundance: The measured isotopologue distribution must be corrected for the natural abundance of 13C, 15N, 18O, etc. This can be done using established algorithms.

  • Fractional Enrichment Calculation: The fractional enrichment (FE) represents the percentage of the metabolite pool that is labeled. It is calculated as: FE = (Sum of labeled isotopologue intensities) / (Sum of all isotopologue intensities)

  • Metabolic Flux Modeling: The corrected isotopologue distributions are then used as inputs for metabolic flux modeling software (e.g., INCA, Metran) to calculate the relative or absolute fluxes through the metabolic network.

Visualizing Metabolic Fate

The following diagram illustrates the potential metabolic fate of the deuterium labels from this compound.

Metabolic_Pathway Tracer 2-Methylpropyl-d9 Alcohol IsobutyrylCoA Isobutyryl-d7-CoA Tracer->IsobutyrylCoA Oxidation PropionylCoA Propionyl-d3-CoA IsobutyrylCoA->PropionylCoA Multiple Steps Valine Valine Catabolism IsobutyrylCoA->Valine SuccinylCoA Succinyl-d2-CoA PropionylCoA->SuccinylCoA Carboxylation OCFA Odd-Chain Fatty Acids (d3) PropionylCoA->OCFA FA Synthesis TCA TCA Cycle Metabolites (d2) SuccinylCoA->TCA

Caption: Potential metabolic pathways for deuterium from this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Grimaldi, J., Collins, C. H., & Belfort, G. (2016). Towards cell-free isobutanol production: development of a novel immobilized enzyme system. Biotechnology Progress, 32(1), 66–73. Retrieved from [Link]

  • Lorkiewicz, P., et al. (2023). Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. ChemRxiv. Retrieved from [Link]

  • DeBalsi, K. L., & Baur, J. A. (2017). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Biotechnology, 43, 44–50. Retrieved from [Link]

  • Tumanov, S., & Kamphorst, J. J. (2017). Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Methods in Molecular Biology, 1603, 263–271. Retrieved from [Link]

  • Ser, Z., et al. (2015). A direct cell quenching method for cell-culture based metabolomics. Metabolomics, 11(4), 1035–1044. Retrieved from [Link]

  • Guan, S., et al. (2021). Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture. Cell Reports Methods, 1(4), 100062. Retrieved from [Link]

  • McCullagh Research Group. (n.d.). Isotope Tracer Analysis and Metabolic Flux Analysis. University of Oxford. Retrieved from [Link]

  • ResolveMass. (2023). From Design to Delivery: How ResolveMass Engineers High-Quality Deuterium-Labeled Molecules with Analytical Integrity. Retrieved from [Link]

  • Agilent Technologies. (2018). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Sample preparation. Retrieved from [Link]

  • Dietmair, S., et al. (2012). A direct quenching method for adherent cells allows for rapid analysis of the intracellular metabolome. Analytical Biochemistry, 427(2), 146–152. Retrieved from [Link]

  • Kopf, S., & Bourriquen, F. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6634–6718. Retrieved from [Link]

  • Ahn, W. S., & Antoniewicz, M. R. (2021). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS, 118(40), e2109320118. Retrieved from [Link]

  • University of Louisville. (2023). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. YouTube. Retrieved from [Link]

Sources

deuterated isobutanol in environmental sample analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Quantification of Isobutanol in Environmental Samples Using Deuterated Isobutanol and Isotope Dilution Mass Spectrometry

Abstract

The quantification of volatile organic compounds (VOCs) such as isobutanol in complex environmental matrices presents significant analytical challenges, including analyte loss during sample preparation and signal suppression or enhancement from matrix effects. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that overcomes these obstacles by employing a stable isotope-labeled (SIL) internal standard. This application note provides a detailed framework and step-by-step protocols for the use of deuterated isobutanol (isobutanol-d9) as an internal standard for the robust and accurate quantification of native isobutanol in water and soil samples by Gas Chromatography-Mass Spectrometry (GC-MS).

The Principle and Rationale: Why Use a Deuterated Internal Standard?

In environmental analysis, achieving accuracy and precision is paramount. However, the journey of an analyte from a raw sample to the detector is fraught with potential for variability. Steps like extraction, concentration, and injection can introduce errors, while co-extractable matrix components can interfere with the instrument's response.[1][2] The use of a SIL internal standard, such as deuterated isobutanol, is considered the gold standard for mitigating these issues.[3][4]

The Causality Behind the Choice:

  • Physicochemical Mimicry: Deuterated isobutanol is chemically and physically almost identical to its native counterpart. It possesses the same volatility, solubility, and chromatographic behavior. When a known quantity of deuterated isobutanol is added to a sample at the very beginning of the workflow, it acts as a perfect chemical twin to the target analyte. It is lost, concentrated, and analyzed in the exact same manner.[5][6]

  • Correction for Analyte Loss: Any physical loss of the target analyte during sample preparation (e.g., through volatilization or incomplete extraction) will be mirrored by a proportional loss of the deuterated internal standard. Because the quantification is based on the ratio of the analyte to the standard, the final calculated concentration remains accurate and unaffected by recovery variations.[7][8][9]

  • Negation of Matrix Effects: Complex matrices like soil or wastewater can contain compounds that co-elute with isobutanol, causing ion suppression or enhancement in the mass spectrometer's source.[10] This alters the instrument's response, leading to inaccurate quantification. Since the deuterated standard co-elutes and is affected by these matrix interferences in the same way as the native analyte, the analyte-to-standard ratio remains constant, ensuring a trustworthy and matrix-independent result.[5]

  • Mass-Based Differentiation: While chemically identical for practical purposes, the mass difference between native isobutanol and deuterated isobutanol allows them to be easily distinguished by the mass spectrometer. This enables simultaneous but separate detection, forming the basis of the ratiometric quantification.

The diagram below illustrates the core principle of how isotope dilution provides a self-validating system.

Principle of Isotope Dilution with Deuterated Isobutanol cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Quantification Sample Initial Sample (Unknown Analyte Conc.) Spike Spike with Known Amount of Deuterated Isobutanol-d9 (IS) Sample->Spike Step 1 Analyte Native Isobutanol (Analyte) Extraction Extraction / Purge & Trap (Potential for Analyte & IS Loss) Spike->Extraction Step 2 IS Isobutanol-d9 (Internal Standard) GC GC Separation (Analyte and IS Co-elute) Extraction->GC MS MS Detection (Analyte and IS Distinguished by Mass) Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Result Accurate Concentration (Corrected for Loss & Matrix Effects) Ratio->Result note Key Insight: The ratio of [Analyte]/[IS] remains constant throughout the process, even if absolute amounts change. Result->note

Caption: The principle of isotope dilution analysis.

Application & Protocols

This section details the validated protocols for analyzing isobutanol in environmental water and soil samples.

Materials and Reagents
MaterialGrade / SpecificationSupplier Example
Isobutanol (2-Methyl-1-propanol)>99.5% PuritySigma-Aldrich
Isobutanol-d9 (2-Methyl-1-propanol-d9)>98% Isotopic PurityCambridge Isotope Labs
MethanolPurge-and-Trap GradeFisher Scientific
Reagent WaterType I, VOC-FreeMillipore Milli-Q System
Hydrochloric Acid (HCl)ACS GradeVWR
Sodium ThiosulfateACS GradeSigma-Aldrich
VOA Vials, 40 mLPre-cleaned, Septa-cappedThermo Scientific
Volumetric Flasks, SyringesClass AVarious
Instrumentation

The following instrumentation or equivalent is required.

InstrumentSpecification
Gas ChromatographCapable of capillary column use and temperature programming.
Mass SpectrometerCapable of electron ionization (EI) and Selected Ion Monitoring (SIM).
Purge and Trap SystemCompatible with 40 mL VOA vials.
GC Columne.g., DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness.
AutosamplerRecommended for precision and throughput.
Standard Preparation Protocol

CAUSALITY: Accurate standard preparation is the foundation of accurate quantification. Using high-purity solvents and Class A glassware minimizes contamination and volumetric errors. Standards are prepared in methanol due to its miscibility with water and compatibility with purge-and-trap systems.

  • Analyte Primary Stock (1000 µg/mL):

    • Accurately weigh ~10 mg of pure isobutanol into a 10 mL Class A volumetric flask partially filled with methanol.

    • Record the exact weight.

    • Dilute to the mark with methanol, cap, and invert several times to mix.

    • Calculate the exact concentration in µg/mL.

  • Internal Standard (IS) Stock (1000 µg/mL):

    • Following the same procedure as Step 1, prepare a 1000 µg/mL stock solution of deuterated isobutanol-d9 in methanol.

  • Intermediate & Working Standards:

    • Prepare an intermediate stock containing both the analyte and the internal standard by diluting the primary stocks in methanol.

    • Create a series of working calibration standards by serially diluting the intermediate stock. A typical calibration range might be 1-200 µg/L.

    • The internal standard concentration should be kept constant across all calibration levels (e.g., 20 µg/L).

  • Storage: Store all standards at ≤4°C in amber vials to prevent degradation and volatilization.

Sample Collection and Preparation Workflow

The diagram below outlines the complete analytical workflow from sample collection to final data reporting.

Caption: End-to-end analytical workflow.

Protocol for Aqueous Samples (e.g., Groundwater, Wastewater):

  • Collection: Collect samples in 40 mL VOA vials, ensuring no headspace (air bubbles). Preserve samples by acidifying to pH < 2 with HCl and, if residual chlorine is suspected, add sodium thiosulfate.[11][12] Store at 4°C.

  • Preparation:

    • Allow the sample to come to room temperature.

    • For analysis, use a gastight syringe to remove 5 mL (or other validated volume) of sample from the VOA vial.

    • Add the sample to the purge tube of the P&T system containing 5 mL of reagent water.

    • Spike the sample with a known amount of the deuterated isobutanol internal standard working solution to achieve a final concentration of 20 µg/L.

    • Proceed immediately to GC-MS analysis.

Protocol for Solid Samples (e.g., Soil, Sediment):

  • Collection: Use a soil core sampler to collect approximately 5 grams of soil directly into a pre-weighed VOA vial containing 5 mL of purge-and-trap grade methanol. This minimizes volatile losses.[13] Store at 4°C.

  • Preparation:

    • In the lab, re-weigh the vial to determine the exact soil weight.

    • Add a known amount of the deuterated isobutanol internal standard working solution directly to the methanol in the vial.

    • Vortex/shake the vial vigorously for 2 minutes to extract the isobutanol from the soil into the methanol.

    • Allow the sediment to settle.

    • Carefully withdraw a 100 µL aliquot of the methanol extract and add it to 5 mL of reagent water in the P&T system's purge tube.

    • Proceed immediately to GC-MS analysis.

GC-MS Instrumental Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument used.

ParameterSettingRationale
Purge and Trap
Purge GasHeliumInert gas for efficient purging of VOCs.
Purge Time11 minutesEnsures complete transfer of volatiles from water to the trap.
Desorb Temperature250°CThermally desorbs trapped analytes onto the GC column.
Bake Temperature270°CCleans the trap between runs to prevent carryover.
Gas Chromatograph
Inlet Temperature220°CEnsures rapid volatilization of the sample.
ColumnDB-624 (or equivalent)Mid-polarity column ideal for separating polar VOCs like alcohols.
Oven Program40°C (hold 2 min), then 10°C/min to 220°C (hold 2 min)Provides good separation of early eluting VOCs while ensuring isobutanol is well-resolved.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard, robust ionization method producing repeatable fragmentation patterns.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific ions for the target compounds.
Transfer Line Temp250°CPrevents condensation of analytes between the GC and MS.
SIM Ions
Isobutanol43 (Quant), 56, 74 (Qual)m/z 43 is a stable and abundant fragment ion suitable for quantification.
Isobutanol-d948 (Quant), 64, 83 (Qual)The corresponding deuterated fragments provide a clear mass shift for unambiguous identification.

Data Analysis, Quality Control, and Troubleshooting

Quantification

Quantification is performed by generating a calibration curve. For each calibration standard, the peak area ratio of the native isobutanol (m/z 43) to the deuterated isobutanol-d9 (m/z 48) is plotted against the concentration of the native isobutanol. A linear regression is applied to this curve. The concentration of isobutanol in an unknown sample is then calculated from its measured peak area ratio using this calibration curve.

Quality Control: A Self-Validating System

To ensure the trustworthiness of the data, a rigorous QC protocol must be followed.

QC SampleFrequencyAcceptance CriteriaPurpose
Method Blank (MB)1 per 20 samplesBelow Reporting LimitChecks for contamination from reagents and system.
Lab Control Sample (LCS)1 per 20 samples70-130% RecoveryMeasures the accuracy of the method in a clean matrix.
Matrix Spike (MS/MSD)1 per 20 samples70-130% Recovery, <20% RPDAssesses method accuracy and precision in a specific sample matrix.[12]
Internal Standard AreaEvery sample50-150% of calibration averageMonitors for significant matrix suppression or instrument injection errors.
Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low IS Recovery - Leaks in the P&T or GC system.- Active sites in the GC inlet or column.- Severe matrix suppression.- Perform a leak check.- Replace inlet liner and trim the GC column.- Dilute the sample if the matrix is highly complex.
Blank Contamination - Contaminated purge gas or reagent water.- Carryover from a high-concentration sample.- Check gas traps.- Run additional rinse cycles on the P&T system.- Prepare fresh reagent water.
Poor Peak Shape - Column degradation.- Inlet temperature too low.- Water interference.- Trim or replace the GC column.- Optimize inlet temperature.- Ensure the P&T water management system is working correctly.
Non-linear Calibration - Detector saturation at high concentrations.- Incorrect standard preparation.- Narrow the calibration range or use a quadratic fit.- Remake calibration standards from primary stocks.

References

  • de Jonge, N. L., & van der Lelij, A. (2006). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.
  • U.S. Environmental Protection Agency. (2002). Method 8265: Volatile Organic Compounds in Water, Soil, Soil Gas, and Air by Direct Sampling Ion Trap Mass Spectrometry (DSITMS).
  • Gleason, P. M., & Hamper, B. C. (n.d.). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays.
  • ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. ResolveMass. Retrieved January 23, 2026.
  • Okwu, M. U., & Olugbuyiro, J. A. O. (2016). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research and Review, 3(10), 51-56.
  • Sadikni, R., & Unice, K. M. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. Environmental Science & Technology, 46(23), 12877-12885.
  • ALWSCI Team. (2024, February 8).
  • Budde, W. L. (1979). Application of Deuterated Organics as Internal Standards in Volatile Organic Analysis from Drinking Water and Wastewater by Computerized Gas Chromatography—Mass Spectrometry.
  • Unice, K. M., Kreider, M. L., & Panko, J. M. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. Environmental science & technology, 46(23), 12877-12885.
  • Dan-kishiya, A. S. (2016). Analytical Errors in Routine Gas Chromatography Analysis.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • Acanthus Research Inc. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
  • Organomation. (n.d.). Common Mistakes in Preparing Samples for Chromatography.
  • Hewitt, A. D. (1998). Preparing Soil Samples for Volatile Organic Compound Analysis. U.S.
  • Sani, U. (2014). A review of experimental procedures of gas chromatography-mass spectrometry (gc-ms) and possible sources of analytical errors. Academia.edu.
  • Clean Environment Brasil. (n.d.).
  • Renaud, J. B., & Miller, J. D. (2020). Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard. Toxins, 12(11), 721.
  • Kumar, P., & Kumar, A. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
  • Washington State Department of Ecology. (2004). Implementation Memorandum #5: Collecting and Preparing Soil Samples for VOC Analysis.
  • Restek Corporation. (2020, October 28). Analysis of Trace Oxygenates in Petroleum-Contaminated Wastewater, Using Purge-and-Trap GC-MS (U.S. EPA Methods 5030B & 8260). Restek Resource Hub.
  • U.S. Environmental Protection Agency. (1998).

Sources

The Imperative for Precision: The Role of Internal Standards in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to the Application of 2-Methylpropyl-d9 Alcohol in Forensic Toxicology

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of this compound as an internal standard in forensic toxicology. It offers in-depth protocols and expert insights into its use for the quantitative analysis of volatile organic compounds (VOCs), particularly alcohols, in biological matrices.

In forensic toxicology, the accuracy and reliability of quantitative results are paramount, as they can have significant legal and personal consequences.[1][2][3] Analytical measurements are susceptible to variations arising from sample matrix effects, inconsistent extraction recovery, and fluctuations in instrument performance.[4] To mitigate these variables, an internal standard (ISTD) is introduced into every sample, calibrator, and control at a constant concentration. The ISTD acts as a reference point, allowing the analytical system to correct for potential errors and ensure the final reported concentration is a true and accurate reflection of the analyte present.

The Gold Standard: Stable Isotope-Labeled Internal Standards

While various compounds can serve as internal standards, stable isotope-labeled (SIL) analogues of the analyte are widely considered the "gold standard" in mass spectrometry-based methods.[4][5] SILs are compounds in which one or more atoms have been replaced with their heavy stable isotope (e.g., deuterium, ¹³C, ¹⁵N). Because they are chemically almost identical to the analyte, they exhibit nearly the same behavior during sample preparation, chromatography, and ionization.[6][7] This co-elution and similar physicochemical behavior allow the SIL to perfectly track and compensate for variations, leading to superior accuracy and precision.[7] Regulatory bodies like the European Medicines Agency (EMA) have noted that over 90% of submissions incorporate SILs in their bioanalytical validations, underscoring their importance.[4]

This compound: A Specialized Tool for Volatile Analysis

This compound, the deuterated form of isobutanol (2-methyl-1-propanol), is a highly effective SIL internal standard for the analysis of volatile substances like ethanol and other short-chain alcohols.[8][9][10] Its utility is particularly pronounced in headspace gas chromatography-mass spectrometry (HS-GC-MS), the predominant technique for blood alcohol analysis in forensic laboratories.[1][11][12] By replacing all nine hydrogen atoms with deuterium, its mass is significantly shifted, allowing for clear differentiation from the non-labeled analyte by the mass spectrometer without compromising its chemical behavior.

Physicochemical Profile of this compound

The suitability of this compound as an internal standard is grounded in its specific chemical and physical properties. A high degree of isotopic purity is critical to prevent signal interference at the mass of the unlabeled analyte.[6]

PropertyValueSource
Chemical Name 1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-1-ol[13][14]
Synonyms 2-Methylpropyl Alcohol-D9, Isobutanol-d9[8][13]
CAS Number 850209-54-0[8][13][15]
Molecular Formula C₄HD₉O[14][15]
Molecular Weight 83.18 g/mol [8][13][14]
Isotopic Purity Typically ≥98 atom % D[13]
Storage 2-8°C Refrigerator[8][14]

Application Protocol: Quantification of Volatile Alcohols in Whole Blood by HS-GC-MS

This section details a comprehensive, field-proven protocol for the determination of ethanol and other common volatile compounds in whole blood. The methodology is designed to be robust and compliant with the rigorous standards of accredited forensic laboratories, such as those following ISO/IEC 17025 and SWGTOX guidelines.[16][17][18][19]

Principle of the Method

A measured aliquot of a biological sample (e.g., whole blood) is mixed with an aqueous solution containing a known concentration of the internal standard, this compound. The sample is sealed in a headspace vial and heated, allowing volatile compounds to partition from the liquid matrix into the gaseous phase (headspace). A sample of this headspace is then automatically injected into a gas chromatograph (GC), where the volatile compounds are separated. A mass spectrometer (MS) is used for detection, providing positive identification based on mass spectra and accurate quantification by comparing the analyte's response to that of the internal standard.[1][11]

Materials and Instrumentation

Reagents and Consumables:

  • This compound (≥98% isotopic purity)

  • Certified Reference Materials (CRMs) for ethanol, methanol, acetone, and isopropanol

  • Deionized water, Type I

  • Sodium Fluoride (preservative)

  • Potassium Oxalate (anticoagulant)

  • 20 mL glass headspace vials with PTFE/silicone septa and aluminum crimp caps

  • Gas-tight syringes and/or calibrated pipettes

Instrumentation: The following table outlines typical parameters for an HS-GC-MS system. These should be optimized for the specific instrumentation in use.

InstrumentParameterSetting
Headspace Autosampler Oven Temperature60-80°C
Sample Loop Temperature80-100°C
Transfer Line Temperature100-150°C
Vial Equilibration Time15 minutes
Injection Time0.5 - 1.0 minute
Gas Chromatograph (GC) Injection Port Temperature200°C
Carrier GasHelium
ColumnRtx-BAC1 or equivalent (30m x 0.32mm ID, 1.8µm)
Oven ProgramIsothermal at 40°C for 5 min, or ramped if separating multiple volatiles
Mass Spectrometer (MS) Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (Example)Ethanol (m/z 45, 31), this compound (m/z 46, 66)
Ion Source Temperature230°C
Transfer Line Temperature230°C
Preparation of Solutions

Internal Standard (ISTD) Working Solution (e.g., 0.03% w/v):

  • Accurately weigh 30 mg of this compound.

  • Dissolve in and bring to a final volume of 100 mL with deionized water in a Class A volumetric flask.

  • Store refrigerated. This solution is added to all calibrators, controls, and unknown samples.

Calibrator and Quality Control (QC) Preparation:

  • Prepare a series of aqueous stock solutions from CRMs of the target analytes (e.g., ethanol).

  • Prepare calibrators and QCs by spiking certified drug-free whole blood with the stock solutions to achieve desired concentrations covering the analytical range (e.g., 0.010 to 0.400 g/100mL for ethanol).

Sample Preparation and Analysis Workflow

The following diagram illustrates the standard workflow from sample receipt to final report.

G cluster_pre_analytical Pre-Analytical cluster_analytical Analytical cluster_post_analytical Post-Analytical SampleReceipt Sample Receipt & Accessioning Aliquoting Aliquoting of Sample (e.g., 0.5 mL) SampleReceipt->Aliquoting AddISTD Add ISTD Working Solution (e.g., 1.0 mL) Aliquoting->AddISTD CrimpVial Vortex & Crimp Vial AddISTD->CrimpVial LoadAutosampler Load onto HS Autosampler CrimpVial->LoadAutosampler HS_GCMS_Analysis HS-GC-MS Analysis LoadAutosampler->HS_GCMS_Analysis DataProcessing Data Processing & Integration HS_GCMS_Analysis->DataProcessing Review Technical & Administrative Review DataProcessing->Review Reporting Final Report Generation Review->Reporting

Figure 1: HS-GC-MS Workflow for Volatile Analysis.

Step-by-Step Procedure:

  • Label a 20 mL headspace vial for each calibrator, control, and unknown sample.

  • Pipette 0.5 mL of the appropriate matrix (calibrator, control, or unknown blood sample) into the corresponding vial.

  • Add 1.0 mL of the ISTD working solution to every vial.

  • Immediately cap the vials with a PTFE/silicone septum and aluminum seal, and crimp securely.

  • Vortex each vial gently for 5 seconds.

  • Load the vials into the headspace autosampler.

  • Initiate the analytical sequence, which should be structured to include blanks, calibrators, QCs, and casework samples.

Data Analysis, Validation, and Quality Assurance

Quantification

Quantification is based on the principle of isotope dilution. A calibration curve is generated by plotting the peak area ratio of the analyte to the ISTD against the known concentration of the calibrators. The concentration of the analyte in unknown samples is then calculated from this curve using their measured peak area ratios.

Method Validation

A forensic toxicology method must be rigorously validated to prove it is fit for purpose.[16][20] Validation must be performed according to established guidelines, such as those from SWGTOX or the ANSI/ASB Standard 036.[16][20]

Validation ParameterTypical Acceptance Criteria (for Ethanol)Rationale
Linearity Correlation coefficient (r²) ≥ 0.99Demonstrates a predictable relationship between concentration and instrument response.
Bias (Accuracy) Within ±10% of the target concentrationEnsures the measured value is close to the true value.[16]
Precision Coefficient of Variation (CV) ≤ 10%Ensures repeatability and reproducibility of the measurement.
Limit of Detection (LOD) Lowest concentration with a signal-to-noise ratio ≥ 3Defines the smallest amount of analyte the instrument can reliably detect.
Limit of Quantitation (LOQ) Lowest concentration meeting bias and precision criteriaDefines the smallest amount of analyte that can be accurately quantified.
Specificity No interference from endogenous or exogenous compoundsEnsures the signal is only from the analyte of interest.
Carryover Not detected in a blank sample analyzed after a high positivePrevents a high concentration sample from affecting the next sample.

Expert Insights: The Causality Behind the Protocol

  • Why HS-GC-MS? Blood is a complex and "dirty" matrix.[21] Direct injection would contaminate the GC system. Headspace sampling isolates only the volatile analytes of interest, protecting the instrument and dramatically reducing matrix effects.[21] The use of MS detection provides an additional layer of confirmation beyond retention time, which is essential for courtroom defensibility.[1][11]

  • Why this compound? While n-propanol is a common ISTD for GC-FID methods, its mass is very close to other potential volatiles.[1][11] this compound has a distinct mass that separates it from common interferents. As a SIL, it co-elutes perfectly with its non-deuterated counterpart (isobutanol) and behaves very similarly to other small alcohols like ethanol through the entire analytical process, making it an ideal mimic.[5][6] This ensures that any loss or variability experienced by the analyte is mirrored by the ISTD, providing the most accurate correction possible.[7]

Conclusion

The use of this compound as a stable isotope-labeled internal standard is a cornerstone of modern, high-quality forensic alcohol analysis. Its implementation within a validated HS-GC-MS method provides the accuracy, precision, and defensibility required by the scientific and legal communities. By adhering to rigorous protocols and understanding the scientific principles behind each step, forensic toxicology laboratories can produce results of the highest integrity.

References

  • Pharmaffiliates. 2-Methylpropyl Alcohol-D9. [Link]

  • de Boer, D., et al. "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Journal of Chromatography B, vol. 799, no. 2, 2004, pp. 229-236. [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

  • KCAS Bio. The Value of Deuterated Internal Standards. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 49849399, this compound. [Link]

  • Al-Asmari, A. I., et al. "Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood." Journal of Analytical Toxicology, vol. 38, no. 8, 2014, pp. 531-535. [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). "Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology." Journal of Analytical Toxicology, vol. 37, no. 7, 2013, pp. 452-474. [Link]

  • ANAB. ISO/IEC 17025 Forensic Testing Laboratory Accreditation. [Link]

  • Medwin Publishers. "Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology." Forensic Science & Criminology, vol. 2, no. 4, 2017. [Link]

  • Shimadzu. Analysis of Blood Alcohol by Headspace with GC/MS and FID Detection. [Link]

  • Liu, R. H., et al. "Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example." Journal of Forensic Sciences, vol. 44, no. 1, 1999, pp. 169-176. [Link]

  • Ashley, D. L., et al. "Determining volatile organic compounds in human blood from a large sample population by using purge and trap gas chromatography/mass spectrometry." Analytical Chemistry, vol. 64, no. 9, 1992, pp. 1021-1029. [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). "Scientific Working Group for Forensic Toxicology (SWGTOX) Standard for Laboratory Personnel." SWGTOX Document, 2019. [Link]

  • Phenomenex. Role of Gas Chromatography in Forensics. [Link]

  • Wigmore, J. G. "The Forensic Toxicology of Alcohol and Best Practices for Alcohol Testing in the Workplace." ResearchGate, 2014. [Link]

  • Shimadzu. Measurement of Ethanol in Blood Using Headspace GC-MS. [Link]

  • ResearchGate. Selected examples of deuterated internal standards used in forensic...[Link]

  • Qualtrax. Comprehensive Guide to ISO/IEC 17025 Accreditation Prep for Forensic Labs. [Link]

  • ResearchGate. Accreditation of forensic laboratories according ISO/IEC 17025. [Link]

  • PubMed. Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology. [Link]

  • Konopka, T. "[History of studies of alcohol toxicology]." Archiwum Medycyny Sądowej i Kryminologii, vol. 60, no. 2-3, 2010, pp. 164-71. [Link]

  • Odoemelam, V. U. "A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES." International Journal of Research and Scientific Innovation, vol. 7, no. 6, 2020. [Link]

  • Centers for Disease Control and Prevention. Volatile Organic Compounds (VOCs) in Whole Blood. [Link]

  • Agilent. Blood Alcohol Analysis with the Integrated Agilent 8697 Headspace Sampler on 8890 GC-Dual FID System. [Link]

  • AAFS Standards Board. ANSI/ASB Standard 036, First Edition 2019: Standard Practices for Method Validation in Forensic Toxicology. [Link]

  • A2LA. ISO/IEC 17025 vs. ISO/IEC 17020: What Each Standard Offers Labs. [Link]

  • ResearchGate. Forensic Characterization of Liquor Samples by Gas Chromatography-Mass Spectrometry (GC-MS) – A Review. [Link]

  • Maurer, H. H. "Modern Instrumental Methods in Forensic Toxicology." Analytical and Bioanalytical Chemistry, vol. 388, no. 7, 2007, pp. 1315-1325. [Link]

  • MDPI. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard. [Link]

  • TIJER. Forensic Analysis and Implications of Alcohol Use: ADME Detection, Toxicology, and Legal Perspectives. [Link]

  • Oxford Academic. Scientific Working Group for Forensic Toxicology (SWGTOX) – Recommendations of the Research, Development, Testing, and Evaluation Committee. [Link]

  • ASCLD. Validation Summary for Alcohol Analysis by Headspace GC-FID/MS. [Link]

  • National Safety Council. Assessing Impaired Driving Through Comprehensive Forensic Toxicology. [Link]

  • Russian Law Journal. FUNDAMENTAL PRINCIPLE OF ALCOHOL ANALYSIS USING HS-GC-FID INSTRUMENT AS A PROTOTYPICAL METHOD THAT UTILIZES FOR ROUTINE WORK IN FORENSIC TOXICOLOGY. [Link]

  • ANAB. ISO/IEC 17025:2017- FORENSIC SCIENCE TESTING AND CALIBRATION LABORATORIES Accreditation Requirements. [Link]

  • Fiveable. Forensic analysis and toxicology | Analytical Chemistry Class Notes. [Link]

  • Semantic Scholar. Forensic Characterization of Liquor Samples by Gas Chromatography-Mass Spectrometry (GC-MS): A Review. [Link]

Sources

Application Note: High-Throughput Quantification of Volatile Organic Compounds in Aqueous Matrices Using 2-Methylpropyl-d9 Alcohol as an Internal Standard by Headspace-Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated method for the quantitative analysis of a representative panel of volatile organic compounds (VOCs) in aqueous samples. The protocol leverages the precision of isotope dilution mass spectrometry by employing 2-Methylpropyl-d9 Alcohol as an internal standard.[1][2] This deuterated analog of isobutanol serves as an ideal surrogate for correcting variabilities during sample preparation and analysis, thereby ensuring high accuracy and reproducibility. The methodology detailed herein utilizes static headspace (HS) sampling coupled with gas chromatography-mass spectrometry (GC-MS), a widely adopted and powerful technique for the separation and detection of volatile analytes.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals engaged in the trace-level quantification of VOCs in various aqueous matrices, including environmental water samples, biological fluids, and pharmaceutical formulations.

Introduction: The Imperative for Accurate VOC Quantification

Volatile organic compounds are a broad class of chemicals that are of significant interest across various scientific disciplines, from environmental monitoring and toxicology to pharmaceutical development and clinical diagnostics.[6] Their inherent volatility and potential for matrix effects present unique analytical challenges.[1][2] Accurate and precise quantification of VOCs is paramount for regulatory compliance, quality control, and a deeper understanding of biological and chemical processes.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for VOC analysis, offering excellent chromatographic separation and sensitive, selective detection.[5][7] However, the accuracy of GC-MS quantification can be compromised by variations in sample preparation, injection volume, and instrument response. The use of a suitable internal standard (IS) is a well-established strategy to mitigate these sources of error.[8] An ideal internal standard should mimic the chemical behavior of the target analytes but be distinguishable by the detector.

Isotope-labeled internal standards, such as this compound, are considered the gold standard for quantitative mass spectrometry.[9][10] These compounds share nearly identical physicochemical properties with their non-labeled counterparts, ensuring they behave similarly during extraction, derivatization, and chromatographic separation. The mass difference introduced by the stable isotopes allows for their distinct detection by the mass spectrometer, enabling the principles of isotope dilution for highly accurate quantification.[11][12]

This application note provides a comprehensive, step-by-step protocol for the quantification of common VOCs in aqueous samples using this compound as an internal standard with HS-GC-MS.

Principle of the Method: Isotope Dilution and Headspace Sampling

The quantification strategy is based on the principle of isotope dilution mass spectrometry. A known amount of this compound (the internal standard) is added to each sample, calibrator, and quality control sample. The ratio of the peak area of the target analyte to the peak area of the internal standard is then used for quantification. This ratiometric approach effectively corrects for any analyte loss during sample handling and inconsistencies in injection volume.

Headspace sampling is a sample preparation technique that is particularly well-suited for the analysis of volatile compounds in liquid or solid matrices.[3][4] The sample is placed in a sealed vial and heated to a specific temperature, allowing the volatile analytes to partition into the gas phase (the headspace) above the sample. A portion of this headspace is then injected into the GC-MS system for analysis. This technique minimizes matrix effects by introducing only the volatile components of the sample into the analytical instrument.

G cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample IS_Addition Spike with This compound Sample->IS_Addition Vial Transfer to Headspace Vial IS_Addition->Vial Incubation Incubation & Equilibration Vial->Incubation Injection Headspace Injection Incubation->Injection GC GC Separation Injection->GC MS MS Detection GC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification Result Result Quantification->Result Final Concentration

Figure 1: A schematic overview of the analytical workflow.

Materials and Reagents

Reagents
  • This compound (Isobutanol-d9), analytical standard grade

  • Target VOCs analytical standards (e.g., Benzene, Toluene, Ethylbenzene, Xylenes, Acetone, etc.)

  • Methanol, HPLC or GC-MS grade

  • Deionized water, 18.2 MΩ·cm or higher purity

  • Sodium Chloride, analytical grade (for salting-out effect, optional)

Equipment
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Headspace Autosampler

  • 20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa

  • Analytical balance (4-decimal place)

  • Calibrated micropipettes and tips

  • Vortex mixer

Experimental Protocol

Preparation of Stock and Working Solutions

4.1.1. Internal Standard (IS) Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Record the exact weight.

  • Dissolve and bring to volume with methanol.

  • Cap and vortex to ensure complete dissolution.

  • Store at 4°C in an amber vial.

4.1.2. Internal Standard Working Solution (10 µg/mL)

  • Pipette 100 µL of the IS Stock Solution into a 10 mL volumetric flask.

  • Bring to volume with deionized water.

  • Cap and vortex to mix.

  • Prepare this solution fresh daily.

4.1.3. Analyte Stock Solution (1000 µg/mL)

  • Prepare a stock solution for each target VOC or a mixed stock solution by accurately weighing the required amount of each standard into a volumetric flask and dissolving in methanol.

  • Store at 4°C in amber vials.

4.1.4. Calibration Standards

  • Prepare a series of calibration standards by serial dilution of the Analyte Stock Solution with deionized water in volumetric flasks.

  • A typical calibration range may be 1, 5, 10, 25, 50, and 100 ng/mL.

  • Transfer 5 mL of each calibration standard into a 20 mL headspace vial.

  • Spike each vial with 50 µL of the IS Working Solution (10 µg/mL) to achieve a final IS concentration of 100 ng/mL.

  • Seal the vials immediately.

Sample Preparation
  • For each unknown aqueous sample, transfer 5 mL into a 20 mL headspace vial.

  • Spike each sample vial with 50 µL of the IS Working Solution (10 µg/mL).

  • Seal the vials immediately.

  • Prepare a blank sample using 5 mL of deionized water and the same amount of IS.

HS-GC-MS Parameters

The following parameters are provided as a starting point and may require optimization for your specific instrumentation and target analytes.

Parameter Value
Headspace Autosampler
Vial Equilibration Temp.80 °C
Vial Equilibration Time15 min
Loop Temperature90 °C
Transfer Line Temp.100 °C
Injection Volume1 mL
Gas Chromatograph
Inlet Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Split Ratio10:1
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Oven Program40 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 2 min
Mass Spectrometer
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)

Table 1: Recommended HS-GC-MS Parameters.

Data Acquisition and Processing
  • Acquire data in SIM mode for enhanced sensitivity and selectivity.

  • Select quantifier and qualifier ions for each target analyte and for this compound.

  • Integrate the peak areas for the quantifier ion of each analyte and the internal standard.

  • Calculate the response factor (RF) for each analyte at each calibration level: RF = (Analyte Peak Area / IS Peak Area) / (Analyte Concentration / IS Concentration)

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

  • Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of >0.995 is typically required.

  • Calculate the concentration of the target analytes in the unknown samples using the calibration curve.

Method Validation

To ensure the reliability of the analytical method, a comprehensive validation should be performed. Key validation parameters include:

  • Linearity and Range: Assessed from the calibration curve.

  • Accuracy: Determined by analyzing spiked samples at different concentration levels (e.g., low, mid, and high) and calculating the percent recovery.

  • Precision: Evaluated through replicate analyses of spiked samples to determine the repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined experimentally based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample matrix.

Validation Parameter Acceptance Criteria
Linearity (r²)≥ 0.995
Accuracy (% Recovery)80 - 120%
Precision (RSD)≤ 15%
SpecificityNo significant interfering peaks at the retention times of the analytes

Table 2: Typical Method Validation Acceptance Criteria.

Troubleshooting

Problem Potential Cause Solution
Poor peak shapeActive sites in the inlet liner or columnReplace inlet liner, trim the column
Low sensitivityLeak in the system, incorrect MS tunePerform a leak check, retune the MS
High variabilityInconsistent sample preparation, autosampler issueReview sample preparation steps, check autosampler performance
CarryoverHigh concentration sample analyzed previouslyRun a blank after high concentration samples, clean the syringe

Table 3: Common Troubleshooting Guide.

Conclusion

This application note details a reliable and accurate method for the quantification of volatile organic compounds in aqueous matrices using this compound as an internal standard. The combination of headspace sampling, GC-MS analysis, and the isotope dilution technique provides a robust workflow suitable for a wide range of applications in research, development, and quality control. The provided protocol and validation guidelines serve as a comprehensive resource for establishing this methodology in your laboratory.

References

  • National Institutes of Health (NIH). (n.d.). Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition.
  • ACS Omega. (2021, May 4). Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition.
  • Thermo Fisher Scientific. (n.d.). Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples.
  • U.S. Environmental Protection Agency. (n.d.). Method 1624, Revision C. Volatile Organic Compounds by Isotope Dilution GCMS.
  • U.S. Environmental Protection Agency. (n.d.). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).
  • ASTM International. (n.d.). Application of Deuterated Organics as Internal Standards in Volatile Organic Analysis from Drinking Water and Wastewater by Computerized Gas Chromatography—Mass Spectrometry.
  • ResearchGate. (n.d.). Volatile organic compounds identification and specific stable isotopic analysis (δ13C) in microplastics by purge and trap gas chromatography coupled to mass spectrometry and combustion isotope ratio mass spectrometry (PT-GC-MS-C-IRMS).
  • arXiv. (n.d.). ETHANOL AS INTERNAL STANDARD FOR DETERMINATION OF VOLATILE COMPOUNDS IN SPIRIT DRINKS BY GAS CHROMATOGRAPHY.
  • ResearchGate. (n.d.). (PDF) Effect of using Propanol as internal standard on quantitative determination of ethanol in different biological matrices by head space-Gas Chromatography-Flame Ionization Detector.
  • U.S. Environmental Protection Agency. (n.d.). Analysis of Volatile Organic Compounds in Air Contained in Canisters by Method TO-IS.
  • Agilent. (n.d.). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS Application.
  • Reddit. (2024, May 15). Selecting an Internal Standard for GC anaylsis of Methanol in Distilled spirits.
  • ResearchGate. (2025, August 10). Single-Laboratory Validation of a Method for the Determination of Select Volatile Organic Compounds in Foods by Using Vacuum Distillation with Gas Chromatography/Mass Spectrometry.
  • AMT. (n.d.). Measurements of volatile organic compounds in ambient air by gas-chromatography and real-time Vocus PTR-TOF-MS.
  • Medistri SA. (2022, March 21). Volatile Organic Compounds (VOCs) Analysis by GC/MS.
  • RI DEM. (n.d.). Volatile Organic Compounds - by GC/MS Capillary Column Technique.
  • Shimadzu. (n.d.). AD-0229 : Determination of Volatiles in Liquors by GC-FID with Dual Acquisition System.
  • ResearchGate. (2015, June 24). How do I quantify volatile organic compounds using GC-MS?.
  • PubMed. (n.d.). Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides.
  • MDPI. (2020, January 24). Development and Validation of Methods for the Determination of Anthocyanins in Physiological Fluids via UHPLC-MSn.
  • National Institute of Standards and Technology. (2023, January 1). Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution.
  • PMC. (n.d.). Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography.

Sources

Introduction: The Imperative for Precision in Alcohol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Use of 2-Methylpropyl-d9 Alcohol as an Internal Standard for Breath Alcohol Analysis by Headspace GC-MS

The quantitative analysis of ethanol in breath is a cornerstone of forensic toxicology and clinical diagnostics. While preliminary roadside breath tests provide rapid screening, confirmation and precise quantification necessitate a robust, scientifically defensible laboratory method. Gas chromatography coupled with mass spectrometry (GC-MS) is widely recognized as the gold standard for this purpose, offering unparalleled sensitivity and specificity for identifying volatile organic compounds in complex matrices.[1][2]

At the heart of quantitative accuracy in GC-MS analysis is the use of an internal standard (IS). An internal standard is a compound of known concentration added to every calibrator, control, and unknown sample. Its purpose is to correct for variations that can occur during sample preparation, injection, and analysis, ensuring that the final calculated concentration of the target analyte—ethanol—is reliable and reproducible.[3] This guide provides a detailed protocol and scientific rationale for the use of this compound (also known as isobutanol-d9) as a superior internal standard for the rigorous analysis of ethanol in breath samples.

The Scientific Rationale: Why this compound?

The ideal internal standard should mimic the chemical behavior of the analyte as closely as possible while being clearly distinguishable by the detector.[3] Stable isotope-labeled (SIL) compounds, particularly deuterated analogs, are considered the premier choice for mass spectrometry applications.[4][5]

Key Advantages of Deuterated Internal Standards:

  • Similar Physicochemical Properties: Deuterated standards have nearly identical extraction efficiencies, volatilities, and chromatographic behaviors to their non-labeled counterparts.[6][7] This ensures they are affected similarly by sample matrix effects or variations in the analytical process.

  • Correction for Ion Suppression/Enhancement: In the mass spectrometer's ion source, matrix components can interfere with the ionization of the target analyte. Because the SIL internal standard is chemically identical, it experiences the same ionization effects, allowing for accurate normalization of the analyte's signal.[5]

  • Mass-Based Differentiation: While chemically similar, the increased mass from the deuterium atoms allows the mass spectrometer to easily distinguish the internal standard from the analyte, preventing signal overlap.[7]

This compound is an excellent choice for ethanol analysis. While not an exact isotopic analog of ethanol (like ethanol-d6), its properties as a small, deuterated alcohol make it a highly effective internal standard. It is structurally distinct enough from ethanol to ensure clear chromatographic separation, which is crucial for preventing any potential analytical interference, while still being similar enough to provide reliable correction. Its nine deuterium atoms provide a significant mass shift, placing its signal far from the natural isotopic distribution of ethanol and potential interferences.

FeatureEthanol (Analyte)This compound (Internal Standard)
Chemical Formula C₂H₆OC₄H₁D₉O
Molecular Weight 46.07 g/mol 83.18 g/mol [8]
Key Mass Fragments (m/z) 45, 31, 2946, 62, 83 (Example Fragments)
Rationale for Use Target analyte for quantification.Chemically similar alcohol, stable isotope labeled for MS distinction, chromatographically separable.

Experimental Protocol: Quantitative Analysis of Ethanol

This protocol outlines a validated method for quantifying ethanol from a simulated breath or vapor sample using a headspace gas chromatography-mass spectrometry (HS-GC-MS) system.

Reagents and Materials
  • Ethanol: Certified reference material (CRM), >99.5% purity.

  • This compound (IS): Isotopic purity ≥98%.[5][6]

  • Deionized Water: Type I or HPLC-grade.

  • Headspace Vials: 20 mL glass vials with PTFE-lined silicone septa and aluminum crimp caps.

  • Pipettes: Calibrated volumetric pipettes and/or automated dilutor.

Preparation of Solutions

A. Internal Standard (IS) Stock Solution (1 mg/mL):

  • Accurately weigh 100 mg of this compound.

  • Transfer to a 100 mL volumetric flask.

  • Dilute to volume with deionized water, cap, and mix thoroughly. Store at 2-8°C.

B. Internal Standard (IS) Working Solution (100 µg/mL):

  • Pipette 10 mL of the IS Stock Solution into a 100 mL volumetric flask.

  • Dilute to volume with deionized water, cap, and mix. This solution will be added to all samples.

C. Ethanol Stock Solution (10 mg/mL):

  • Accurately weigh 1.0 g of absolute ethanol.

  • Transfer to a 100 mL volumetric flask.

  • Dilute to volume with deionized water, cap, and mix thoroughly.

D. Preparation of Calibrators and Quality Controls (QCs):

  • Prepare a series of aqueous calibrators and QCs by serially diluting the Ethanol Stock Solution. Concentrations should span the expected analytical range (e.g., 0.01 to 0.40 g/dL or equivalent).[9]

  • For each calibrator and QC level, pipette 100 µL into a 20 mL headspace vial.

  • Add 1.0 mL of the IS Working Solution (100 µg/mL) to each vial.

  • Add 2.9 mL of deionized water to bring the total volume to 4.0 mL.

  • Immediately cap and crimp the vials to ensure a tight seal.

Causality Note: Adding the internal standard to every sample, including calibrators, is the foundational step for quantitative analysis. This ensures that the ratio of the analyte response to the IS response is directly proportional to the analyte concentration, correcting for any volumetric inaccuracies or system variability from one injection to the next.

HS-GC-MS Instrumentation and Parameters

The following table provides typical starting parameters. These must be optimized for the specific instrumentation used.

ParameterSettingRationale
Headspace Autosampler
Vial Oven Temperature80°CEnsures efficient partitioning of volatile ethanol and IS into the headspace for sampling.[10]
Loop Temperature90°CPrevents condensation of analytes in the sample loop.
Transfer Line Temp100°CPrevents condensation during transfer to the GC inlet.
Vial Equilibration Time15 minutesAllows the liquid and vapor phases in the vial to reach equilibrium.
Injection Volume1 mL (of headspace)A standard volume for reproducible injections.
Gas Chromatograph
Inlet Temperature200°CEnsures rapid volatilization of the sample onto the column.
Injection ModeSplit (e.g., 20:1)Prevents column overloading from the high concentration of ethanol.
ColumnDB-624 or similar (e.g., 30m x 0.25mm x 1.4µm)A mid-polar column suitable for separating small volatile compounds like alcohols.
Carrier GasHelium, constant flow at 1.2 mL/minInert carrier gas for analyte transport through the column.
Oven Program40°C (hold 4 min), then ramp 20°C/min to 150°CProvides separation of ethanol and isobutanol from other potential volatiles.
Mass Spectrometer
Ion Source Temp230°CStandard temperature for electron ionization.
Interface Temp240°CPrevents analyte condensation before entering the MS.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific mass fragments.[1]
Ions Monitored (m/z)Ethanol: 45 (Quantifier), 31 (Qualifier)IS (Isobutanol-d9): 46 (Quantifier), 62 (Qualifier)

Workflow Visualization: The entire analytical process is designed to ensure reproducibility and accuracy at every stage.

G cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing & Reporting p1 Prepare Calibrators & QCs p2 Dispense 100 µL of Calibrator/QC/Sample into Headspace Vial p1->p2 p3 Add 1.0 mL of This compound Working Solution p2->p3 p4 Add Deionized Water & Immediately Crimp Vial p3->p4 a1 Vial Equilibration (e.g., 15 min at 80°C) p4->a1 a2 Headspace Injection (1 mL) a1->a2 a3 GC Separation on Column a2->a3 a4 MS Detection (SIM Mode) a3->a4 d1 Integrate Peak Areas (Ethanol & IS) a4->d1 d2 Calculate Area Ratio (Analyte Area / IS Area) d1->d2 d3 Generate Calibration Curve (Ratio vs. Concentration) d2->d3 d4 Quantify Unknowns Using Curve d3->d4 d5 Report Final Concentration d4->d5

Figure 1. End-to-end workflow for breath alcohol analysis.
Data Analysis and Quantitation
  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of ethanol to the internal standard (IS) against the known concentration of each calibrator.

  • Linear Regression: A linear regression model with a 1/x weighting is typically applied to the data. The coefficient of determination (R²) should be ≥ 0.99 for the curve to be accepted.

  • Quantification: The concentration of ethanol in unknown samples and QCs is calculated by interpolating their analyte/IS peak area ratios from the calibration curve.

Quantitation Logic: The ratio-based calculation is the key to precision, as it normalizes the analytical signal.

G Analyte Ethanol Peak Area Ratio Area Ratio (Analyte / IS) Analyte->Ratio IS This compound Peak Area IS->Ratio CalCurve Calibration Curve y = mx + b Ratio->CalCurve Interpolate Result Calculated Concentration CalCurve->Result Solve for x

Sources

Troubleshooting & Optimization

Technical Support Center: A Troubleshooting Guide for Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist:

Welcome to the technical support center. Deuterated internal standards (IS) are the cornerstone of quantitative mass spectrometry, acting as ideal surrogates to correct for variability during sample preparation and analysis.[1][2] However, their successful implementation depends on a nuanced understanding of their behavior. This guide is structured to address the practical challenges you may face, moving from initial standard qualification to final data analysis. My goal is to not just provide steps, but to explain the causality behind them, empowering you to make informed decisions in your own work.

Section 1: Qualification and Preparation of a New Internal Standard

The reliability of your entire assay hinges on the quality of your internal standard. Before a new lot of deuterated IS is put into service, it must be rigorously vetted.

Q1: My Certificate of Analysis (CoA) looks good, but how do I confirm the isotopic and chemical purity myself?

The Problem: A CoA provides a snapshot, but doesn't account for shipping, handling, or potential degradation. Verifying purity in-house is a critical step for ensuring data integrity and is a foundational requirement for methods used in regulated environments.[1]

The Underlying Cause: Purity for a deuterated standard is twofold: chemical purity (absence of other compounds) and isotopic purity (the degree of deuterium incorporation and the absence of the unlabeled analyte).[3][4] The presence of unlabeled analyte (the "d0" component) in your IS can artificially inflate the signal of your target analyte, leading to inaccurate quantification, especially at the lower limit of quantitation (LLOQ).

The Solution: Qualification Protocol

  • Solution Preparation: Prepare a high-concentration solution of the deuterated IS in an appropriate solvent.

  • Mass Spectrometric Analysis: Infuse the solution directly or inject it onto your LC-MS system. Acquire a full scan mass spectrum.

  • Isotopic Purity Check:

    • Examine the spectrum for the primary isotopic peak of the IS (e.g., M+D).

    • Crucially, look for the signal at the mass of the unlabeled analyte (M+H or "d0").

    • The response of the unlabeled analyte should be negligible. As a common industry practice, the contribution of the IS to the analyte signal should not exceed 5% of the analyte response at the LLOQ.

  • Chemical Purity Check:

    • Analyze the IS solution using your chromatographic method.

    • Look for any unexpected peaks. The peak corresponding to your IS should account for >98% of the total peak area.

  • Documentation: Record the lot number, purity results, and preparation details in your laboratory notebook. This documentation is essential for traceability.

Section 2: Storage and Stability Issues

A pure standard is only useful if it remains stable. Deuterated compounds, while generally stable, have specific vulnerabilities.

Q2: The response of my internal standard is decreasing over time. Is it degrading?

The Problem: A declining IS response across a batch or over several days can compromise the accuracy and precision of your assay.

The Underlying Cause: The most common issue is H/D back-exchange , where deuterium atoms on the molecule swap with hydrogen atoms from the solvent (especially water or protic solvents like methanol).[5][6] This is particularly problematic when deuterium is placed on heteroatoms (like -OH or -NH groups) or on carbons adjacent to carbonyls, which are chemically labile positions.[1][6]

The Solution: Troubleshooting IS Stability

  • Review the Labeling Position: Check the CoA or manufacturer's documentation for the location of the deuterium labels. Labels on stable positions like aromatic or aliphatic carbons are far less likely to exchange.[1] If the label is on a labile site, the standard may not be suitable for your application.

  • Solvent and pH Evaluation:

    • Protic Solvents: Water, methanol, and ethanol can all serve as sources of protons for back-exchange. If possible, prepare stock solutions in aprotic solvents like acetonitrile, DMSO, or DMF.[7]

    • pH Extremes: Both highly acidic and highly basic conditions can catalyze H/D exchange. Ensure your sample preparation and mobile phase pH are as close to neutral as is feasible for your method.

  • Storage Conditions: Deuterated compounds should be stored in cool, dry conditions, away from light.[5] For long-term stability, storing under an inert gas like argon or nitrogen can prevent moisture-driven exchange.[5][8]

  • Perform a Stability Study: Prepare fresh and aged solutions of your IS (e.g., stored at room temperature for 24 hours vs. freshly prepared). A significant difference in response confirms instability.

`dot graph TD { rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} ` Caption: Decision tree for troubleshooting low internal standard signal.

Section 3: Chromatographic and Mass Spectrometric Issues

Ideally, a deuterated IS behaves identically to the analyte until it reaches the mass spectrometer.[2] However, subtle but significant differences can arise.

Q3: My deuterated internal standard is separating from my analyte on the LC column. Why is this happening and is it a problem?

The Problem: The fundamental assumption of using a stable isotope-labeled IS is that it co-elutes with the analyte, ensuring both experience the same matrix effects and ionization suppression/enhancement at the same time. Chromatographic separation can invalidate this assumption.

The Underlying Cause: This phenomenon is known as the chromatographic isotope effect .[9] The C-D bond is slightly shorter and stronger than the C-H bond. This can lead to minor differences in polarity and interaction with the stationary phase, causing the deuterated compound to elute slightly earlier in reversed-phase chromatography.[9][10] The effect is more pronounced with a higher number of deuterium labels and can be exacerbated by certain chromatographic conditions.

The Solution: Managing the Isotope Effect

  • Assess the Severity: A small, consistent shift may be acceptable if the peaks still largely overlap. However, if the separation is significant enough that the IS and analyte elute into different zones of matrix effects, your quantification will be biased.

  • Modify Chromatography:

    • Gradient: A shallower gradient can sometimes reduce the separation.

    • Temperature: Lowering the column temperature may decrease the separation, though it will increase retention times.

    • Mobile Phase: While less common, exploring different organic modifiers could alter the selectivity.

  • Consider a Different Standard: If chromatography cannot be optimized, the best solution is to use an IS with fewer deuterium labels or, ideally, a ¹³C or ¹⁵N-labeled standard, which do not exhibit a significant chromatographic isotope effect.[6][9][11]

Q4: I'm seeing a signal for my internal standard in the analyte's mass channel (and vice-versa). What is this "crosstalk" and how do I fix it?

The Problem: Crosstalk occurs when the signal from the IS contributes to the signal of the analyte, or vice-versa. This can lead to inaccurate quantification, particularly by creating a high background at the LLOQ.

The Underlying Cause: There are two primary causes:

  • Unlabeled Analyte in IS: As discussed in Q1, if your deuterated IS contains a significant amount of the unlabeled (d0) compound, it will naturally produce a signal in the analyte's MRM transition.[12]

  • In-Source Fragmentation/Exchange: Under certain ESI conditions, the deuterated standard can lose a deuterium atom in the source and pick up a proton, making it appear as the M+H analyte. This is less common but can occur with labile deuteriums.[6]

The Solution: Protocol for Assessing Crosstalk

  • Prepare Samples:

    • Analyte-Only Sample: A high concentration of the analyte (at the Upper Limit of Quantification, ULOQ).

    • IS-Only Sample: A solution with only the internal standard at its working concentration.

  • Analyze and Evaluate:

    • Inject the Analyte-Only sample and monitor both the analyte and IS MRM transitions. The response in the IS channel should be negligible (e.g., <0.1% of the analyte's response).

    • Inject the IS-Only sample. The response in the analyte channel should be minimal. According to FDA guidance, the IS response in the analyte channel for a blank sample should be ≤ 20% of the analyte response at the LLOQ.[13]

  • Remediation:

    • If the IS contributes significantly to the analyte signal, the IS is not pure enough and a new, higher-purity source should be found.

    • If the analyte contributes to the IS signal, it is less of a concern unless you expect to analyze samples with extremely high concentrations of the analyte.

Section 4: Sample Preparation and Recovery

An internal standard is added early in the sample preparation process to track and correct for analyte losses.[1] Therefore, inconsistent IS recovery is a direct indicator of a problem in your extraction workflow.

Q5: My internal standard recovery is low and variable after Solid Phase Extraction (SPE). What should I investigate?

The Problem: Poor or inconsistent recovery of the IS means you cannot reliably correct for the loss of your target analyte, leading to poor precision and inaccurate results.[14]

The Underlying Cause: Since the deuterated IS is chemically almost identical to the analyte, the cause is almost always related to the SPE method itself, not the standard.[15] Common culprits include incorrect sorbent selection, improper pH adjustment, overly strong wash solvents, or an insufficiently strong elution solvent.[15]

The Solution: Systematic SPE Troubleshooting

The troubleshooting process for IS recovery is synonymous with troubleshooting the recovery of the analyte.

`dot graph TD { rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} ` Caption: Workflow for troubleshooting low SPE recovery.

Experimental Protocol for Diagnosing Low Recovery:

  • Fraction Collection: Perform an SPE extraction on a spiked matrix sample, but collect each fraction separately: the flow-through from the Load step, the effluent from the Wash step, and the final Elution fraction.

  • Analysis: Analyze all three fractions for the presence of your IS (and analyte).

  • Diagnosis:

    • IS in Load Flow-Through: The analyte did not bind to the sorbent. This implies the sorbent chemistry is wrong, the sample pH is incorrect, or the loading solvent is too strong.[15][16]

    • IS in Wash Fraction: The analyte bound but was prematurely washed off. The wash solvent is too strong.[15]

    • Little/No IS in Any Fraction: This points to irreversible binding or incomplete elution. The elution solvent is too weak or the wrong pH.[15]

By systematically identifying where the loss occurs, you can rationally adjust the specific step in the protocol to improve recovery.[14]

Summary of Best Practices

ParameterBest PracticeRationale
Purity Verify isotopic purity (>98%) and check for unlabeled analyte upon receipt of a new lot.[5]Ensures the IS does not artificially inflate the analyte signal.
Labeling Position Use standards with deuterium on chemically stable positions (e.g., aromatic C-D). Avoid -OH, -NH.[1][6]Prevents H/D back-exchange and loss of isotopic identity.
Storage Store stock solutions in aprotic solvents (e.g., ACN) at low temperatures (-20°C or -80°C), protected from light.[5][8]Minimizes degradation and ensures long-term stability.
Co-elution Confirm that the IS and analyte co-elute or have maximum peak overlap under final chromatographic conditions.Essential for proper correction of matrix effects.
Crosstalk Assess the contribution of the IS to the analyte signal and vice-versa. Contribution should be <20% of LLOQ response.Prevents inaccurate measurements at low concentrations.
Recovery Ensure IS recovery is consistent and sufficient across the batch.Variable IS recovery indicates a failing sample preparation method.[14]

References

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.[Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.[Link]

  • Understanding Internal standards and how to choose them. Reddit r/massspectrometry[Link]

  • Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(4), 381–382. [Link]

  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? American Association for Clinical Chemistry. (2014). [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 1(1), 145-150. [Link]

  • Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. (YouTube)[Link]

  • Troubleshooting SPE. Phenomenex Inc.[Link]

  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. ResolveMass Laboratories Inc.[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.[Link]

  • Li, W., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(3), e9453. [Link]

  • Han, F., et al. (2020). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Molecules, 25(22), 5275. [Link]

  • Solving Recovery Problems in SPE. LCGC International. (2019). [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. (2022). [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. (2018). [Link]

  • Galli, V., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 86(13), 6495-6503. [Link]

  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate.[Link]

  • Why Is Your SPE Recovery So Low? ALWSCI Technologies. (2024). [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance for Industry. U.S. Food and Drug Administration. (2025). [Link]

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Royal Society of Chemistry.[Link]

  • How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. Phenomenex Inc. (YouTube)[Link]

  • Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. Inorganic Ventures.[Link]

  • Is it necessary to have internal standard in Bio analytical Method Validation in HPLC? ResearchGate.[Link]

  • Deuterated internal standard retention times. Reddit r/chemistry.[Link]

Sources

minimizing isotopic exchange with 2-Methylpropyl-d9 Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methylpropyl-d9 Alcohol

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing isotopic exchange and ensuring the integrity of your experimental results. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered when working with this deuterated solvent.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of isotopic exchange in this compound?

A1: The primary cause of isotopic exchange is the presence of labile protons, most commonly from atmospheric moisture (H₂O). The hydroxyl deuteron (-OD) of the alcohol can readily exchange with protons from water. While the C-D bonds are generally stable, exchange can be catalyzed by the presence of acids, bases, or certain metal catalysts, leading to a decrease in the isotopic purity of the solvent.[1][2]

Q2: How can I verify the isotopic purity of my this compound upon receipt?

A2: The most effective method for verifying isotopic purity is through Nuclear Magnetic Resonance (NMR) spectroscopy.[3] A ¹H NMR spectrum will show residual proton signals, allowing for a quantitative assessment of the deuterium incorporation. For a more detailed analysis, ²H (Deuterium) NMR can also be utilized. Mass spectrometry can also be employed to confirm the molecular weight and the extent of deuteration.[1]

Q3: What are the ideal storage conditions for this compound to maintain its isotopic integrity?

A3: To maintain high isotopic purity, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or dry nitrogen, to minimize exposure to atmospheric moisture.[4][5] Refrigeration at 2-8°C is recommended for long-term storage to reduce the rate of any potential degradation or exchange reactions.[6][7]

Q4: Can I use this compound that has been opened previously?

A4: Yes, but with caution. Once a container is opened, the risk of moisture contamination increases significantly. It is best to use single-use ampoules when possible.[4][7] If using a larger bottle, it is crucial to handle the solvent under a dry, inert atmosphere and to securely reseal the container immediately after use.[4] Re-verifying the isotopic purity with NMR before a critical experiment is a prudent step.

Q5: My ¹H NMR spectrum shows a significant water peak. How does this affect my experiment with this compound?

A5: A significant water peak indicates moisture contamination. This water (H₂O) will actively exchange with the hydroxyl deuteron (-OD) of the this compound, forming HDO and reducing the deuterium enrichment at the hydroxyl position. This can interfere with the interpretation of your NMR spectrum and potentially affect reaction mechanisms if the alcohol is used as a reactant.[4][8]

Troubleshooting Guides

This section provides structured guidance for identifying and resolving specific issues related to isotopic exchange with this compound.

Issue 1: Unexpected Loss of Isotopic Purity in a Sealed Container
  • Symptom: A newly opened bottle of this compound shows lower than specified isotopic enrichment when analyzed by ¹H NMR or mass spectrometry.

  • Potential Causes & Troubleshooting Steps:

    • Improper Sealing from Manufacturer: While rare with reputable suppliers, it is a possibility. Contact the supplier with the lot number and your analytical data.

    • Storage Conditions: Confirm that the solvent was stored under the recommended conditions (refrigerated at 2-8°C and protected from light).[6][7] Elevated temperatures can accelerate exchange reactions, especially if trace impurities are present.[9][10]

    • Contamination During Aliquoting: If the solvent was transferred from a larger container, the contamination likely occurred during this process. Review your handling procedures to ensure a dry, inert atmosphere was maintained.

Issue 2: Gradual Decrease in Isotopic Purity During Experimental Use
  • Symptom: Serial experiments using the same bottle of this compound show a progressive increase in residual proton signals in NMR spectra.

  • Causality and Prevention Workflow: This is a classic case of atmospheric moisture contamination with each use. The workflow below illustrates the mechanism and preventative measures.

G cluster_problem Problem: Repeated Exposure cluster_solution Solution: Inert Atmosphere Handling P1 Open Solvent Bottle P2 Atmospheric Moisture (H₂O) Ingress P1->P2 P3 H/D Exchange at Hydroxyl Group P2->P3 P4 Decreased Isotopic Purity P3->P4 S1 Use Glovebox or Schlenk Line S2 Blanket with Dry N₂ or Ar S1->S2 S3 Use Dry Syringes/Cannulas for Transfer S2->S3 S4 Tightly Reseal Container S3->S4 S5 Maintain Isotopic Integrity S4->S5

Caption: Workflow for preventing moisture contamination.

Issue 3: Observing H/D Exchange with the Analyte
  • Symptom: In addition to the solvent's hydroxyl group, your analyte's labile protons (e.g., -OH, -NH₂, -COOH) show a decrease in signal intensity in ¹H NMR, and a corresponding signal may appear for the exchanged proton in the solvent.

  • Mechanism and Confirmation:

    • Mechanism: The deuterated hydroxyl group of the alcohol can serve as a deuterium source to exchange with labile protons on your analyte. This is an equilibrium process.[1]

    • Confirmation Protocol:

      • Acquire a standard ¹H NMR spectrum of your analyte in this compound.

      • Add a single drop of deuterium oxide (D₂O) to the NMR tube.

      • Shake the tube vigorously for a few minutes.[11]

      • Re-acquire the ¹H NMR spectrum.

      • Observation: The signals corresponding to the exchangeable protons on your analyte will significantly decrease or disappear entirely, confirming their labile nature.

Data Summary: Factors Influencing Isotopic Exchange Rate
FactorEffect on Exchange RateMitigation Strategy
Moisture (H₂O) Significantly increasesHandle under dry, inert atmosphere; use dried glassware.[5][12]
Temperature Increases with higher temperatureStore at recommended 2-8°C; perform reactions at the lowest practical temperature.[9][13]
pH (Acidic/Basic) Catalyzes exchangeNeutralize sample if possible; avoid acidic or basic conditions unless required by the reaction.[1]
Catalysts Metal catalysts can promote exchangeSelect catalysts that do not promote H/D exchange if possible.[2][14]
Experimental Protocol: Preparing an NMR Sample to Minimize Isotopic Exchange

This protocol outlines the best practices for preparing an NMR sample to ensure the highest data quality and maintain the isotopic purity of this compound.

Materials:

  • NMR tube and cap

  • Glassware for sample preparation (e.g., vial, pipette)

  • This compound (in a sealed container)

  • Analyte

  • Drying oven

  • Desiccator

  • Inert gas source (Argon or dry Nitrogen)

Procedure:

  • Glassware Preparation:

    • Place the NMR tube, cap, and any other glassware in a drying oven at >120°C for at least 4 hours (overnight is ideal).[12]

    • Transfer the hot glassware to a desiccator to cool down to room temperature under a dry atmosphere.

  • Sample Preparation (under Inert Atmosphere):

    • Perform these steps in a glovebox or under a positive pressure of inert gas.

    • Weigh your analyte directly into the dried vial.

    • Using a dry syringe, carefully withdraw the required amount of this compound from its container.

    • Add the solvent to your analyte and gently mix to dissolve.

  • NMR Tube Filling:

    • Transfer the solution from the vial to the dried NMR tube using a clean, dry pipette or syringe.

    • Cap the NMR tube securely.

  • Final Steps:

    • Wipe the outside of the NMR tube before inserting it into the spectrometer.

    • Acquire your spectrum as soon as possible after sample preparation.

G A Dry Glassware (Oven >120°C, >4h) B Cool in Desiccator A->B C Prepare Sample (Under Inert Atmosphere) B->C D Transfer to NMR Tube C->D E Cap Securely D->E F Acquire Spectrum Promptly E->F

Caption: NMR sample preparation workflow.

References

  • Wikipedia. Hydrogen–deuterium exchange. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.... The Journal of Organic Chemistry.
  • Grocholska, P., & Bąchor, R. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules. [Link]

  • Chromservis. Deuterated - Solvents, Reagents & Accessories. [Link]

  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]

  • Konermann, L., Pan, J., & Liu, Y. H. (2011). Hydrogen/Deuterium Exchange Mass Spectrometry: Fundamentals, Limitations, and Opportunities. Chemical Society Reviews.
  • Englander, S. W., & Kallenbach, N. R. (1984). Mechanisms and uses of hydrogen exchange. Quarterly reviews of biophysics.
  • SYNMR. (2023). Advantages and Limitations of Deuterated Solvents in Organic Synthesis. [Link]

  • Brooks, R. L., & Shore, J. D. (1971). The Effects of pH and Temperature on Hydrogen Transfer in the Liver Alcohol Dehydrogenase Mechanism. The Journal of biological chemistry.
  • UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • National Institutes of Health. (2025).
  • The Journal of Organic Chemistry. Ruthenium-catalyzed hydrogen-deuterium exchange in alcohols. Method for deuterium labeling of primary alcohols. [Link]

  • Beltran, A., Suarez, M., Rodriguez, M. A., Vinaixa, M., Samino, S., Arola, L., ... & Yanes, O. (2012). Assessment of compatibility between extraction methods for NMR- and LC/MS-based metabolomics. Analytical chemistry.
  • ResearchGate. (2025).
  • National Institutes of Health.
  • ResearchG
  • PubChem. This compound. [Link]

  • ResearchGate. (2025).
  • ResearchGate.
  • Inouye, K., & Tonomura, B. (1986). Effects of pH, temperature, and alcohols on the remarkable activation of thermolysin by salts. Journal of biochemistry.
  • YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • AIP Publishing. (2019). Efficient calculation of NMR isotopic shifts: Difference-dedicated vibrational perturbation theory. The Journal of Chemical Physics.
  • National Institutes of Health. (2013). Stereospecific Multiple Isotopic Labeling of Benzyl Alcohol.

Sources

addressing chromatographic shift of 2-Methylpropyl-d9 Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methylpropyl-d9 Alcohol. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the chromatographic behavior of this deuterated internal standard. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your analytical methods.

Introduction: Understanding the Chromatographic Shift of Deuterated Compounds

When using stable isotope-labeled internal standards (SIL-IS), such as this compound, it is not uncommon to observe a chromatographic shift relative to the unlabeled analyte. This phenomenon, known as the chromatographic isotope effect (CIE) or deuterium isotope effect (DIE), is a fundamental aspect of chromatography that, if not properly understood and managed, can impact the accuracy of quantitative analyses.[1][2] This guide will provide a comprehensive overview of the causes of this shift and practical solutions for its management.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound elute at a different retention time than its non-deuterated analog?

The primary reason for the retention time shift is the Deuterium Isotope Effect . This effect stems from the subtle yet significant physicochemical differences between protium (¹H) and deuterium (²H or D). The key contributing factors are:

  • Bond Strength and Length: The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This results in a smaller van der Waals radius for the deuterated molecule.[1]

  • Polarizability: The reduced vibrational frequency of the C-D bond leads to lower polarizability of the deuterated molecule compared to its protium counterpart.[3]

These differences in molecular properties alter the analyte's interaction with the stationary phase of the chromatography column, leading to a change in retention time.[1]

Q2: Should this compound elute before or after the unlabeled 2-Methylpropyl Alcohol?

In most cases, particularly in gas chromatography (GC) and reversed-phase liquid chromatography (RP-LC), the deuterated compound will elute before its non-deuterated counterpart.[1][4] This is due to the weaker van der Waals interactions between the deuterated analyte and the stationary phase. The smaller effective size and lower polarizability of the C-D bond lead to a slightly weaker interaction, resulting in a shorter retention time.[1]

However, it is important to note that in some instances, particularly in normal-phase liquid chromatography (NP-LC), a "normal" isotope effect can be observed where the deuterated compound is retained longer. The direction and magnitude of the shift are dependent on the specific interactions between the analyte, the stationary phase, and the mobile phase.

Q3: What is the expected magnitude of the retention time shift?

The exact magnitude of the retention time shift is highly dependent on the specific chromatographic method. However, several factors can influence the extent of this shift:

  • Number of Deuterium Atoms: A higher number of deuterium atoms in a molecule generally leads to a more significant retention time shift.[5]

  • Position of Deuteration: The location of the deuterium atoms within the molecule is a critical factor.[5]

  • Chromatographic Conditions:

    • Stationary Phase: The type and chemistry of the stationary phase play a crucial role.

    • Mobile Phase: The composition, polarity, and pH of the mobile phase can influence the separation.

    • Temperature: Column temperature affects the thermodynamics of the partitioning process and can alter the retention time difference.

Table 1: Expected Qualitative Retention Time Shift of this compound vs. 2-Methylpropyl Alcohol

Chromatographic ModeStationary Phase TypeExpected Retention Time of this compoundMagnitude of Shift
Gas Chromatography (GC)Non-polar (e.g., DB-5ms)Earlier than unlabeledTypically small, but measurable
Reversed-Phase LC (RP-LC)C18, C8Earlier than unlabeledVariable, depends on mobile phase
Normal-Phase LC (NP-LC)Silica, DiolPotentially later than unlabeledMethod-dependent

Note: The exact retention time shift must be determined empirically for each specific method.

Troubleshooting Guide

A sudden or unexpected change in the retention time of this compound can indicate a problem with the analytical system. This section provides a systematic approach to troubleshooting these issues.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow start Retention Time Shift Observed for This compound check_system Step 1: System Check start->check_system check_method Step 2: Method Parameter Verification check_system->check_method System OK resolve Issue Resolved check_system->resolve Leak/Flow Issue Fixed check_consumables Step 3: Consumables Inspection check_method->check_consumables Method OK check_method->resolve Parameters Corrected check_consumables->resolve Consumables OK escalate Contact Technical Support check_consumables->escalate Column/Solvent Issue ExperimentalWorkflow prep Prepare System Suitability Solution equilibrate Equilibrate Chromatographic System prep->equilibrate inject Replicate Injections (n=5) equilibrate->inject analyze Data Analysis: - Retention Time - Peak Shape - Resolution inject->analyze evaluate Evaluate Against Acceptance Criteria analyze->evaluate pass System Suitable evaluate->pass Pass fail Troubleshoot System evaluate->fail Fail

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Technical Support Center: Optimizing 2-Methylpropyl-d9 Alcohol for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of 2-Methylpropyl-d9 Alcohol as an internal standard in mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the performance of your analytical methods. Here, we will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring the development of robust and reliable assays.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the use of this compound in mass spectrometry:

1. Why should I use this compound as an internal standard?

This compound, a deuterated analog of isobutanol, is an excellent internal standard for mass spectrometry applications.[1] Its nine deuterium atoms provide a significant mass shift from the unlabeled analyte, preventing isotopic overlap. Because it is chemically almost identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects, effectively correcting for variations in sample preparation, injection volume, and matrix effects.[2][3][4][5]

2. What are the key chemical properties of this compound?

Understanding the chemical properties of your internal standard is crucial for method development.

PropertyValueSource
Molecular Formula C₄HD₉O[6]
Molecular Weight 83.18 g/mol [1][6][7]
CAS Number 850209-54-0[1][6][7]
Synonyms Isobutan-d9-ol, Isobutyl-d9 alcohol
Storage 2-8°C Refrigerator[1][6]

3. What is the primary application of this compound in mass spectrometry?

This compound serves as a labeled internal standard for the quantification of 2-Methylpropyl Alcohol (isobutanol) and structurally similar compounds. Isobutanol itself is used as a solvent and in the synthesis of various organic compounds.[8][9]

4. How does the concentration of this compound impact my results?

The concentration of your internal standard is a critical parameter. An inappropriate concentration can lead to a host of issues including:

  • Poor signal-to-noise ratio: If the concentration is too low, the signal may be difficult to distinguish from background noise.

  • Non-linearity of calibration curves: An excess of internal standard can lead to ion suppression, affecting the analyte's signal and causing the calibration curve to become non-linear.[10]

  • Inaccurate quantification: Both scenarios can lead to imprecise and inaccurate quantification of your target analyte.

5. What is ion suppression and how does this compound help mitigate it?

Ion suppression is a phenomenon in mass spectrometry where the ionization of a target analyte is reduced due to the presence of other co-eluting compounds in the sample matrix.[11][12][13] This can lead to underestimation of the analyte's concentration. A well-chosen internal standard like this compound, which co-elutes and has similar ionization properties to the analyte, will be suppressed to a similar extent.[5] By using the ratio of the analyte signal to the internal standard signal for quantification, the effects of ion suppression can be normalized, leading to more accurate results.[14][15]

Troubleshooting Guide

Encountering issues during method development is common. This section provides a structured approach to troubleshooting problems related to the concentration of this compound.

Problem 1: High Variability in Internal Standard Peak Area Across a Sample Batch

  • Potential Cause: Inconsistent addition of the internal standard to each sample.

  • Troubleshooting Steps:

    • Verify Pipetting Technique: Ensure that the pipette used to add the internal standard is calibrated and that the pipetting technique is consistent.

    • Check for Sample Loss During Preparation: Evaluate each step of your sample preparation procedure for potential loss of the internal standard.

    • Investigate Matrix Effects: Significant variations in the sample matrix between wells can lead to differential ion suppression of the internal standard. Consider further sample cleanup or dilution.

Problem 2: Non-Linear Calibration Curve

  • Potential Cause: The concentration of the internal standard is too high, causing detector saturation or significant ion suppression of the analyte at higher concentrations.

  • Troubleshooting Steps:

    • Perform a Concentration Optimization Experiment: Systematically evaluate a range of this compound concentrations to find the optimal level that provides a stable signal without causing non-linear effects. (See the detailed protocol below).

    • Dilute the Internal Standard Stock Solution: Prepare a fresh, more dilute stock solution of this compound and re-run the calibration curve.

Problem 3: Poor Signal-to-Noise Ratio for the Internal Standard

  • Potential Cause: The concentration of the internal standard is too low.

  • Troubleshooting Steps:

    • Increase Internal Standard Concentration: Prepare a calibration curve with a higher, yet still appropriate, concentration of this compound.

    • Optimize Mass Spectrometer Parameters: Ensure that the instrument parameters (e.g., collision energy, fragmentor voltage) are optimized for the detection of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the preparation of stock and working solutions of this compound for use as an internal standard.

Materials:

  • This compound (≥98% isotopic purity)

  • Methanol (LC-MS grade)

  • Calibrated pipettes and sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Prepare a 1 mg/mL Primary Stock Solution:

    • Accurately weigh 1 mg of this compound.

    • Dissolve it in 1 mL of methanol in a clean, amber glass vial.

    • Vortex thoroughly to ensure complete dissolution.

    • Store at 2-8°C.

  • Prepare Intermediate Stock Solutions:

    • Perform serial dilutions of the primary stock solution with methanol to create a range of intermediate stock solutions (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL).

  • Prepare the Working Internal Standard Solution:

    • Dilute the appropriate intermediate stock solution with the initial mobile phase to achieve the desired final concentration for spiking into your samples. The optimal concentration will be determined through the optimization experiment below.

Protocol 2: Optimizing the Concentration of this compound

This experiment is designed to determine the optimal concentration of this compound that provides a stable and reproducible signal without negatively impacting the analyte's quantification.

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Analyte Calibration Standards C Spike a Constant Volume of Each IS Solution into All Analyte Calibration Standards A->C B Prepare a Range of IS Working Solutions (e.g., 1, 5, 10, 50, 100 ng/mL) B->C D Analyze Samples by LC-MS/MS C->D E Plot Analyte/IS Peak Area Ratio vs. Analyte Concentration for Each IS Level D->E G Plot IS Peak Area vs. Analyte Concentration for Each IS Level D->G F Examine Linearity (R²) and Slope of Each Calibration Curve E->F H Select IS Concentration with Stable IS Peak Area and Good Linearity for the Analyte F->H G->H G cluster_criteria Selection Criteria cluster_outcome Desired Outcome A Structural Similarity to Analyte B Co-elution with Analyte A->B F Accurate Quantification B->F C Sufficient Mass Shift C->F D High Isotopic Purity D->F E Chemical Stability E->F

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Technical Support Center: A Guide to Impurities in 2-Methylpropyl-d9 Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 2-Methylpropyl-d9 Alcohol. This resource is designed for researchers, scientists, and drug development professionals who utilize deuterated solvents in their daily experiments. As a senior application scientist, I have compiled this guide to address the common challenges and questions that arise from impurities in this compound, providing not just solutions but also the scientific reasoning behind them. Our goal is to empower you with the knowledge to anticipate, identify, and mitigate issues related to solvent purity, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions users have about impurities in this compound.

Q1: What are the most common types of impurities I should be aware of in a new bottle of this compound?

A1: Impurities in this compound can be broadly categorized into three groups:

  • Synthesis-Related Impurities: These are byproducts from the manufacturing process. Given that isobutanol (the non-deuterated analogue) can be produced through various methods like the Guerbet reaction or oxo synthesis, you might encounter other alcohols such as n-butanol-d9, propanol-d7, or residual starting materials. Aldehydes are also a common byproduct of alcohol synthesis.

  • Common Contaminants: The most prevalent impurities in any deuterated solvent are residual protic (non-deuterated) solvent and water (H₂O or HDO). These can be introduced during manufacturing, packaging, or handling.

  • Degradation Products: Over time, especially if not stored correctly, this compound can undergo dehydration to form isobutene-d8.

Q2: How can I quickly check for the presence of water in my this compound?

A2: For a quick qualitative check, ¹H NMR spectroscopy is the most direct method. Water will appear as a broad singlet. The chemical shift of this peak is highly dependent on temperature and other solutes present. While not as precise as a Karl Fischer titration, NMR can give you a good indication of significant water contamination.[1]

Q3: Can small amounts of impurities really affect my experiment?

A3: Absolutely. Even trace amounts of impurities can have significant consequences. For instance, protic impurities (like water or residual non-deuterated alcohol) can interfere with reactions involving sensitive reagents like Grignards or organolithiums. In quantitative NMR (qNMR), impurity signals that overlap with your analyte's signals will lead to inaccurate quantification.[2] In mass spectrometry, impurities can lead to unexpected ions, adduct formation, or ion suppression, complicating data interpretation.

Q4: What is the best way to store this compound to minimize degradation and contamination?

A4: To maintain the purity of your this compound, it is crucial to store it in a tightly sealed container, preferably under an inert atmosphere (like argon or nitrogen), and in a cool, dark place. This minimizes the absorption of atmospheric moisture and reduces the likelihood of degradation. For long-term storage, refrigeration (2-8°C) is recommended.[3]

Troubleshooting Guides

This section provides in-depth, step-by-step guidance for identifying and resolving specific issues encountered during experiments.

Issue 1: Unexpected Peaks in Your ¹H NMR Spectrum

You've run a ¹H NMR of your sample in this compound and observe peaks that don't correspond to your compound of interest.

Unidentified peaks in your NMR spectrum are most commonly due to solvent impurities. The table below lists the approximate ¹H NMR chemical shifts of common impurities in a related deuterated alcohol, methanol-d4, to give you a general idea of where to look. Note that these shifts can vary slightly depending on the specific solvent matrix and other factors.

ImpurityApproximate ¹H Chemical Shift (ppm) in Methanol-d4Multiplicity
Water (H₂O/HDO)~4.87broad singlet
Residual 2-Methylpropyl Alcohol~3.18 (CH₂), ~1.75 (CH), ~0.88 (CH₃)doublet, multiplet, doublet
Acetone~2.15singlet
IsobuteneVaries (alkene region)Varies
Aldehydic Impurities~9-10singlet or multiplet

G

  • Activate Molecular Sieves: Place a sufficient quantity of 3Å or 4Å molecular sieves in a flask and heat them in an oven at 250-300°C for at least 3 hours under vacuum.

  • Cooling: Allow the molecular sieves to cool to room temperature in a desiccator under an inert atmosphere.

  • Drying: Add the activated molecular sieves (approximately 10% w/v) to the this compound in a dry flask under an inert atmosphere.

  • Equilibration: Allow the solvent to stand over the molecular sieves for at least 24 hours.

  • Transfer: Carefully decant or filter the dried solvent into a clean, dry storage vessel under an inert atmosphere.

Issue 2: Anomalous Results in Mass Spectrometry (MS)

You are using this compound as a solvent for your LC-MS or direct infusion experiments and observe unexpected ions, poor ionization, or high background noise.

Impurities in the solvent can significantly impact MS data:

  • Residual Protic Solvent/Water: Can form adducts with your analyte, leading to ions at [M+H]⁺, [M+Na]⁺, etc., but also [M+H-(D)+H]⁺ if there is H/D exchange. This can complicate the interpretation of your mass spectrum.

  • Other Alcohols/Organic Impurities: These can co-elute with your analyte and suppress its ionization, leading to lower sensitivity. They can also appear as background ions, increasing the noise level of your baseline.

  • Non-volatile Impurities: Salts or other non-volatile residues can contaminate the ion source, leading to a gradual decrease in signal intensity over time.

G

This protocol is for purifying small volumes of this compound from less volatile or more volatile impurities.[4][5]

  • Apparatus Setup: Assemble a micro-distillation apparatus, including a small round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a collection flask, and a thermometer. Ensure all glassware is thoroughly dried.

  • Sample Addition: Add the this compound to the distilling flask along with a few boiling chips.

  • Heating: Gently heat the flask. The vapor will begin to rise through the fractionating column.

  • Equilibration: Allow the vapor to slowly ascend the column to ensure good separation. The temperature at the top of the column should stabilize at the boiling point of the most volatile component.

  • Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of pure this compound (approx. 108 °C for the non-deuterated form; the deuterated version will have a slightly different boiling point).

  • Storage: Store the purified solvent in a clean, dry, sealed vial under an inert atmosphere.

Issue 3: Inconsistent Retention Times or Peak Shapes in Chromatography (GC/HPLC)

Your chromatographic analyses show shifting retention times, peak tailing, or the appearance of ghost peaks when using this compound in your mobile phase or as a sample solvent.

  • Water Content: Changes in the water content of the mobile phase can affect the polarity and lead to shifts in retention times, especially in reverse-phase HPLC.

  • Organic Impurities: Impurities with different polarities can alter the overall solvent strength of the mobile phase, causing retention time variability. If an impurity is present in the sample solvent but not the mobile phase, it can cause distorted peak shapes.

  • Reactive Impurities (e.g., Aldehydes): These can potentially react with your analyte or the column's stationary phase, leading to peak tailing or loss of your analyte.

G

This is an effective method for removing aldehyde impurities from alcohols.[6][7][8]

  • Preparation: In a separatory funnel, dissolve the this compound in a suitable water-miscible co-solvent like methanol if needed to ensure good mixing.

  • Extraction: Add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for about 30 seconds. A precipitate of the aldehyde-bisulfite adduct may form.[8]

  • Phase Separation: Add deionized water and an immiscible organic solvent (e.g., hexane or diethyl ether) to the separatory funnel and shake again to extract the purified alcohol.

  • Washing: Separate the organic layer and wash it several times with deionized water to remove any remaining bisulfite.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and carefully remove the extraction solvent by rotary evaporation.

References

  • Roston, D., & Kohen, A. (2014). Stereospecific multiple isotopic labeling of benzyl alcohol. Journal of Labelled Compounds and Radiopharmaceuticals, 57(2), 75–77. [Link]

  • Furigay, J. B., Bouffard, J., & Organ, M. G. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments : JoVE, (134), 57325. [Link]

  • Hoye, T. R., & Dvornikovs, V. (2023). No-Deuterium Proton (No-D) NMR as a Convenient Method for Analysis of Organic Solvents. The Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.). Method for removing aldehydes compound in alcohol-containing solution and brewed liquor.
  • Al-Thani, R., Al-Adba, K., & Al-Maadeed, M. A. (2023). Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity. Toxicology reports, 11, 14–20. [Link]

  • Myran, T. (2021, January 7). Fractional Distillation: Ethanol/Water Separation [Video]. YouTube. [Link]

  • Puranik, S. B., Pawar, V. R., Lalitha, N., Pai, P. N. S., & Rao, G. K. (2008). Gas chromatographic methods for residual solvents analysis. Oriental Journal of Chemistry, 24(1), 241-246. [Link]

  • Pharmaffiliates. (n.d.). 2-Methylpropyl Alcohol-D9. Retrieved from [Link]

  • AZoM. (2020, September 14). Performing NMR Spectroscopy Without Deuterated Solvents. Retrieved from [Link]

  • Le, T. T., & Park, S. B. (2022). Effects of reactive stages on isobutene conversion and ETBE purity. Fuel, 310, 122429. [Link]

  • Boucher, M., et al. (2018). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Request PDF. [Link]

  • Dagle, R. A., et al. (2025). Dehydration of Fermented Isobutanol for the Production of Renewable Chemicals and Fuels. Chemical Reviews. [Link]

  • scite.ai. (n.d.). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Murzin, D. Y., et al. (2023). Molecular Structure Effect on the Epoxidation of 1-Butene and Isobutene on the Titanium Silicate Catalyst under Transient Conditions in a Trickle Bed Reactor. ACS Omega. [Link]

  • Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]

  • Supreme Science. (2018, October 23). UPDATED How To Set-Up and Perform Fractional Distillation #Science* [Video]. YouTube. [Link]

  • Fatehi, P. (2013). Recent advancements in various steps of ethanol, butanol, and isobutanol productions from woody materials. Biotechnology progress, 29(2), 297–310. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

Sources

Technical Support Center: Matrix Effect Correction Using 2-Methylpropyl-d9 Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of 2-Methylpropyl-d9 Alcohol as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects in quantitative Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Our goal is to equip you with the expertise and practical insights needed to ensure the accuracy, precision, and reliability of your bioanalytical data.

Understanding the Challenge: The Matrix Effect in LC-MS

In the realm of quantitative LC-MS, the "matrix" encompasses all components within a sample other than the analyte of interest.[1] In bioanalysis, this includes a complex mixture of endogenous and exogenous substances such as salts, lipids, proteins, and metabolites.[2] These co-eluting compounds can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect .[2][3][4] This interference can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reproducibility of quantitative results.[1][2][4]

The mechanisms behind matrix effects are multifaceted. Co-eluting matrix components can compete with the analyte for ionization, alter the efficiency of droplet formation and desolvation in the electrospray ionization (ESI) source, or change the physical properties of the droplets, such as surface tension.[3][4] Given the variability of biological matrices between individuals and even within the same individual over time, predicting and controlling for these effects is a significant challenge in bioanalytical method development.

The Gold Standard Solution: Stable Isotope-Labeled Internal Standards

While various strategies can mitigate matrix effects, such as optimizing sample preparation or chromatographic conditions, the most widely recognized and effective approach is the use of a stable isotope-labeled internal standard (SIL-IS).[1][3] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).

This compound (Isobutanol-d9) is a deuterated analog of 2-methylpropyl alcohol (isobutanol). Due to the incorporation of nine deuterium atoms, it is chemically almost identical to its unlabeled counterpart but has a distinct mass-to-charge ratio (m/z) that allows it to be differentiated by the mass spectrometer.

The core principle behind using a SIL-IS is that it will behave nearly identically to the analyte throughout the entire analytical process, including sample extraction, chromatography, and ionization.[5] Therefore, any variations in signal due to matrix effects will affect both the analyte and the SIL-IS to the same extent. By calculating the ratio of the analyte's response to the IS's response, these variations can be effectively normalized, leading to more accurate and precise quantification.[3]

Frequently Asked Questions (FAQs)

Here we address common questions encountered when using this compound as an internal standard.

Q1: For which analytes is this compound a suitable internal standard?

A1: this compound is the ideal internal standard for the quantitative analysis of 2-methylpropyl alcohol (isobutanol) . The nearly identical chemical and physical properties ensure that it co-elutes and experiences the same matrix effects as the unlabeled analyte. It can also be considered for other short-chain branched alcohols or volatile compounds with similar structures and chromatographic behavior. However, its suitability for other analytes must be thoroughly validated.

Q2: What is the recommended concentration of this compound to use?

A2: There is no single universal concentration. The optimal concentration of the internal standard should be determined during method development. A common practice is to use a concentration that provides a consistent and reproducible signal in the mid-range of the calibration curve for the analyte. Some guidelines suggest aiming for an IS response that is approximately one-third to one-half of the response of the analyte at the upper limit of quantification (ULOQ).[1] It is crucial that the concentration is high enough to be detected reliably but not so high that it causes detector saturation or introduces significant unlabeled analyte as an impurity.

Q3: Can I use a non-isotopically labeled structural analog instead of this compound?

A3: While structural analogs can be used as internal standards, they are not as effective as SIL-IS in correcting for matrix effects. This is because even small differences in chemical structure can lead to variations in chromatographic retention time and ionization efficiency. A SIL-IS like this compound co-elutes with the analyte, ensuring that both are subjected to the same matrix environment at the same time, which is the cornerstone of effective matrix effect correction.[5]

Q4: My this compound internal standard signal is inconsistent across my samples. What could be the cause?

A4: Inconsistent IS signal can point to several issues:

  • Inaccurate Pipetting: Ensure that the internal standard is added precisely and consistently to all samples, calibration standards, and quality controls (QCs).

  • Variability in Sample Preparation: Significant differences in the matrix composition between samples can lead to varying degrees of ion suppression that may not be fully compensated for if the matrix effect is extreme.

  • IS Stability: Verify the stability of your this compound stock and working solutions under your storage and experimental conditions.

  • Interference: Check for any co-eluting compounds in your specific matrix that may be interfering with the ionization of the internal standard.

Q5: How do I assess matrix effects during method validation as per regulatory guidelines?

A5: Regulatory bodies like the ICH and EMA provide detailed guidelines for bioanalytical method validation.[3][6] To assess matrix effects, you should compare the response of an analyte in a post-extraction spiked sample (analyte and IS added to the matrix extract after extraction) to the response of the analyte in a neat solution at the same concentration. The ratio of these responses is the matrix factor. This should be evaluated at low and high concentrations using at least six different lots of the biological matrix. The coefficient of variation (CV) of the IS-normalized matrix factor should be within the acceptance criteria (typically ≤15%).

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered when using this compound for matrix effect correction.

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps
Poor Precision and Accuracy in QC Samples Inconsistent matrix effects not fully corrected by the IS.1. Verify Co-elution: Ensure that the chromatographic peaks of the analyte and this compound are perfectly co-eluting. Even slight separation can lead to differential matrix effects. 2. Optimize Sample Preparation: Implement more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1][7] 3. Evaluate Different Matrix Lots: Assess the variability of matrix effects across different sources of your biological matrix.
Significant Ion Suppression of Both Analyte and IS High concentration of interfering compounds in the matrix.1. Dilute the Sample: If sensitivity allows, diluting the sample with a suitable solvent can reduce the concentration of matrix components and thereby lessen ion suppression.[3] 2. Modify Chromatography: Adjust the mobile phase composition or gradient to achieve better separation of the analyte from the interfering matrix components.
Analyte Peak Detected in Blank Samples (with IS) Presence of unlabeled analyte in the this compound internal standard.1. Check Certificate of Analysis: Verify the isotopic purity of your this compound. 2. Quantify Carryover: Ensure that the response of the unlabeled analyte in the IS solution is less than a specified percentage (e.g., <5%) of the analyte response at the Lower Limit of Quantification (LLOQ).[6]
Variable Analyte/IS Response Ratio Non-linear detector response or IS concentration is too high or too low.1. Optimize IS Concentration: Re-evaluate the concentration of this compound to ensure it falls within the linear dynamic range of the detector and is appropriate for the expected analyte concentrations. 2. Check for Detector Saturation: If the IS signal is very high, it may be saturating the detector. Dilute the IS working solution and re-test.

Experimental Protocol: Representative Method for Quantifying Isobutanol in Plasma

This protocol provides a general framework for the use of this compound as an internal standard for the quantification of isobutanol in a plasma matrix. This is an illustrative example and must be fully validated for your specific application and instrumentation.

Preparation of Stock and Working Solutions
  • Isobutanol Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of isobutanol analytical standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Calibration Standard Working Solutions: Prepare a series of working solutions by serially diluting the isobutanol stock solution with methanol:water (1:1, v/v) to cover the desired calibration range.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol to the desired concentration. The optimal concentration should be determined during method development.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of the Internal Standard Working Solution in acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS analysis.

LC-MS/MS Conditions (Illustrative)
  • LC System: A suitable UHPLC system.

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to achieve separation and elution.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Isobutanol: To be determined (e.g., precursor ion [M+H]⁺ → product ion).

    • This compound: To be determined (e.g., precursor ion [M+H]⁺ → product ion).

Method Validation

The analytical method must be validated according to established guidelines (e.g., ICH M10 Bioanalytical Method Validation).[3] This includes assessing:

  • Selectivity and Specificity

  • Matrix Effect

  • Calibration Curve and Linearity

  • Accuracy and Precision

  • Carry-over

  • Dilution Integrity

  • Stability (short-term, long-term, freeze-thaw)

Visualizing the Workflow

The following diagram illustrates the logical workflow for correcting matrix effects using a stable isotope-labeled internal standard.

MatrixEffectCorrection cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS Analysis cluster_DataProcessing Data Processing Analyte Analyte in Biological Matrix Add_IS Add 2-Methylpropyl-d9 Alcohol (IS) Analyte->Add_IS Analyte_IS_Mix Analyte_IS_Mix Extraction Extraction (e.g., Protein Precipitation) LC_Separation LC Separation Extraction->LC_Separation Analyte_IS_Mix->Extraction Matrix Components Partially Removed MS_Detection MS Detection (Ionization) LC_Separation->MS_Detection Co-elution of Analyte and IS Signal_Ratio Calculate Analyte/IS Response Ratio MS_Detection->Signal_Ratio Matrix Effect Impacts Both Signals Quantification Quantification via Calibration Curve Signal_Ratio->Quantification Normalized Response

Sources

Technical Support Center: Gas Chromatography Analysis of 2-Methylpropyl-d9 Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for scientists and researchers utilizing 2-Methylpropyl-d9 Alcohol in Gas Chromatography (GC) applications. This guide is designed to provide expert insights and practical, field-proven solutions to common chromatographic challenges. Given its polar nature, analyzing this compound (a deuterated form of isobutanol) can present unique difficulties, most notably poor peak shape. This document will address these issues in a comprehensive question-and-answer format, providing not just procedural steps but the scientific reasoning behind them to empower you in your analytical work.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant peak tailing with this compound. What is causing this?

A: Peak tailing for polar compounds like alcohols is a frequent issue in GC and is almost always caused by unwanted secondary interactions between the analyte and "active sites" within your GC system.[1][2][3][4]

  • Causality—The Role of Active Sites: These active sites are primarily exposed silanol groups (-Si-OH) on the surfaces of the glass inlet liner, the fused silica column, or metal surfaces within the injector.[2][5][6] The hydroxyl group (-OH) of your alcohol is polar and can form strong hydrogen bonds with these silanol groups. A portion of the analyte molecules are temporarily adsorbed by these sites, delaying their travel through the system relative to the main analyte band, which results in a "tail" on the backside of the peak.[7] This interaction degrades peak symmetry, reduces resolution, and can compromise the accuracy of your quantification.[1]

To visualize this mechanism, consider the following diagram:

cluster_0 GC Flow Path Surface cluster_1 Analyte Band surface -Si-OH Silanol (Active Site) -Si-O-Si- Deactivated Surface -Si-OH Silanol (Active Site) -Si-O-Si- Deactivated Surface analyte_main Alcohol Molecules (Main Band) analyte_main->surface Weak Interaction (Normal Partitioning) analyte_tail Adsorbed Alcohol analyte_tail->surface Strong H-Bonding (Adsorption)

Caption: Interaction of polar alcohol analytes with active sites in the GC system.

Q2: How can I systematically troubleshoot the source of my peak tailing?

A: A logical, stepwise approach is crucial to efficiently identify the problem's source without unnecessarily replacing expensive components.[8] Start with the most common and easiest-to-remedy culprits.

Below is a recommended workflow:

A Start: Poor Peak Shape for This compound B Inject a Non-Polar Hydrocarbon (e.g., Hexadecane) A->B C Peak Tailing Observed? B->C D Problem is Physical (Flow Path Obstruction/Dead Volume) - Check column installation - Look for ferrule fragments C->D Yes E Problem is Chemical Activity C->E No (Symmetrical Peak) F Perform Inlet Maintenance: - Replace Septum - Replace Liner with a fresh, high-quality deactivated liner E->F G Re-analyze Alcohol. Peak shape acceptable? F->G H Issue Resolved. Document maintenance. G->H Yes I Perform Column Maintenance: - Trim 10-20 cm from column inlet - Re-install and condition column G->I No J Re-analyze Alcohol. Peak shape acceptable? I->J J->H Yes K Consider Column Replacement. Column may be permanently damaged. J->K No

Caption: Systematic troubleshooting workflow for peak tailing of polar analytes.

The first diagnostic step is to inject a non-polar compound of similar volatility, such as a hydrocarbon.[3][4] If this compound also tails, the problem is likely physical (e.g., poor column installation, dead volume). If it shows a good, symmetrical shape, the issue is chemical activity affecting your polar alcohol.[3][4]

Q3: My peak is fronting, not tailing. What does this indicate?

A: Peak fronting is typically caused by column overload or a mismatch between the sample solvent and the stationary phase.[1]

  • Column Overload: This is the most common cause.[1] You have injected too much analyte mass for the stationary phase to handle. The excess, un-retained analyte travels ahead of the main band, causing the peak to lead.

  • Solvent Mismatch: If the analyte is not very soluble in the injection solvent, it can precipitate in the inlet and then re-dissolve slowly, leading to a distorted peak. Similarly, if the injection solvent is significantly stronger (more polar for a polar column) than the stationary phase, it can create a localized disruption that affects peak shape.

Potential Cause Corrective Action
High Sample Concentration Dilute the sample.
Large Injection Volume Reduce the injection volume (e.g., from 1.0 µL to 0.5 µL).
Incorrect Split Ratio Increase the split ratio (e.g., from 20:1 to 50:1 or 100:1) to reduce the mass reaching the column.[1]
Thin Film Column Consider using a column with a thicker stationary phase film, which has a higher sample capacity.[1]
Solvent/Analyte Mismatch Ensure the this compound is fully dissolved in the chosen solvent.
Q4: Does the fact that my alcohol is deuterated (2-Methylpropyl-d9) significantly impact the chromatography?

A: Generally, no. While there can be very subtle differences in volatility and retention time (the "isotope effect"), these are usually negligible in standard GC analysis. The primary chemical properties governing the chromatographic behavior—polarity, boiling point, and hydrogen-bonding capability—are dictated by the alcohol's core structure, which is nearly identical to its non-deuterated analog, isobutanol. The troubleshooting steps for peak shape issues are the same for both the deuterated and non-deuterated forms.

Experimental Protocols

Protocol 1: GC Inlet Maintenance (Septum and Liner Replacement)

Causality: The inlet is the most common source of activity and contamination.[8] The septum can shed particles into the liner, and the liner's deactivation can degrade over time with repeated injections of complex samples.[2][8]

Materials:

  • New, high-quality septum

  • Fresh, deactivated inlet liner (choose a liner with glass wool if your sample may contain non-volatile residue)

  • Clean, lint-free gloves

  • Forceps or liner removal tool

Procedure:

  • Cool Down: Set the injector temperature to ambient and wait for it to cool completely. Turn off carrier gas flow to the inlet.

  • Remove Septum Nut: Unscrew the septum retaining nut at the top of the injector.

  • Replace Septum: Use forceps to remove the old septum and O-ring. Discard the old septum. Place the new septum in the retaining nut and re-install. Do not overtighten.

  • Remove Liner: Unscrew the larger inlet nut. Carefully use forceps or a liner removal tool to pull the old liner straight out.

  • Install New Liner: Wearing gloves, handle the new liner only by the edges. Inspect it to ensure it is clean. Insert the new liner, ensuring the O-ring is properly seated.

  • Reassemble and Leak Check: Screw the inlet nut back on until finger-tight, then tighten an additional quarter-turn with a wrench. Restore carrier gas flow and perform an electronic leak check to confirm all seals are secure.

  • Equilibrate: Heat the inlet to your method temperature and allow the system to equilibrate before running samples.

Protocol 2: GC Column Trimming and Installation

Causality: Non-volatile sample residue and contaminants accumulate at the front of the column over time.[1][2] This contaminated section can act as a major source of activity, causing peak tailing. Trimming this section off provides a fresh, clean surface for the separation to begin.

Materials:

  • Column cutter (ceramic wafer or diamond scribe)

  • Magnifying loupe

  • Clean, lint-free gloves

  • Appropriate ferrules and nuts for your GC inlet

Procedure:

  • Cool Down and Vent: Cool the inlet and oven to ambient temperature. Turn off the carrier gas and vent the mass spectrometer (if applicable).

  • Remove Column: Carefully loosen the column nut from the inlet and gently pull the column out.

  • Make the Cut: Using a ceramic wafer, score the column tubing about 10-20 cm from the end. Gently flex the column at the score to create a clean, 90-degree break.

  • Inspect the Cut: Use a magnifying loupe to inspect the cut.[1] It should be a clean, flat surface with no jagged edges or shards. If the cut is poor, repeat the process. A bad cut can itself cause peak splitting and tailing.[1]

  • Re-install Column: Slide a new nut and ferrule onto the freshly cut column end. Insert the column into the inlet to the manufacturer's specified depth. This is critical to avoid dead volume.

  • Tighten and Leak Check: Tighten the column nut according to the manufacturer's instructions. Restore carrier gas flow and perform a thorough leak check.

  • Condition the Column: Once the system is leak-free, heat the oven to a temperature slightly above your method's maximum temperature (but below the column's maximum rated temperature) for 30-60 minutes with carrier gas flowing to remove any oxygen and contaminants.

References

  • Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved January 23, 2026, from [Link]

  • Pushing Peak Shapes to Perfection by High-Temperature Focus GC-IMS. (2025). Preprints.org. Retrieved January 23, 2026, from [Link]

  • GC Column Troubleshooting Guide. (2025). Phenomenex. Retrieved January 23, 2026, from [Link]

  • How can I improve the resolution of the peaks in gas chromatography? (2015). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Why it matters and how to get good peak shape. (2023). Agilent Technologies. Retrieved January 23, 2026, from [Link]

  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape. (2019). Agilent Technologies. Retrieved January 23, 2026, from [Link]

  • This compound. (n.d.). PubChem - NIH. Retrieved January 23, 2026, from [Link]

  • Peak Perfection: A Guide to GC Troubleshooting. (2025). Agilent Technologies. Retrieved January 23, 2026, from [Link]

  • Sharper Peak Shape & Sensitivity in Gas Chromatography. (2022). Phenomenex. Retrieved January 23, 2026, from [Link]

  • Gas Chromatography GC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved January 23, 2026, from [Link]

  • What are active compounds and not active compounds. (2019). Chromatography Forum. Retrieved January 23, 2026, from [Link]

  • GC Diagnostic Skills I | Peak Tailing. (n.d.). Element Lab Solutions. Retrieved January 23, 2026, from [Link]

  • The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links. (n.d.). Agilent Technologies. Retrieved January 23, 2026, from [Link]

Sources

stability of 2-Methylpropyl-d9 Alcohol in acidic vs. basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Methylpropyl-d9 Alcohol (Isobutanol-d9). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this deuterated compound under various experimental conditions. Understanding the stability profile is critical for its use as an internal standard in analytical methods, a tracer in metabolic studies, or a component in formulation development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is the isotopically labeled form of isobutanol, where nine hydrogen atoms have been replaced with deuterium.[1][2][3] This labeling makes it an invaluable tool in mass spectrometry-based analyses, as it can be distinguished from its non-labeled counterpart by its higher mass (M+9).[3]

Stability is a primary concern for two key reasons:

  • Chemical Degradation: The molecule could degrade into other chemical species, leading to a loss of the parent compound. This is particularly critical when used as an internal standard, as it would compromise the accuracy of quantification.

  • Isotopic Exchange: The deuterium atoms could exchange with protons from the surrounding solvent or reagents (a process known as H/D back-exchange). This would alter the isotopic purity and mass of the standard, potentially leading to analytical interference and inaccurate results. The hydroxyl (O-H) proton is readily exchangeable, but the stability of the carbon-bound deuterium atoms (C-D) is the primary focus.[4]

Q2: How does this compound behave in acidic conditions?

Under acidic conditions, particularly with strong acids and/or heat, the primary degradation pathway for alcohols like isobutanol is dehydration to form an alkene.[5][6] This is a well-documented E1 elimination reaction.[5] The acid protonates the hydroxyl group, converting it into a good leaving group (water). Departure of the water molecule generates a carbocation, which then loses a proton to form isobutylene.[7][8]

For this compound, this process would result in the formation of isobutylene-d8 and the loss of deuterated water (DHO). It is crucial to note that the initially formed primary carbocation is unstable and will likely undergo a rapid 1,2-hydride (or deuteride) shift to form a more stable tertiary carbocation before elimination occurs.

Regarding isotopic exchange, the C-D bonds in this compound are generally stable under mild acidic conditions. However, prolonged exposure to strong acids and high temperatures could potentially facilitate some back-exchange, though this is less likely than chemical degradation.[9] The hydroxyl deuteron is, of course, rapidly exchangeable.[4]

Q3: Is this compound stable in basic conditions?

Generally, this compound is significantly more stable under basic conditions compared to acidic conditions.[10] Alcohols are weak acids, and in the presence of a base, the hydroxyl proton can be removed to form an alkoxide. This process is typically reversible and does not lead to the degradation of the carbon skeleton.

However, stability can be compromised under specific circumstances:

  • Presence of Oxidizing Agents: While not a direct reaction with a base like sodium hydroxide, basic conditions can promote oxidation reactions if an oxidizing agent is present. Primary alcohols can be oxidized to aldehydes or carboxylic acids.

  • Strong Bases and High Temperatures: Extremely harsh conditions (e.g., very strong bases at high temperatures) could potentially promote other, less common, reaction pathways, but this is not typical for standard experimental or analytical conditions.

The risk of C-D bond isotopic exchange is very low under most basic conditions. The hydroxyl deuteron will readily exchange with protons from an aqueous basic solution.[4][11]

Troubleshooting Guide

Issue 1: I am observing a significant loss of my this compound internal standard when using an acidic mobile phase for my LC-MS analysis.

Plausible Cause: You are likely observing acid-catalyzed dehydration of the alcohol on the analytical column, especially if the column temperature is elevated, or within your sample vial if the acidic conditions are potent and samples are left for extended periods.

Troubleshooting Steps:

  • Identify the Degradant: Look for the mass signal corresponding to the dehydration product, isobutylene-d8, or its subsequent reaction products in your mass spectrometer data. This will confirm the degradation pathway.

  • Reduce Acidity: If possible, increase the pH of your mobile phase. Evaluate the impact of using a weaker acid (e.g., formic acid instead of trifluoroacetic acid) or reducing the acid concentration.

  • Lower the Temperature: Reduce the column oven temperature. Dehydration reactions are significantly accelerated by heat.[5]

  • Minimize Sample Residence Time: Analyze samples promptly after adding the acidic mobile phase components. Avoid letting samples sit on the autosampler for extended periods.

  • Consider an Alternative Standard: If the acidic conditions are required for your primary analyte and cannot be altered, you may need to consider a more stable deuterated internal standard, such as a deuterated alkane or ether, that lacks the alcohol functional group.

Issue 2: My sample purity appears to be decreasing in a basic formulation, but I don't see any expected degradation products.

Plausible Cause: The issue might not be a simple degradation but could involve oxidation or the formation of non-volatile adducts.

Troubleshooting Steps:

  • Investigate Oxidation: Analyze your sample for the presence of 2-methyl-d7-propionaldehyde or 2-methyl-d7-propionic acid. These would be the expected oxidation products. This may require a different chromatographic method or derivatization for effective detection.

  • Evaluate Formulation Components: Are there other components in your basic formulation that could react with the alcohol? For example, activated esters or acyl halides will react to form esters.

  • Use an Orthogonal Analytical Technique: If you are using LC-UV, switch to LC-MS or GC-MS to get mass information on potential new peaks.[12] This can help identify unexpected products.

  • Check for Volatility: Ensure your analytical method accounts for the volatility of isobutanol and its potential degradation products.[13] A loss of signal could be due to evaporation from the sample vial, especially if not sealed properly.

Stability Data Summary

ConditionPrimary RiskPotential Degradation PathwayIsotopic Exchange Risk (C-D bonds)Recommended Use
Strongly Acidic (e.g., >0.1M HCl/H₂SO₄, pH < 2) Chemical DegradationE1 Dehydration to Isobutylene-d8Low to Moderate (at high temp)Not Recommended for prolonged storage or high-temp applications.
Mildly Acidic (e.g., Formic/Acetic Acid, pH 3-6) Low DegradationSlow DehydrationVery LowGenerally safe for use as mobile phase additive and short-term storage.
Neutral (pH ~7) NegligibleNoneNegligibleHighly Stable. Optimal for long-term storage.
Basic (pH 8-12) Very LowOxidation (if oxidants present)Very LowHighly Stable. Suitable for most applications.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for performing a forced degradation study to empirically determine the stability of this compound.[14][15] The goal is to achieve 5-20% degradation to ensure degradation products can be reliably identified.[15]

1. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a non-reactive solvent like acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Incubate one sample at room temperature (25°C) and another at 60°C.

    • Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

    • Immediately neutralize the aliquot with an equivalent amount of 1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

    • Incubate one sample at room temperature (25°C) and another at 60°C.

    • Withdraw aliquots at the same time points.

    • Immediately neutralize the aliquot with an equivalent amount of 1 M HCl before analysis.

  • Control Sample:

    • Mix 1 mL of stock solution with 1 mL of purified water.

    • Incubate under the same conditions as the stressed samples.

3. Analytical Method:

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal due to the volatility of isobutanol and its potential degradants.[12]

  • GC Column: A mid-polarity column (e.g., DB-624 or equivalent) is suitable.

  • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

  • MS Detection: Use full scan mode to identify unknown peaks and selected ion monitoring (SIM) to quantify the parent compound (this compound) and suspected degradants (e.g., isobutylene-d8).

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Identify the structure of any major degradation products using the mass spectral data.

  • Determine the rate of degradation under each condition.

Visualizations

G cluster_0 Forced Degradation Workflow A Prepare 1 mg/mL Stock Solution in Acetonitrile B Stress Conditions (Acid, Base, Control) A->B C Incubate at RT & 60°C B->C D Sample at Time Points (0, 2, 6, 12, 24h) C->D E Neutralize Aliquots D->E F Analyze by GC-MS E->F G Quantify Parent & Identify Degradants F->G

Caption: Workflow for a forced degradation study.

G cluster_1 Acid-Catalyzed Dehydration Mechanism A This compound B Protonation of Hydroxyl Group A->B + H⁺ C Loss of D₂O to form Primary Carbocation-d8 B->C - DHO D 1,2-Deuteride Shift C->D E Tertiary Carbocation-d8 (More Stable) D->E F Deprotonation E->F - H⁺ G Isobutylene-d8 F->G

Caption: Acid-catalyzed degradation pathway.

References

  • BASF PETRONAS Chemicals.ISOBUTANOL.
  • Wikipedia. Isobutanol.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6560, Isobutanol.[Link]

  • Food and Agriculture Organization of the United Nations. ISOBUTANOL.[Link]

  • YouTube. Enols and Enolates 2: Deuterium Exchange.[Link]

  • YouTube. Alcohol Dehydration Reaction Mechanism With H2SO4.[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Wikipedia. Hydrogen–deuterium exchange.[Link]

  • Ahmad, I., et al. (2022).Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Molecules, 27(13), 4293.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 49849399, this compound.[Link]

  • ResearchGate. Isobutanol dehydration to isobutylene over active alumina catalyst.[Link]

  • IntechOpen. Dehydration of Fermented Isobutanol for the Production of Renewable Chemicals and Fuels.[Link]

  • International Organisation of Vine and Wine. Methods of analysis for spirituous beverages and alcohols.[Link]

  • Canadian Science Publishing. Isobutane from acid-catalyzed dehydration of butanols.[Link]

  • ResearchGate. Reaction pathway for the formation of isobutanol from syngas.[Link]

  • ILT. Alcoholic Beverage Testing: Methods, Requirements, and Applications.[Link]

  • Michigan State University Department of Chemistry. Alcohol Reactivity.[Link]

  • Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.[Link]

  • Journal of Food and Drug Analysis. A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography.[Link]

  • AIDIC. Transformation of Isobutane-Isobutanol Mixture over Solid Acid Catalysts.[Link]

  • ResearchGate. Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods.[Link]

  • Pharmaffiliates. 2-Methylpropyl Alcohol-D9.[Link]

  • PubMed Central. The mechanisms of isobutene hydration yielding tert-butanol catalyzed by a strong mineral acid (H2SO4) and Lewis-Brønsted superacid (HF/SbF5).[Link]

  • ResearchGate. What analytical method(s) are typically used for directly measuring the alcohol content of wine/beer/spirits?[Link]

  • Veeprho. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.[Link]

  • YouTube. Dissolution Studies for Alcohol Induced Dose Dumping-Part III for Delayed Release Formulations.[Link]

  • Chemistry LibreTexts. 3.4: Alcohol Analysis (Experiment).[Link]

  • ResearchGate. Reaction mechanism of isobutanol dehydration to isobutene on surface...[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 57043629, 2-Methylpropyl Alcohol-OD.[Link]

  • Master Organic Chemistry. Elimination Reactions of Alcohols.[Link]

Sources

Technical Support Center: A Researcher's Guide to Preventing Contamination with 2-Methylpropyl-d9 Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the proper handling and use of 2-Methylpropyl-d9 Alcohol. This guide is designed for researchers, scientists, and drug development professionals who rely on the analytical precision of isotopically labeled standards. In the world of trace analysis and quantitative assays, the integrity of your standards is paramount. Even minor contamination can lead to significant data inaccuracies, jeopardizing experimental outcomes and regulatory submissions.

This comprehensive guide provides field-proven insights and scientifically-grounded protocols to help you mitigate the risks of both chemical and isotopic contamination when working with this compound. By understanding the "why" behind each step, you can build a self-validating system of laboratory practices that ensures the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Here, we address the most common questions and concerns regarding the handling of this compound.

Q1: What are the primary sources of contamination for this compound?

A1: Contamination of this compound can be broadly categorized into two types: chemical contamination and isotopic contamination.

  • Chemical Contamination: This involves the introduction of any unwanted chemical species into your standard. Common sources include impurities from solvents, residues from improperly cleaned glassware, plasticizers leaching from containers, and cross-contamination from other samples or standards.[1][2] These contaminants can interfere with your analysis by co-eluting with your analyte of interest or by causing matrix effects that suppress or enhance the analyte signal.[3]

  • Isotopic Contamination (H/D Exchange): This is a more subtle but equally critical issue for deuterated standards. It refers to the exchange of deuterium atoms on the this compound molecule with hydrogen atoms from the surrounding environment.[4][5] The primary culprit for this is exposure to protic solvents (e.g., water, methanol), acidic or basic conditions, and moisture in the air.[4][5] This exchange reduces the isotopic purity of the standard, leading to an underestimation of the analyte concentration.[4]

Q2: How should I properly store this compound to maintain its integrity?

A2: Proper storage is your first line of defense against contamination. For this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°C (refrigerated)Slows down potential degradation and evaporation.[6][7][8]
Atmosphere Under an inert gas (e.g., argon or nitrogen)Minimizes exposure to atmospheric moisture, which can lead to H/D exchange.[3]
Light In an amber vial or protected from lightPrevents potential photodegradation.[3][8]
Container Tightly sealed glass vial with a PTFE-lined capGlass is inert and less likely to leach contaminants compared to plastic. The PTFE liner provides a good seal against moisture and is chemically resistant.

Q3: What is the significance of the isotopic purity of this compound?

A3: The isotopic purity, typically expressed as "atom % D," indicates the percentage of the labeled compound that contains the desired number of deuterium atoms. For quantitative analysis, it is crucial to use a standard with high isotopic purity (ideally ≥98%) for several reasons:[3]

  • Accurate Quantification: The calculation of the analyte concentration is based on the known concentration and isotopic purity of the internal standard. Any deviation from the stated purity will introduce a systematic error in your results.

  • Minimized Crosstalk: A high isotopic purity ensures a clear mass separation between the deuterated standard and the unlabeled analyte in mass spectrometry-based assays. This minimizes the risk of the M+0 peak of the standard contributing to the analyte's signal, which would lead to an overestimation of the analyte concentration.[5]

Q4: Can I use any solvent to prepare my stock and working solutions of this compound?

A4: No, the choice of solvent is critical to prevent isotopic exchange. You should avoid protic solvents like water, methanol, and ethanol for long-term storage of your stock solutions, as they contain exchangeable protons.[4][5] Aprotic solvents such as acetonitrile, acetone, or high-purity deuterated solvents are preferred for preparing stock solutions.[9][10] For working solutions that will be used shortly after preparation, the choice of solvent should be compatible with your analytical method, but exposure to protic solvents should be minimized.

Troubleshooting Guides

Even with the best practices, issues can arise. This section provides a systematic approach to troubleshooting common problems encountered when using this compound.

Guide 1: Investigating Poor Peak Shape or Unexpected Peaks in GC-MS Analysis

This guide will help you diagnose issues related to peak broadening, tailing, or the appearance of ghost peaks in your chromatogram.

Step 1: System Blank Analysis

  • Protocol:

    • Without injecting any sample or standard, run your GC-MS method using the same temperature program and instrument settings.[11]

    • Carefully examine the resulting chromatogram for any unexpected peaks.

  • Interpretation:

    • Presence of Peaks: If peaks are present in the blank run, it indicates contamination within your GC-MS system. Potential sources include contaminated carrier gas, septum bleed, or residues in the injector port or column.[11][12]

    • Clean Baseline: If the baseline is clean, the contamination is likely originating from your sample preparation process.

Step 2: Solvent Blank Analysis

  • Protocol:

    • Inject a blank sample consisting only of the solvent used to prepare your standards and samples.

    • Run the standard GC-MS method.

  • Interpretation:

    • Contaminant Peaks Appear: This points to impurities in your solvent.[1]

    • Baseline Remains Clean: The contamination is likely from your glassware, vials, or the standard itself.

Step 3: Glassware and Vial Check

  • Protocol:

    • Prepare a fresh solvent blank using glassware and vials that have undergone a rigorous cleaning procedure (see "Protocol for Cleaning Glassware for Trace Analysis" below).

    • Analyze this blank.

  • Interpretation:

    • Contamination Disappears: Your previous glassware or vials were the source of contamination.

    • Contamination Persists: The issue may lie with the standard itself or a persistent system contamination issue that requires more thorough cleaning (e.g., baking out the column).[11]

Guide 2: Addressing Inaccurate Quantification or Drifting Results

This guide focuses on troubleshooting issues that lead to unreliable quantitative data, such as poor reproducibility or a consistent bias in your results.

Step 1: Verify Isotopic Purity and Integrity

  • Protocol:

    • Prepare a fresh, high-concentration solution of the this compound standard.

    • Acquire a full-scan mass spectrum of the standard.

  • Interpretation:

    • Correct Isotopic Cluster: The mass spectrum should show the expected molecular ion (or a characteristic fragment ion) with the appropriate isotopic distribution for a D9-labeled compound.

    • Presence of Lower Mass Ions: The presence of significant ions at lower masses (e.g., M-1, M-2) suggests that H/D exchange has occurred, compromising the standard's integrity.[4][9] This warrants a review of your solvent choice and handling procedures.

Step 2: Assess for Matrix Effects

  • Protocol:

    • Prepare your sample in two ways: one with the this compound internal standard and one without.

    • Analyze both samples and compare the signal intensity of the analyte.

  • Interpretation:

    • Signal Suppression or Enhancement: A significant difference in the analyte signal between the two samples indicates the presence of matrix effects.[3] Deuterated standards are excellent at compensating for matrix effects, but severe effects can still impact accuracy.[3] In such cases, further sample cleanup or optimization of chromatographic conditions may be necessary.

Step 3: Evaluate the Calibration Curve

  • Protocol:

    • Prepare a fresh set of calibration standards.

    • Construct a new calibration curve.

  • Interpretation:

    • Non-Linearity or Poor Correlation Coefficient: This could indicate issues with the preparation of your calibration standards, such as pipetting errors or degradation of the stock solution. It could also point to detector saturation at high concentrations.

Experimental Protocols

Protocol for Cleaning Glassware for Trace Analysis

This protocol is designed to minimize organic and inorganic contamination on laboratory glassware.

  • Initial Wash: Manually wash all glassware with a laboratory-grade, phosphate-free detergent and warm tap water. Use a brush to scrub all surfaces.[13]

  • Tap Water Rinse: Rinse the glassware thoroughly with tap water at least three times.

  • Acid Soak: Submerge the glassware in a 0.5% nitric acid solution for a minimum of 8 hours or overnight.[14][15] This step helps to remove any trace metals and stubborn organic residues.

  • Deionized Water Rinse: Rinse the glassware profusely with deionized water (at least 5 rinses).[14][15]

  • Final Rinse: Perform a final rinse with high-purity solvent (e.g., HPLC-grade acetone or the solvent to be used in your analysis).

  • Drying: Dry the glassware in an oven at a temperature appropriate for the glassware type (e.g., 110°C for borosilicate glass).[16]

  • Storage: Once cooled, cover the openings of the glassware with aluminum foil and store in a clean, dust-free environment.[15]

Visualizations

Workflow for Preventing Contamination

G cluster_prep Preparation cluster_handling Handling cluster_analysis Analysis storage Proper Storage (2-8°C, Inert Gas) weighing Accurate Weighing (Calibrated Balance) storage->weighing Use directly from storage glassware Clean Glassware (Acid Wash Protocol) dissolution Solution Preparation (Minimize Air Exposure) glassware->dissolution solvent Aprotic Solvent Selection solvent->dissolution weighing->dissolution vial Use of Inert Vials (PTFE-lined caps) dissolution->vial blank System & Solvent Blanks vial->blank calibration Fresh Calibration Curve vial->calibration blank->calibration Confirm system cleanliness ms_check Isotopic Purity Verification calibration->ms_check Analyze standards

Caption: A workflow diagram illustrating the key stages for preventing contamination when using this compound.

Troubleshooting Logic for Inaccurate Quantification

Caption: A decision tree for troubleshooting inaccurate quantification results with deuterated standards.

References

  • ResolveMass Laboratories Inc. (2025).
  • Sigma-Aldrich. ISOTEC® Stable Isotopes.
  • Wieling, J., et al. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.
  • Tobin, J. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
  • Clearsynth. 2-Methylpropyl Alcohol-d9.
  • Frederick National Laboratory for Cancer Research. (2011). Glassware Cleaning for Trace TOC Analysis.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 49849399, this compound.
  • MedchemExpress. MCE Isotope-Labeled Compounds Handbook.
  • Agilent Technologies. GC Troubleshooting Guide Poster.
  • Merck Millipore. LC-MS Contaminants.
  • Rodushkin, I., et al. (2000). Sources of contamination and remedial strategies in the multi-elemental trace analysis laboratory. TrAC Trends in Analytical Chemistry, 19(6), 365-373.
  • Sigma-Aldrich.
  • Pharmaffili
  • Biopharmaceutical Development Program. (2018). Glassware Cleaning for Trace TOC Analysis.
  • AccuStandard.
  • McMaster, M. C. (2008). GC/MS: A Practical User's Guide, Second Edition. John Wiley & Sons, Inc.
  • University of Florida. (2018). M0045 Laboratory Glassware and Plasticware Cleaning Procedures.
  • SYNMR. Role of Deuterated Solvents in Isotopic Labeling for Chemical Research.
  • University of Rochester, Department of Chemistry. How To: Clean Glassware.

Sources

interference peaks associated with 2-Methylpropyl-d9 Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methylpropyl-d9 Alcohol (Isobutanol-d9). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this deuterated compound in analytical applications. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges and ensure the integrity of your experimental results.

Introduction to this compound in Research

This compound (CAS No. 850209-54-0) is a deuterated analog of isobutanol.[1][2][3] It serves as an invaluable tool in various analytical techniques, most notably as an internal standard in mass spectrometry (MS)-based quantification and as a solvent or reference compound in Nuclear Magnetic Resonance (NMR) spectroscopy. The replacement of nine hydrogen atoms with deuterium allows for its differentiation from its non-deuterated counterpart, providing a robust method for accurate quantification and structural elucidation.

However, like any analytical reagent, its use is not without potential challenges. The appearance of unexpected or "interference" peaks in your analytical data can arise from several sources, including impurities, isotopic variants, instrument conditions, and sample handling. This guide will walk you through a logical, evidence-based approach to identifying and resolving these issues.

Part 1: Mass Spectrometry (MS) Troubleshooting

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a primary application for this compound as an internal standard. Interference peaks can compromise the accuracy of quantification.

FAQ 1: I am seeing an unexpected peak at m/z 74 in my GC-MS analysis. Is this an impurity?

Answer:

An m/z of 74 corresponds to the molecular weight of non-deuterated isobutanol.[4] Its presence suggests a few possibilities that need to be systematically investigated.

Causality and Troubleshooting Steps:

  • Cross-Contamination: The most common source is contamination from a non-deuterated isobutanol standard or reagent used in your laboratory.

    • Protocol: Meticulously clean all glassware, syringes, and autosampler vials. Run a solvent blank to ensure the system is clean before re-analyzing your sample.

  • Incomplete Deuteration: While reputable suppliers provide high isotopic purity (typically >98 atom % D), trace amounts of the non-deuterated isotopologue may be present.[2][5]

    • Verification: Consult the Certificate of Analysis (CoA) for your specific lot of this compound to confirm the specified isotopic purity. If the observed intensity of the m/z 74 peak is consistent with the stated purity, it may be an inherent characteristic of the material.

  • In-source Back-Exchange: While less common for C-D bonds, back-exchange of deuterium for hydrogen can occur under certain conditions in the GC inlet or MS ion source, especially if there are active sites or moisture present.

    • Mitigation: Ensure your GC liner is properly deactivated and your carrier gas is of high purity with an efficient moisture trap.

FAQ 2: My mass spectrum for this compound shows a complex pattern of peaks. How do I differentiate the true fragments from interference?

Answer:

Predicted Fragmentation of this compound:

The molecular ion ([M]⁺˙) for fully deuterated isobutanol (C₄D₉OH) is expected at m/z 83 . However, for primary alcohols, the molecular ion peak is often weak or absent due to rapid fragmentation.[8] The major fragmentation pathways for alcohols are α-cleavage and dehydration (loss of D₂O).

Predicted Fragment Ion m/z Origin Comments
[M]⁺˙83Molecular IonExpected to be weak or absent.
[M-D]⁺82Loss of a deuterium radical
[M-D₂O]⁺˙63DehydrationLoss of a neutral water-d2 molecule.
[CD₂(OH)]⁺33α-cleavageLoss of a CD(CD₃)₂ radical. This is a highly stable oxonium ion and is expected to be a prominent peak.
[CD(CD₃)₂]⁺48α-cleavageLoss of a CD₂OH radical. This deuterated isopropyl cation is also expected to be a significant fragment.
[C₃D₅]⁺45Further fragmentationLoss of D₂O from the m/z 63 fragment.

Troubleshooting Workflow for Unexpected MS Peaks:

MS_Troubleshooting

Caption: MS troubleshooting workflow.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

In NMR, this compound is used where proton signals from a solvent would be undesirable. Interference peaks in this context usually refer to residual proton signals.

FAQ 3: I see residual proton signals in the ¹H NMR spectrum when using this compound. What are they and how can I identify them?

Answer:

Residual proton signals are expected due to the isotopic purity being less than 100%.[9] For a product with 98 atom % D isotopic enrichment, a small percentage of molecules will contain residual protons. Additionally, the hydroxyl proton (-OH) is a common feature.

Predicted ¹H NMR Chemical Shifts for Residual Protons in this compound (in CDCl₃):

The chemical shifts will be very similar to non-deuterated isobutanol, but the splitting patterns will be significantly simplified due to the absence of adjacent protons.

Proton Position Approx. δ (ppm) Expected Multiplicity Assignment
(CD₃)₂CDCD₂H ~3.2SingletResidual proton on the carbinol carbon.
(CD₃)₂CH CD₂OH~1.8SingletResidual proton on the methine carbon.
(CD₃)(CH D₂)CDCD₂OH~0.9SingletResidual proton on one of the methyl groups.
(CD₃)₂CDCD₂OH Variable (1-5)Broad SingletHydroxyl proton.

Experimental Protocol: The D₂O Shake

The most definitive way to identify a hydroxyl (-OH) proton peak is to perform a "D₂O shake." This simple experiment involves adding a drop of deuterium oxide (D₂O) to the NMR tube, shaking it, and re-acquiring the spectrum. The labile -OH proton will exchange with deuterium from the D₂O and its signal will disappear from the ¹H NMR spectrum.[10][11][12]

Step-by-Step Protocol:

  • Acquire a standard ¹H NMR spectrum of your sample containing this compound.

  • Carefully remove the NMR tube from the spectrometer.

  • Add one to two drops of D₂O to the NMR tube.

  • Cap the tube and shake gently for about 10-15 seconds to ensure mixing.

  • Re-insert the NMR tube into the spectrometer and acquire a second ¹H NMR spectrum.

  • Compare the two spectra. The peak corresponding to the -OH proton will have disappeared or significantly diminished in the second spectrum.

D2O_Shake_Workflow

Caption: D₂O shake experimental workflow.

Part 3: General Best Practices and Quality Control

To minimize the occurrence of interference peaks, adherence to good laboratory practices is essential.

System Suitability and Contamination Prevention
  • Solvent Blanks: Always run a solvent blank before your sample analysis to ensure that the analytical system (GC-MS or NMR) is free from contaminants.

  • High-Purity Solvents: Use only high-purity, LC-MS or NMR grade solvents for sample preparation to avoid introducing extraneous peaks.

  • Proper Storage: Store this compound in a tightly sealed container in a cool, dry place as specified by the manufacturer to prevent contamination and degradation.[1]

  • Dedicated Glassware: If possible, use dedicated glassware for handling deuterated standards to prevent cross-contamination with their non-deuterated counterparts.

Verifying Isotopic Purity

The isotopic purity of a deuterated standard is critical for its use in quantitative analysis. While the manufacturer provides a Certificate of Analysis, it is good practice to have a method for verification, especially for critical applications.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can be used to determine the isotopic distribution of the compound. By examining the relative intensities of the M⁺, [M-1]⁺, [M-2]⁺, etc., ions, the percentage of each isotopologue (d9, d8, d7, etc.) can be determined.[13][14]

  • Quantitative NMR (qNMR): ¹H NMR can be used to quantify the amount of residual protons relative to a certified reference standard, thereby providing a measure of isotopic enrichment.[9]

Conclusion

Interference peaks associated with this compound can be effectively managed through a systematic approach grounded in a solid understanding of the compound's analytical behavior. By carefully considering potential sources of contamination, understanding the expected fragmentation and spectral patterns, and employing simple verification techniques like the D₂O shake, researchers can confidently utilize this valuable analytical tool. This guide provides a framework for troubleshooting, but always refer to your instrument's documentation and your laboratory's standard operating procedures for specific operational details.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 49849399, this compound." PubChem, [Link]. Accessed January 23, 2026.

  • ResolveMass Laboratories Inc. "Deuterated Standards for LC-MS Analysis." ResolveMass Laboratories Inc., [Link]. Accessed January 23, 2026.

  • Cogswell, S. A., & McLafferty, F. W. (1959). THE MASS SPECTRA OF THREE DEUTERATED BUTANOLS. Canadian Journal of Chemistry, 37(1), 111-115. [Link]

  • Goswami, B., Nag, P., & Vinodkumar, M. (2021). Dissociative ionization cross sections of isobutanol. The European Physical Journal D, 75(1), 1-10. [Link]

  • Canfield, D. V., Smith, M. D., Adams, H. J., & Houston, E. R. (1998). Selection of an Internal Standard for Postmortem Ethanol Analysis. Federal Aviation Administration, Office of Aviation Medicine. [Link]

  • Pharmaffiliates. "2-Methylpropyl Alcohol-D9." Pharmaffiliates, [Link]. Accessed January 23, 2026.

  • Glenn Facey. "Proton NMR Assignment Tools - The D2O Shake." The University of Ottawa NMR Facility Blog, [Link]. Accessed January 23, 2026.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of organic chemistry, 62(21), 7512-7515. [Link]

  • LibreTexts. "17.11: Spectroscopy of Alcohols and Phenols." Chemistry LibreTexts, [Link]. Accessed January 23, 2026.

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

  • Nanalysis. "To D2O or not to D2O?" Nanalysis, [Link]. Accessed January 23, 2026.

  • Phenomenex. "A Rapid and Robust Method for the Analysis of Blood Alcohol Content by Headspace GC/FID." Phenomenex, [Link]. Accessed January 23, 2026.

  • Singh, S., Kumar, V., Kumar, P., & Singh, B. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 10(4), 415-421. [Link]

  • Clark, J. "Mass Spectra - Fragmentation Patterns." Chemguide, [Link]. Accessed January 23, 2026.

  • van der Veen, A. M. H., & Meijer, H. A. J. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. Isotopes in Environmental and Health Studies, 58(4-5), 446-459. [Link]

  • Belatik, A., & Harrane, A. (2018). Hydrogen-deuterium (H/D) exchange reaction of acebutolol hydrochloride in D₂O and CD₃OD solution. ResearchGate, [Link]. Accessed January 23, 2026.

  • Canfield, D., & Kupiec, T. (1996). Selection of an Internal Standard for Postmortem Ethanol Analysis. Federal Aviation Administration. [Link]

  • Liang, C., Ling, L., & Wang, H. Y. (2020). Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 34(S3), e8612. [Link]

  • Lachenmeier, D. W., & Sohnius, E. M. (2008). Ethanol as internal standard for determination of volatile compounds in spirit drinks by gas chromatography. arXiv preprint arXiv:0805.3995. [Link]

  • Argyropoulos, D. "Exchangeable Protons in NMR—Friend or Foe?" ACD/Labs, [Link]. Accessed January 23, 2026.

  • ChemComplete. "Mass Spectroscopy: Alcohol Fragmentation Patterns." YouTube, 19 Sept. 2019, [Link]. Accessed January 23, 2026.

  • ChemTube3D. "Ethanol D2O exchange." ChemTube3D, [Link]. Accessed January 23, 2026.

  • Pranay, P. "Fragmentation pattern and mass spectra of Alcohols." Chemistry!!! Not Mystery, 16 Dec. 2013, [Link]. Accessed January 23, 2026.

  • National Tax Agency. "Analysis method for the aroma components of sake." National Tax Agency, [Link]. (Note: This is a general reference for GC analysis of alcoholic beverages, specific document may vary).

  • O'Neil, M.J. (Ed.). (2013). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Royal Society of Chemistry.
  • National Institute of Standards and Technology. "1-Butanol." NIST Chemistry WebBook, [Link]. Accessed January 23, 2026.

  • Clark, J. "1H NMR - The C-O-H group." Chemguide, [Link]. Accessed January 23, 2026.

Sources

Technical Support Center: Ensuring Complete Co-elution of Analytes with 2-Methylpropyl-d9 Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced chromatographic applications. This guide is designed for researchers, scientists, and drug development professionals who utilize deuterated internal standards, specifically 2-Methylpropyl-d9 Alcohol, in their quantitative LC-MS assays. The primary goal of using a stable isotope-labeled (SIL) internal standard is to correct for variability during sample preparation and analysis.[1][2] This correction is only valid if the analyte and its corresponding internal standard experience identical conditions, which fundamentally requires them to co-elute perfectly from the liquid chromatography (LC) column.[3]

However, the substitution of hydrogen with deuterium can introduce subtle physicochemical changes, a phenomenon known as the Deuterium Isotope Effect, which may lead to partial or complete chromatographic separation of the analyte and the internal standard.[4][5] This incomplete co-elution can expose the two compounds to different matrix effects at different points in time, invalidating the internal standard's purpose and leading to scattered, inaccurate, and unreliable quantitative results.[3][5]

This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to diagnose, understand, and resolve co-elution challenges, ensuring the integrity and accuracy of your bioanalytical data.

Troubleshooting Guide: Diagnosing and Resolving Co-elution Issues

This section is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.

Question 1: Why is my this compound internal standard (ISTD) eluting at a different retention time than my non-deuterated analyte?

Answer: This is the classic manifestation of the Chromatographic Isotope Effect (CIE) or Deuterium Isotope Effect (DIE) . The underlying cause is the difference in the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond is slightly shorter, stronger, and less polarizable.[4]

In the context of reversed-phase liquid chromatography (RPLC), which is the most common LC mode, this change often makes the deuterated molecule slightly less hydrophobic (lipophilic) than its non-deuterated counterpart.[4] This reduced hydrophobicity leads to weaker interactions with the non-polar stationary phase, causing the deuterated compound (e.g., this compound) to elute slightly earlier than the analyte.[4] This is often referred to as an "inverse isotope effect." The magnitude of this shift depends on several factors, including the number and location of deuterium atoms and the specific chromatographic conditions.[4][6]

Question 2: My analyte and ISTD peaks are not just shifted, but are split, doubled, or show significant shouldering. What is the cause?

Answer: Peak splitting or doubling can stem from two distinct sources. It is critical to first determine if this issue affects all peaks in your chromatogram or only the analyte/ISTD pair.

  • If all peaks are affected: The problem is likely a systemic or column-related issue that occurs before any separation takes place. The most common causes include a partially blocked column inlet frit, contamination at the head of the column, or a void/channel in the stationary phase.[7][8] This physical disruption of the flow path distorts the sample band as it enters the column, leading to split peaks for every compound.[7]

  • If only the analyte/ISTD pair is affected: This points back to the deuterium isotope effect, but under chromatographic conditions that are just on the edge of resolving the two compounds. The "split" is actually a partial separation. A simple way to confirm this is to inject a smaller sample volume; if the two "splits" resolve into two distinct, smaller peaks, it confirms that you are separating two different components (the analyte and its ISTD).[9]

Below is a logical workflow to diagnose the root cause of poor co-elution or peak distortion.

G start Observation: Incomplete Co-elution or Peak Splitting q1 Are ALL peaks in the chromatogram affected? start->q1 system_issue Systemic / Column Issue q1->system_issue  Yes isotope_effect Deuterium Isotope Effect q1->isotope_effect  No, only analyte/ISTD pair sol_system Probable Causes: - Partially blocked inlet frit - Column head contamination - Void in stationary phase system_issue->sol_system sol_isotope Cause: Physicochemical differences between analyte and ISTD isotope_effect->sol_isotope action_system Corrective Actions: 1. Reverse and backflush column 2. Replace column inlet frit 3. Use guard column 4. Replace analytical column sol_system->action_system action_isotope Proceed to Chromatographic Optimization Protocol sol_isotope->action_isotope

Caption: Troubleshooting workflow for co-elution issues.

Question 3: How can I modify my LC method to force the co-elution of my analyte and this compound?

Answer: When the deuterium isotope effect is the cause of separation, several chromatographic parameters can be adjusted to merge the peaks. The goal is to reduce the column's resolving power just enough to make it "blind" to the subtle differences between the analyte and its ISTD, without compromising the separation from other matrix components.

Experimental Protocol: Optimizing for Co-Elution
  • Modify the Gradient Slope:

    • Action: Make the gradient steeper (i.e., increase the percentage of organic solvent per unit of time).

    • Causality: A steeper gradient pushes compounds through the column more quickly. This reduces the time they spend interacting with the stationary phase, thereby decreasing the opportunity for the subtle differences between the isotopologues to result in separation. This is often the simplest and most effective first step.

  • Change the Organic Modifier:

    • Action: Switch the organic component of your mobile phase. If you are using acetonitrile (ACN), switch to methanol (MeOH), or vice versa.

    • Causality: ACN and MeOH have different selectivities and engage in different types of intermolecular interactions. This can alter the relative retention of the analyte and ISTD, potentially bringing them closer together. For example, MeOH is a protic solvent capable of hydrogen bonding, which can change how the hydroxyl group on 2-Methylpropyl Alcohol interacts with the stationary phase compared to ACN.

  • Adjust the Mobile Phase pH:

    • Action: If your analyte has an ionizable functional group, slightly adjust the pH of the aqueous portion of the mobile phase (e.g., by ±0.2 pH units).

    • Causality: Modifying the pH can alter the ionization state of the analyte, which in turn changes its hydrophobicity and retention.[10] While this compound itself is not ionizable, changing the analyte's charge state can shift its retention time to match that of the ISTD.

  • Adjust Column Temperature:

    • Action: Decrease the column temperature in increments of 5 °C.

    • Causality: Lowering the temperature increases mobile phase viscosity and generally slows down molecular diffusion, which can sometimes reduce peak separation efficiency and help merge closely eluting peaks. However, it will also increase retention times and backpressure.

  • Use a Lower Resolution Column (Deliberate Peak Broadening):

    • Action: If optimization fails, consider switching to a column with lower resolving power.

    • Causality: This is a counter-intuitive but highly effective strategy.[3] A column with larger particles (e.g., 5 µm instead of 1.8 µm), a shorter length, or a less retentive stationary phase will produce broader peaks. This peak broadening can be sufficient to completely overlap the analyte and ISTD, effectively eliminating the impact of differential matrix effects.[3]

Frequently Asked Questions (FAQs)

PropertyValueSource
Chemical Name This compound[11]
Synonyms Isobutyl-d9 alcohol, Isobutanol-d9[11]
CAS Number 850209-54-0[11][12][13]
Molecular Formula C₄HD₉O[13][14]
Molecular Weight 83.18 g/mol [11][12][13]
Isotopic Purity Typically ≥98 atom % D[11][15]
Storage 2-8°C, protected from moisture[13][14]
Table 1: Properties of this compound Internal Standard.

Q: What is this compound and why is it used as an internal standard? A: this compound is the deuterated form of isobutanol, where nine hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[13] It is used as an internal standard in LC-MS because it is chemically identical to its non-deuterated analyte, meaning it should behave identically during sample extraction, chromatography, and ionization.[15][16] The mass spectrometer can distinguish it from the analyte due to its higher mass (M+9), allowing for accurate quantification by correcting for analytical variability.[15]

Q: How much of a retention time difference between the analyte and ISTD is acceptable? A: Ideally, there should be zero difference (ΔRT = 0). The goal is for the peaks to overlap completely. In practice, a very small, consistent shift might be tolerable if the peaks still have near-complete overlap (>95%). However, any visible separation is a risk. The greater the separation, the higher the probability that the analyte and ISTD will be affected by different levels of ion suppression or enhancement from the sample matrix, leading to inaccurate results.[3]

Q: What are the ideal properties for a deuterated internal standard? A: A good deuterated ISTD should have high isotopic purity (≥98%) to prevent signal crosstalk, have deuterium labels on stable (non-exchangeable) positions of the molecule, and have a sufficient number of deuterium atoms (typically ≥3) to ensure a clear mass shift from the analyte and its naturally occurring isotopes.[15][16]

Q: Are there alternatives if I can't achieve co-elution with a deuterated standard? A: Yes. If extensive chromatographic troubleshooting fails, you can consider using an internal standard labeled with a different stable isotope, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). These heavier isotopes induce a much smaller change in the molecule's physicochemical properties and therefore exhibit a significantly smaller chromatographic isotope effect compared to deuterium.[5][17] They are much more likely to co-elute perfectly without method adjustments, though they are often more expensive.[5]

References

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).
  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021). Spectroscopy.
  • Deuterated Standards for LC-MS Analysis. (2025).
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chrom
  • Technical Support Center: Optimizing LC-MS Methods for Deuter
  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. (2025). PubMed Central.
  • This compound | C4H10O | CID 49849399. PubChem - NIH.
  • Peak Splitting in HPLC: Causes and Solutions. (2024).
  • Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. (2025).
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • This compound. CDN Isotopes.
  • Technical Support Center: The Deuterium Isotope Effect on Chrom
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012).
  • Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. (2014).
  • HPLC Troubleshooting Guide.
  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.
  • Crucial Role of Mobile Phase Composition in Chrom
  • CAS No : 850209-54-0 | Product Name : 2-Methylpropyl Alcohol-D9.
  • Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. LCGC North America.
  • Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu Scientific Instruments.
  • Effects of Mobile-Phase Additives, Solution pH, Ionization Constant, and Analyte Concentration on the Sensitivities and Electrospray Ionization Mass Spectra of Nucleoside Antiviral Agents. (2025).
  • 2-Methylpropyl Alcohol-d9 | CAS No. 850209-54-0. Clearsynth.
  • 2-Methyl-1-propan-d9-ol 98 atom % D, 98% (CP) 850209-54-0. Sigma-Aldrich.

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Validation & Comparative

The Gold Standard: A Comparative Guide to Bioanalytical Method Validation Using 2-Methylpropyl-d9 Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous landscape of drug development and clinical bioanalysis, the integrity of quantitative data is non-negotiable. Every regulatory decision hinges on the reliability of concentration measurements of drugs and their metabolites in complex biological matrices.[1][2] The bedrock of this reliability is a meticulously validated bioanalytical method. The objective of such validation is to demonstrate unequivocally that an analytical procedure is suitable for its intended purpose.[1][3][4]

This guide provides an in-depth, experience-driven comparison of internal standards in quantitative mass spectrometry, focusing on the superior performance of Stable Isotope-Labeled (SIL) internal standards, exemplified by 2-Methylpropyl-d9 Alcohol. We will dissect the core validation parameters, provide actionable experimental protocols, and explain the scientific rationale behind each procedural step, grounding our discussion in the authoritative guidelines set forth by the FDA and EMA.[1][5][6]

The Lynchpin of Quantitation: The Role of the Internal Standard

In Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard (IS) is added at a known concentration to every sample, calibrator, and quality control (QC) sample before any processing begins. Its purpose is to normalize for variability that can occur at any stage of the analytical process, from sample extraction to instrumental analysis.

The ideal IS should mimic the physicochemical behavior of the analyte as closely as possible. Historically, structural analogs or homologs were used.[7][8] However, these compounds can exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, leading to normalization errors. This is where SIL internal standards have become the undisputed gold standard.[7][8][9]

This compound (Isobutanol-d9) is the deuterated analogue of 2-Methylpropyl Alcohol.[10] With nine hydrogen atoms replaced by deuterium, it is chemically and structurally identical to its unlabeled counterpart, ensuring it co-elutes chromatographically and experiences the same effects in the mass spectrometer's ion source.[9][11][12] Yet, its increased mass allows it to be distinguished and measured independently by the mass spectrometer, making it a perfect tool for reliable quantification.[13]

Comparative Performance of Internal Standards

The choice of internal standard directly impacts data quality. A SIL-IS like this compound consistently provides superior accuracy and precision by compensating for analytical variability far more effectively than other options.

Performance Metric This compound (SIL-IS) Structural Analog IS (e.g., tert-Amyl alcohol) Causality & Rationale
Co-elution Identical retention time with analyteDifferent retention timeSIL-IS experiences the exact same chromatographic conditions and matrix effects at the moment of elution, providing perfect temporal normalization.[9]
Matrix Effect Compensation ExcellentPoor to ModerateBiological matrices can suppress or enhance analyte ionization.[14] Since the SIL-IS is physically identical, it undergoes the same ionization modulation as the analyte, leading to an accurate correction.[9][13][15] An analog eluting at a different time will experience a different matrix environment.
Extraction Recovery Tracks analyte recovery preciselyVariableThe SIL-IS and analyte have nearly identical partitioning coefficients and protein binding, ensuring that any loss during sample preparation is mirrored, keeping the analyte/IS ratio constant.[9]
Precision (%CV) Typically <5%Can be >15%By correcting for multiple sources of variability, the SIL-IS dramatically reduces the scatter in results, leading to lower coefficients of variation.
Accuracy (%Bias) Typically within ±5%Can be >15%Accurate correction leads to results that are consistently closer to the true value.

The Validation Gauntlet: Core Parameters & Protocols

A full method validation establishes the performance characteristics of the assay, ensuring it is reliable for its intended use.[1][6][16] The following sections detail the experimental protocols for key validation parameters, using this compound as the IS for the quantification of its analyte, 2-Methylpropyl Alcohol. All acceptance criteria are based on the harmonized ICH M10 Bioanalytical Method Validation guideline.[1][2][17][18]

Overall Bioanalytical Method Validation Workflow

The validation process is a structured sequence of experiments, each building confidence in the method's performance.

G cluster_0 Method Development cluster_1 Core Validation Experiments cluster_2 Finalization Dev Optimization of LC & MS Parameters Selectivity Selectivity & Specificity Dev->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Matrix Matrix Effect Accuracy->Matrix Recovery Recovery Matrix->Recovery Stability Stability Studies Recovery->Stability Report Validation Report Stability->Report Routine Routine Sample Analysis Report->Routine

Caption: High-level workflow for bioanalytical method validation.

Selectivity and Specificity

Objective: To demonstrate that the method can differentiate and quantify the analyte from endogenous matrix components, metabolites, or other interferences.[16]

Protocol:

  • Screen Blanks: Analyze at least six unique lots of blank biological matrix (e.g., human plasma).

  • Spike at LLOQ: Spike one aliquot of each blank lot with the analyte at the Lower Limit of Quantitation (LLOQ) and another with only the IS (this compound).

  • Analysis: Process and analyze all samples.

  • Acceptance Criteria:

    • Response in blank samples at the retention time of the analyte should be ≤ 20% of the LLOQ response.

    • Response in blank samples at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.

Expertise & Causality: Screening multiple lots is critical because the composition of biological matrices varies between individuals. A significant interfering peak in even one lot could compromise results for certain subjects in a clinical study. Using a high-purity SIL-IS like this compound minimizes the risk of "cross-talk" from the IS channel into the analyte channel, a potential issue if the IS contains residual unlabeled analyte.[19]

Linearity, Range, and Sensitivity

Objective: To establish the concentration range over which the assay is accurate, precise, and linear. The limits of this range are the LLOQ and the Upper Limit of Quantitation (ULOQ).

Protocol:

  • Prepare Calibration Standards: Prepare a blank sample (matrix with IS only) and a minimum of six non-zero calibration standards by spiking blank matrix with known concentrations of the analyte. The range should cover the expected study concentrations.

  • Analysis: Analyze the calibration curve in at least three separate runs.

  • Construct Curve: Plot the peak area ratio (analyte peak area / IS peak area) against the nominal concentration of the analyte.

  • Regression Analysis: Perform a linear regression, typically with a 1/x² weighting.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentration for each standard must be within ±15% of the nominal value (±20% at the LLOQ).

    • At least 75% of the standards must meet this criterion.

Data Presentation:

Nominal Conc. (ng/mL) Analyte/IS Peak Area Ratio (Mean) Back-Calculated Conc. (ng/mL) Accuracy (%Bias)
1.00 (LLOQ)0.0151.05+5.0%\multirow{7}{*}{0.998}
2.500.0382.45-2.0%
10.00.15210.1+1.0%
50.00.76150.5+1.0%
2003.03199-0.5%
4006.09402+0.5%
500 (ULOQ)7.55498-0.4%
Accuracy and Precision

Objective: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter in the measurements (precision).

Protocol:

  • Prepare QC Samples: Prepare QC samples in blank matrix at a minimum of four levels: LLOQ, Low QC (≤3x LLOQ), Medium QC (mid-range), and High QC (≥75% of ULOQ).

  • Intra-day (Within-run) Validation: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day (Between-run) Validation: Repeat the analysis on at least two additional days.

  • Calculate Statistics: Calculate the mean, standard deviation (SD), coefficient of variation (%CV = (SD/mean)100) for precision, and percent relative error (%RE = ((mean measured conc. - nominal conc.) / nominal conc.)100) for accuracy.

  • Acceptance Criteria (EMA/FDA): [5][6]

    • Precision (%CV): Should not exceed 15% (20% at LLOQ).

    • Accuracy (%RE): Should be within ±15% (±20% at LLOQ).

Expertise & Causality: This is the ultimate test of the method's reliability. The use of this compound is paramount here. Instrumental fluctuations or slight variations in sample preparation can cause the absolute response of the analyte to vary between injections. However, because the SIL-IS is affected identically, the ratio of analyte to IS remains remarkably constant, yielding high accuracy and precision.

Matrix Effect

Objective: To ensure that components of the biological matrix do not suppress or enhance the ionization of the analyte or IS, which could lead to inaccurate results.[14][20][21]

Protocol:

  • Source Matrices: Obtain at least six lots of blank matrix from different individuals.

  • Prepare Sets:

    • Set A: Spike the analyte and IS into a neat (solvent-based) solution.

    • Set B: Extract blank matrix from each of the six lots, then spike the post-extraction supernatant with the analyte and IS at Low and High QC concentrations.

  • Calculate Matrix Factor (MF): For each lot, calculate the MF = (Peak Response in Set B) / (Peak Response in Set A).

  • Calculate IS-Normalized MF: The IS-normalized MF is calculated as the ratio of the analyte MF to the IS MF.

  • Acceptance Criteria: The %CV of the IS-normalized matrix factor across the six lots should be ≤ 15%.

Expertise & Causality: This test directly proves the value of a SIL-IS. Even if the matrix causes significant ion suppression (e.g., an MF of 0.6, meaning 40% signal loss), the SIL-IS will also be suppressed to the same degree. The IS-normalized MF will therefore be close to 1.0, demonstrating that the method is robust and provides accurate data regardless of the matrix source.[9][20]

Sample Preparation and Analysis Workflow

G Sample 1. Collect Plasma Sample Spike 2. Spike with Analyte (for Cal/QC) & this compound (IS) Sample->Spike Precip 3. Add Acetonitrile (Protein Precipitation) Spike->Precip Vortex 4. Vortex & Centrifuge Precip->Vortex Transfer 5. Transfer Supernatant Vortex->Transfer Inject 6. Inject onto LC-MS/MS Transfer->Inject Data 7. Acquire & Process Data (Calculate Peak Area Ratios) Inject->Data

Caption: Typical protein precipitation workflow for bioanalysis.

Stability

Objective: To evaluate the chemical stability of the analyte in the biological matrix under various storage and handling conditions that mimic the life of a real study sample.[22][23]

Protocol: Analyze QC samples (Low and High concentrations) after exposing them to the following conditions, and compare the results to freshly prepared standards and baseline (time zero) QC samples.

  • Freeze-Thaw Stability: Freeze and thaw the QC samples for at least three cycles.[22][24][25] In each cycle, samples are frozen (e.g., -20°C or -80°C) for at least 12 hours and thawed completely at room temperature.

  • Bench-Top Stability: Keep QC samples at room temperature for a period that exceeds the expected handling time (e.g., 4-24 hours).[23]

  • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for a duration that meets or exceeds the time from sample collection to analysis in the study.[22][23]

Acceptance Criteria: The mean concentration of the stability-tested QC samples should be within ±15% of the nominal concentration.

Trustworthiness: These self-validating experiments ensure that analyte degradation is not a hidden source of error. If an analyte is unstable under certain conditions, the measured concentrations will be biased low, and the method will fail validation, preventing the generation of erroneous clinical data.

Conclusion: Ensuring Data Integrity with the Right Tools

The validation of a bioanalytical method is a comprehensive scientific investigation governed by strict regulatory standards. While many factors contribute to a successful validation, the choice of internal standard is arguably one of the most critical.

As demonstrated through the core validation parameters, a Stable Isotope-Labeled Internal Standard like This compound is not merely a preference but a fundamental tool for ensuring the highest levels of accuracy, precision, and robustness. Its ability to perfectly mimic its non-labeled analyte counterpart through every stage of the analytical process—from extraction to ionization—allows it to correct for the inherent variability of complex biological systems and high-sensitivity instrumentation. By investing in the gold standard IS, researchers and drug developers can have the utmost confidence in the integrity of their data, which forms the foundation of critical safety and efficacy decisions.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**). [Link][5][6]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][1][2][17][18]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][3][26]

  • Xu, R. N., Fan, L., Rieser, M. J., & El-Shourbagy, T. A. (2007). Recent advances in high-throughput quantitative bioanalysis by liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 342-355. (Note: A representative article on the topic, a direct URL to the full text may require subscription).
  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97-103. (Note: A representative article on matrix effects, a direct URL to the full text may require subscription).[20]

  • van de Merbel, N., Savoie, N., Yadav, M., Ohtsu, Y., White, S., & Bevan, S. (2014). Stability: recommendation for best practices and harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS journal, 16(3), 392–399. [Link][23]

  • PubChem. This compound. National Center for Biotechnology Information. [Link][27]

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A Head-to-Head Comparison of 2-Methylpropyl-d9 Alcohol and ¹³C-Labeled Analogs as Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, the choice of an internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. The gold standard has long been the use of stable isotope-labeled (SIL) internal standards, which, due to their near-identical physicochemical properties to the analyte, can effectively compensate for variability during sample preparation and analysis.[1] However, the specific isotopic labeling strategy—primarily deuterium (²H) versus carbon-13 (¹³C)—can have significant implications for analytical performance. This guide provides an in-depth comparison of 2-Methylpropyl-d9 Alcohol, a deuterated form of isobutanol, and its ¹³C-labeled counterparts, supported by a detailed experimental framework for their evaluation.

The Foundational Role of Internal Standards in Mass Spectrometry

Quantitative analysis by mass spectrometry, particularly when coupled with chromatographic separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is susceptible to various sources of error. These can include inconsistencies in sample extraction, matrix effects leading to ion suppression or enhancement, and instrumental drift.[2] An ideal internal standard is a compound added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[3] By monitoring the ratio of the analyte's signal to that of the internal standard, these variations can be normalized, leading to significantly improved data quality.[2]

SILs are considered the most effective type of internal standard because they co-elute with the analyte and exhibit nearly identical behavior during extraction and ionization.[1] This guide will focus on the nuanced differences between two common types of SILs: deuterated and ¹³C-labeled standards.

Deuterated vs. ¹³C-Labeled Internal Standards: A Mechanistic Overview

The fundamental difference between deuterated and ¹³C-labeled internal standards lies in the mass and bonding characteristics of the isotopes used.

Deuterated Internal Standards (e.g., this compound):

Deuterium (²H or D) is a stable isotope of hydrogen with an additional neutron, nearly doubling its mass compared to protium (¹H). This significant mass difference can lead to several phenomena:

  • Chromatographic Isotope Effect: The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This can result in deuterated compounds having slightly different retention times in chromatographic separations compared to their non-labeled analogs.[4] While often minor, this shift can be problematic if the analyte and internal standard elute into regions with varying degrees of matrix effects, leading to inaccurate correction.[5]

  • Potential for H/D Exchange: Deuterium atoms, particularly those on heteroatoms (like the hydroxyl group in an alcohol) or activated carbon positions, can be susceptible to exchange with protons from the solvent or matrix.[6] This can compromise the isotopic purity and concentration of the internal standard, leading to quantification errors.[7]

¹³C-Labeled Internal Standards:

Carbon-13 is a stable isotope of carbon with an additional neutron. The relative mass difference between ¹³C and ¹²C is much smaller than that between deuterium and protium. This has several advantages:

  • Negligible Isotope Effect: Due to the smaller relative mass difference, ¹³C-labeled compounds exhibit virtually identical chromatographic behavior to their unlabeled counterparts.[8] This ensures that the analyte and the internal standard experience the same matrix effects, allowing for more accurate correction.[4]

  • Greater Stability: The ¹³C-¹²C bond is not susceptible to exchange reactions in the same way as the C-D bond, ensuring the isotopic integrity of the internal standard throughout the analytical process.[6]

Despite their analytical superiority, ¹³C-labeled internal standards are generally more expensive and less commercially available than their deuterated counterparts, which is a significant consideration in method development.[9]

Experimental Design: A Comparative Evaluation of this compound and ¹³C-Isobutanol

To objectively compare the performance of this compound and a ¹³C-labeled isobutanol, a rigorous, validated experimental protocol is essential. The following outlines a headspace gas chromatography-mass spectrometry (HS-GC-MS) method for the quantification of isobutanol in a complex matrix such as human plasma or a fermented beverage.

Experimental Workflow

Caption: Headspace GC-MS workflow for isobutanol quantification.

Step-by-Step Methodology
  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a series of calibration standards by spiking known concentrations of unlabeled isobutanol into the matrix (e.g., blank plasma).

    • Prepare low, medium, and high concentration QCs in the same manner.

  • Sample Preparation:

    • For each sample, calibrator, and QC, aliquot a precise volume (e.g., 100 µL) into a headspace vial.

    • Add a fixed volume of the internal standard working solution (either this compound or ¹³C-Isobutanol) to each vial.

    • Immediately seal the vials.

  • HS-GC-MS Parameters:

    • Headspace Autosampler:

      • Incubation Temperature: 80°C

      • Incubation Time: 20 minutes

      • Injection Volume: 1 mL

    • Gas Chromatograph:

      • Column: DB-624 or equivalent (for good separation of volatile compounds)

      • Oven Program: 40°C (hold 5 min), ramp to 220°C at 10°C/min

      • Injector Temperature: 200°C

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI)

      • Acquisition Mode: Selected Ion Monitoring (SIM)

        • Isobutanol: m/z 43, 56, 74

        • This compound: m/z 49, 64, 83

        • ¹³C-Isobutanol (assuming ¹³C₄ labeling): m/z 46, 59, 78

  • Data Analysis and Performance Evaluation:

    • Integrate the peak areas for the analyte and internal standard.

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the analyte concentration.

    • Quantify the QC and unknown samples using the calibration curve.

    • Evaluate the following parameters for each internal standard:

      • Accuracy: The closeness of the measured QC concentrations to their nominal values.

      • Precision: The degree of agreement among individual test results (expressed as coefficient of variation, %CV).

      • Matrix Effect: Assessed by comparing the peak area of the analyte in a post-extraction spiked sample to that in a neat solution.

Expected Performance Comparison: A Data-Driven Perspective

Based on the established principles of isotopic labeling, the following table summarizes the expected outcomes of the comparative experiment.

Performance ParameterThis compound¹³C-Labeled IsobutanolRationale for Expected Outcome
Chromatographic Retention Time Difference (Analyte vs. IS) 0.1 - 0.5 minutes earlier< 0.05 minutesThe significant mass difference in the deuterated standard leads to a noticeable chromatographic isotope effect, while the smaller mass difference in the ¹³C standard results in near-perfect co-elution.[4][8]
Accuracy (% Bias) ± 10-15%± 5%The co-elution of the ¹³C standard provides superior correction for matrix effects, leading to higher accuracy.[5]
Precision (%CV) < 15%< 10%More consistent correction of analytical variability by the ¹³C standard results in better precision.
Matrix Effect Partial CompensationFull CompensationDifferential elution of the deuterated standard can lead to incomplete compensation for ion suppression or enhancement. The ¹³C standard experiences the same matrix effects as the analyte, providing full compensation.
Cost LowerHigherThe synthesis of ¹³C-labeled compounds is generally more complex and expensive than deuteration.[9]

Visualization of Key Chemical Structures

chemical_structures cluster_isobutanol Isobutanol (Analyte) cluster_d9 This compound (Deuterated IS) cluster_c13 ¹³C₄-Isobutanol (¹³C-Labeled IS) isobutanol isobutanol d9 d9 c13 [¹³CH₃]₂¹³CH¹³CH₂OH (Illustrative Structure)

Caption: Chemical structures of isobutanol and its SILs.

Conclusion and Recommendations

For the highest level of accuracy and precision in quantitative mass spectrometry, ¹³C-labeled internal standards are unequivocally the superior choice. Their ability to co-elute with the analyte ensures the most effective compensation for matrix effects and other sources of analytical variability. This makes them particularly valuable for regulated bioanalysis in drug development and clinical research, where data integrity is paramount.

However, the practical advantages of deuterated standards like this compound, namely their lower cost and wider availability, cannot be ignored. For many research applications, a well-characterized and appropriately validated deuterated internal standard can provide acceptable performance. The key is to be aware of the potential for chromatographic isotope effects and to thoroughly validate the method to ensure that any such effects do not compromise the accuracy of the results in the specific matrix of interest.

Ultimately, the choice between a deuterated and a ¹³C-labeled internal standard is a balance between the required level of analytical rigor and budgetary constraints. For mission-critical applications where the highest data quality is non-negotiable, the investment in a ¹³C-labeled standard is well justified.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
  • Hashemi, P., & Mischnick, P. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry.
  • Rockwood, A. (2013). Which internal standard? Deuterated or C13 enriched?. ResearchGate. Retrieved from [Link]

  • Wieling, J. (2002). LC MS-MS experiences with internal standards.
  • Siebert, T. E., Smyth, H. E., Capone, D. L., Neuwöhner, C., Pardon, K. H., Skouroumounis, G. K., ... & Sefton, M. A. (2005). Stable isotope dilution analysis of wine fermentation products by HS-SPME-GC-MS. Analytical and bioanalytical chemistry, 381(4), 937-947.
  • Forensic Medical Service of Mexico City. (n.d.). Chromatogram of volatile substances determination with isobutanol. ResearchGate. Retrieved from [Link]

  • Restek Corporation. (n.d.). Analyzing Alcoholic Beverages by Gas Chromatography. Retrieved from [Link]

  • Food Research. (2023). Optimization and validation of headspace-gas chromatography for alcohol determination in fermented beverages using response surface methodology. Food Research, 7(5), 1-10.
  • Journal of Food and Drug Analysis. (2002). A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography. Journal of Food and Drug Analysis, 10(4), 237-242.
  • Tsikas, D. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. International Journal of Molecular Sciences, 26(2), 345.
  • U.S. Food and Drug Administration. (2022). Development and validation of a headspace GC-MS method to evaluate the interconversion of impurities and the product quality of liquid hand sanitizers. BMC Chemistry, 16(1), 1-14.
  • Phenomenex. (n.d.). APPLICATIONS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Determination of ethanol concentration in alcoholic beverages by direct analysis in real time mass spectrometry (DART-MS). Journal of the American Society for Mass Spectrometry, 32(5), 1269-1275.
  • MDPI. (2024). Validation of a Headspace Gas Chromatography with Flame Ionization Detection Method to Quantify Blood Alcohol Concentration (BAC) for Forensic Practice. Applied Sciences, 14(14), 5894.
  • PubMed. (1995). Gas chromatographic procedures for determination of ethanol in postmortem blood using t-butanol and methyl ethyl ketone as internal standards. Journal of analytical toxicology, 19(5), 333-336.
  • Reddit. (2024). Selecting an Internal Standard for GC anaylsis of Methanol in Distilled spirits. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How Can You Analyze Alcohol Content Using Gas Chromatography?. YouTube. Retrieved from [Link]

  • American Society of Crime Laboratory Directors. (2010). Validation Summary for Alcohol Analysis by Headspace GC-FID/MS. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. Retrieved from [Link]

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A Comparative Guide to the Accuracy and Precision of 2-Methylpropyl-d9 Alcohol as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analytical chemistry, the pursuit of accuracy and precision is paramount. The use of internal standards is a cornerstone of achieving reliable data, particularly in chromatographic techniques like gas chromatography-mass spectrometry (GC-MS). This guide provides an in-depth technical comparison of 2-Methylpropyl-d9 Alcohol (also known as deuterated isobutanol) as an internal standard, evaluating its performance characteristics against other commonly used alternatives. As a Senior Application Scientist, my aim is to equip you with the necessary insights and experimental frameworks to make informed decisions for your analytical workflows.

The Critical Role of Internal Standards in Quantitative Analysis

An internal standard (IS) is a compound of known concentration that is added to all samples, calibrators, and quality controls in an analytical run. Its primary function is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification of the analyte of interest. An ideal internal standard should be chemically similar to the analyte, but not naturally present in the samples. Furthermore, it should be chromatographically resolved from the analyte and other matrix components.

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in mass spectrometry-based quantification. The near-identical physicochemical properties to their non-labeled counterparts ensure they behave similarly throughout the analytical process, from extraction to detection. This co-elution and similar ionization behavior allow for highly effective compensation for matrix effects and other sources of variability.

This compound: Properties and Rationale for Use

This compound is the deuterated form of isobutanol, where nine hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule with a higher mass but nearly identical chemical properties to isobutanol.

Key Properties:

  • Chemical Formula: C₄HD₉O

  • Molecular Weight: Approximately 83.18 g/mol [1]

  • Structure: Similar to isobutanol, ensuring comparable chromatographic behavior and extraction efficiency.

  • Mass Difference: The significant mass difference from isobutanol (molecular weight ~74.12 g/mol ) allows for clear differentiation in a mass spectrometer.

The primary rationale for using this compound as an internal standard is its structural analogy to isobutanol and other short-chain alcohols. This makes it particularly suitable for the quantitative analysis of volatile organic compounds (VOCs), especially in complex matrices such as biological fluids or environmental samples.

Experimental Workflow for Evaluating Internal Standard Performance

The following diagram illustrates a typical workflow for the validation of an analytical method using an internal standard. This process is essential to establish the accuracy and precision of the method for its intended purpose.

Internal Standard Validation Workflow cluster_Preparation Sample and Standard Preparation cluster_Analysis Instrumental Analysis cluster_Validation Method Validation cluster_Evaluation Performance Evaluation A Prepare Calibration Standards C Spike Samples, Calibrators, and QCs with Internal Standard (IS) A->C B Prepare Quality Control (QC) Samples B->C D GC-MS Analysis C->D E Assess Linearity D->E F Determine Accuracy and Precision D->F G Establish Limits of Detection (LOD) and Quantification (LOQ) D->G H Compare Performance with Alternative Internal Standards F->H

Caption: A generalized workflow for the validation of an analytical method employing an internal standard.

Comparative Performance: this compound vs. Alternatives

Internal Standard Analyte(s) Advantages Disadvantages Expected Precision (%RSD) Expected Accuracy (% Recovery)
This compound Isobutanol, other volatile alcohols- Co-elutes with analyte, providing excellent correction for matrix effects and injection variability.- High mass difference for clear MS detection.- Chemically identical behavior during sample preparation.- Higher cost compared to non-deuterated standards.- Not suitable for non-MS detectors.< 5%[2]95-105%[2]
n-Propanol Ethanol, Methanol, Isobutanol- Inexpensive and readily available.- Structurally similar to short-chain alcohols.- Potential for natural occurrence in some samples.- Different chromatographic retention time may not fully compensate for matrix effects at the analyte's retention time.5-15%90-110%
tert-Butanol Ethanol, Methanol- Good volatility and chromatographic properties.- May not be suitable for all column types due to co-elution with some analytes.5-15%90-110%
Ethanol-d6 Ethanol- Gold standard for ethanol quantification.- Excellent correction for all sources of variability.- Specific to ethanol analysis.- High cost.< 5%98-102%

In-Depth Analysis of Performance Metrics

Accuracy refers to the closeness of a measured value to a standard or known value. In the context of internal standards, a deuterated standard like this compound is expected to provide higher accuracy because it tracks the analyte of interest more effectively through the entire analytical process. Studies have shown that using a deuterated internal standard can significantly improve accuracy compared to using a structural analog, with recovery values typically falling within a much tighter range (e.g., 95-105% vs. 90-110%).[2]

Precision is the degree to which repeated measurements under unchanged conditions show the same results. The use of a deuterated internal standard significantly enhances precision by correcting for random errors in injection volume and instrument response. The relative standard deviation (%RSD) for methods using deuterated internal standards is typically below 5%, whereas it can be significantly higher for methods using non-deuterated analogs.[2]

Experimental Protocol: Validation of a GC-MS Method for Isobutanol in a Biological Matrix using this compound

This protocol outlines the key steps for validating a method to quantify isobutanol in a biological matrix (e.g., blood) using this compound as the internal standard.

1. Preparation of Stock Solutions:

  • Prepare a stock solution of isobutanol in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

2. Preparation of Calibration Standards and Quality Controls:

  • Prepare a series of calibration standards by spiking a blank biological matrix with the isobutanol stock solution to achieve a concentration range relevant to the expected sample concentrations.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

3. Sample Preparation:

  • To a fixed volume of each calibrator, QC, and unknown sample, add a precise volume of the this compound stock solution to achieve a final concentration that is consistent across all samples.

  • Perform a sample extraction procedure (e.g., protein precipitation followed by liquid-liquid extraction or solid-phase extraction) to isolate the analyte and internal standard from the matrix.

  • Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.

4. GC-MS Analysis:

  • Inject the prepared samples into a GC-MS system equipped with an appropriate capillary column.

  • Develop a temperature program that provides good chromatographic separation of isobutanol and other matrix components.

  • Set the mass spectrometer to acquire data in selected ion monitoring (SIM) mode, monitoring characteristic ions for both isobutanol and this compound.

5. Data Analysis and Validation:

  • Construct a calibration curve by plotting the ratio of the peak area of isobutanol to the peak area of this compound against the concentration of the calibration standards.

  • Determine the concentration of isobutanol in the QC and unknown samples from the calibration curve.

  • Evaluate the method's linearity, accuracy (by analyzing the QC samples), and precision (by performing replicate analyses of the QC samples).

Method_Validation_Logic Start Method Validation Start Linearity Is the calibration curve linear (R² > 0.99)? Start->Linearity Accuracy Is the accuracy within acceptable limits (e.g., 85-115%)? Linearity->Accuracy Yes Revise Revise Method Linearity->Revise No Precision Is the precision within acceptable limits (e.g., %RSD < 15%)? Accuracy->Precision Yes Accuracy->Revise No End Method is Validated Precision->End Yes Precision->Revise No Revise->Start

Caption: A decision-making diagram for the validation of an analytical method based on key performance criteria.

Conclusion and Recommendations

The choice of an internal standard is a critical decision in the development of a robust and reliable quantitative analytical method. While direct comparative experimental data for this compound is limited in the available literature, the principles of isotopic dilution and the performance of other deuterated internal standards strongly support its superiority over non-deuterated alternatives for the analysis of isobutanol and structurally similar volatile organic compounds.

Key Recommendations:

  • For high-stakes applications such as regulated bioanalysis in drug development or forensic toxicology, where the utmost accuracy and precision are required, This compound is the recommended internal standard for the quantification of isobutanol.

  • For routine analyses where cost is a significant factor and the matrix is relatively simple, a non-deuterated internal standard like n-propanol may be sufficient, provided that the method is thoroughly validated to demonstrate acceptable performance.

  • It is imperative to perform a comprehensive method validation, as outlined in this guide, to establish the performance characteristics of any analytical method, regardless of the internal standard chosen.

By carefully considering the principles and experimental evidence presented, researchers and analytical scientists can confidently select and validate the most appropriate internal standard for their specific application, ensuring the generation of high-quality, reliable, and defensible data.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 49849399, this compound. [Link].

  • ResearchGate. Correct quantitative determination of ethanol and volatile compounds in alcohol products. [Link].

  • ResearchGate. Validation of analytical method for the determination of ethanol and methanol in liquor by gas chromatography with flame ionization detector (GC-FID). [Link].

  • ResearchGate. Selected examples of deuterated internal standards used in forensic toxicology for quantitative LC-MS analysis of various drugs. [Link].

  • Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link].

  • ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link].

  • SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype? [Link].

  • Scientific Research Publishing. Validation of a Method for Characterization of Ethanol in Water by HS-GC-FID to Serve the Traceability of Halal Measurements. [Link].

  • MDPI. Profiling the Volatile and Non-Volatile Compounds along with the Antioxidant Properties of Malted Barley. [Link].

  • ResearchGate. Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. [Link].

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link].

  • International Research Journal of Innovations in Engineering and Technology. Validation of an Analytical Method using GC-FID to Determine the Ethanol in Palmyrah Alcoholic Beverages. [Link].

  • Medwin Publishers. Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. [Link].

  • Reddit. Selecting an Internal Standard for GC anaylsis of Methanol in Distilled spirits. [Link].

  • Science Publishing Group. Determination of Some Volatile Compounds in Fruit Spirits Produced from Grapes (Vitis Vinifera L.) and Plums (Prunus domestica L.) Cultivars. [Link].

  • LCGC International. Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. [Link].

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  • SpringerLink. Alternative matrices in forensic toxicology: a critical review. [Link].

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A Guide to Inter-Laboratory Comparison of 2-Methylpropyl-d9 Alcohol Application in Analytical Measurements

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical science, the pursuit of accurate and reproducible data is paramount. This guide provides an in-depth exploration of inter-laboratory comparisons (ILCs) utilizing 2-Methylpropyl-d9 Alcohol, a deuterated internal standard, to ensure the reliability and comparability of analytical results across different laboratories. As a Senior Application Scientist, this document is crafted to offer not just procedural steps, but the scientific rationale behind them, empowering researchers to implement robust quality control measures in their own work.

The Cornerstone of Confidence: Why Inter-Laboratory Comparisons Matter

Inter-laboratory comparisons, including proficiency testing (PT) schemes, are a critical component of a laboratory's quality assurance program.[1][2] They serve as an external assessment of a laboratory's testing performance, providing a framework to:

  • Evaluate and compare the performance of different laboratories.

  • Identify potential systematic errors or biases in analytical methods.

  • Demonstrate the competence of a laboratory to accreditation bodies and clients.

  • Ensure the long-term consistency and reliability of analytical data.

The use of a stable, isotopically labeled internal standard like this compound is central to achieving high-quality data in these comparisons.

The Role of this compound as an Internal Standard

This compound (deuterated isobutanol) is an ideal internal standard for the quantification of volatile organic compounds (VOCs) and other analytes by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] Its key attributes include:

  • Chemical Similarity: It behaves almost identically to its non-deuterated counterpart, isobutanol, and other similar small alcohols during sample preparation and analysis.[3]

  • Mass Difference: The nine deuterium atoms provide a distinct mass-to-charge (m/z) ratio, allowing it to be easily distinguished from the target analyte by a mass spectrometer.

  • Co-elution: It typically co-elutes or elutes very close to the analyte of interest, meaning it experiences similar matrix effects and instrumental variations.[3]

By adding a known amount of this compound to every sample, calibration standard, and quality control sample, analysts can correct for variations in sample injection volume, extraction efficiency, and instrument response.[5] This significantly improves the accuracy and precision of the final reported concentration.[5][6]

Designing a Hypothetical Inter-Laboratory Comparison for a Target Analyte

While no specific inter-laboratory comparison study for this compound was found in the public domain, we can construct a robust and realistic hypothetical study based on established principles and methodologies. This example will focus on the determination of a hypothetical target analyte, "Analyte X," in a water matrix, a common scenario in environmental and pharmaceutical testing.[1][7][8]

Objective

To assess the proficiency of participating laboratories in quantifying "Analyte X" in a spiked water sample using a standardized GC-MS method with this compound as the internal standard.

Materials and Methods

Test Material: A homogenous and stable water sample spiked with a known concentration of "Analyte X" and distributed to all participating laboratories.

Internal Standard: this compound of high purity (e.g., >98 atom % D).[9][10] A stock solution is prepared in methanol, from which a working solution is made to spike into all samples and standards.

Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and highly sensitive technique for the analysis of volatile organic compounds.[8]

Experimental Protocol: A Step-by-Step Workflow

The following protocol is a representative example for the determination of a volatile analyte in water using GC-MS with an internal standard. This protocol is based on principles outlined in methods such as US EPA Method 524.2 for the analysis of purgeable organic compounds in water.[11][12][13][14]

Preparation of Standards and Samples
  • Calibration Standards: A series of calibration standards are prepared by spiking blank water with known concentrations of "Analyte X." Each calibration standard is also spiked with a constant concentration of the this compound internal standard.

  • Quality Control (QC) Samples: Independent QC samples are prepared at low, medium, and high concentrations to assess the accuracy and precision of the analysis.

  • Sample Preparation: An aliquot of the inter-laboratory comparison sample is taken, and the internal standard working solution is added.

GC-MS Analysis

The samples and standards are then analyzed by GC-MS. The following is a logical workflow for this process:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample ILC Sample Spike_IS Spike with This compound Sample->Spike_IS GC_Injection Inject into GC Spike_IS->GC_Injection Separation Chromatographic Separation GC_Injection->Separation MS_Detection Mass Spectrometric Detection Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte X Calibration_Curve->Quantification CRM_Certification cluster_production Material Production cluster_characterization Characterization cluster_certification Certification Synthesis Synthesis of Deuterated Compound Purification Purification Synthesis->Purification Homogeneity Homogeneity Testing Purification->Homogeneity Stability Stability Assessment Homogeneity->Stability Value_Assignment Property Value Assignment Stability->Value_Assignment Uncertainty Uncertainty Estimation Value_Assignment->Uncertainty Certificate Issuance of Certificate Uncertainty->Certificate

Caption: Simplified workflow for the certification of a reference material.

Method Validation

The analytical method itself must be thoroughly validated to ensure it is fit for purpose. Key validation parameters include:

  • Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

Inter-laboratory comparisons are an indispensable tool for ensuring the quality and comparability of analytical data. The use of a high-purity, certified deuterated internal standard like this compound is fundamental to the success of these studies, particularly in complex matrices. By understanding the principles behind ILCs, the role of internal standards, and the importance of robust analytical methods, researchers and scientists can have greater confidence in their results and contribute to a culture of high-quality analytical science.

References

  • Crawford Scientific. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]

  • Test Veritas. Proficiency testing (PT): Volatile Organic Compounds (VOCs) in natural waters. [Link]

  • U.S. Environmental Protection Agency. EPA Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. [Link]

  • Shapypro. Z-Score in Proficiency Testing: Understanding ISO 13528. [Link]

  • Umweltbundesamt. EVALUATION OF THE INTERLABORATORY COMPARISON TEST Sum parameters SP03. [Link]

  • OI Analytical. Analysis of Volatile Organic Compounds(VOCs) in Drinking Water by USEPA Method 524.2. [Link]

  • Uniyal, S., et al. (2020). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. ResearchGate. [Link]

  • Phenova. Proficiency Testing for Environmental Labs: Achieving Data Excellence in Water, Soil, and Air Analysis. [Link]

  • Hubalek, M., et al. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Molecules, 25(16), 3582. [Link]

  • van der Veen, A. M. H. (2012). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Accreditation and Quality Assurance, 17(5), 457-463. [Link]

  • Agilent Technologies. (2020). US EPA Method 524.2: Successful Measurement of Purgeable Organic Compounds in Drinking Water by Agilent 8860/5977B GC/MSD. [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

  • Cofino, W. P., et al. (2018). Evaluation of the z-score assessment used by Quasimeme. Accreditation and Quality Assurance, 23(6), 447-454. [Link]

  • Agilent Technologies. (2008). Analysis of Volatile Organic Compounds in Water Using Static Headspace-GC/MS. [Link]

  • PubChem. This compound. [Link]

  • Labsert. External Quality Control Tests - Interlaboratory Comparison Test Preparation and Information Guide. [Link]

  • Shimadzu. EPA Method 524.2 Volatile Organics in Drinking Water. [Link]

  • GL Sciences. Volatile Organic Compounds (VOCs) in Drinking Water. [Link]

  • MtoZ Biolabs. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. [Link]

  • ZeptoMetrix. Alcohol and Tobacco Reference Material | Buy Analytical Standards. [Link]

  • National Environmental Methods Index. EPA-NERL: 524.2: VOCs in Water Using GCMS. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of 2-Methylpropyl-d9 Alcohol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison with Gas Chromatography-Mass Spectrometry and Quantitative Nuclear Magnetic Resonance Spectroscopy

In the landscape of modern analytical chemistry, particularly within pharmaceutical research and drug development, the accuracy and reliability of quantitative data are paramount. Deuterated compounds, such as 2-Methylpropyl-d9 Alcohol, are indispensable tools, frequently employed as internal standards in mass spectrometry-based assays to correct for sample preparation variability and matrix effects. However, the certified concentration of these standards and the methods used to quantify them must be rigorously vetted to ensure the integrity of the entire analytical workflow.

This guide provides an in-depth technical comparison, designed for researchers and drug development professionals, on the cross-validation of this compound quantification. We will explore the established technique of Gas Chromatography-Mass Spectrometry (GC-MS) and contrast it with Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Our focus will be on the causality behind experimental choices and the establishment of a self-validating system, ensuring the trustworthiness of your quantitative results.

The Rationale for Cross-Validation: Establishing Analytical Confidence

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2]. Cross-validation serves as a critical component of this process, especially when data is generated across different laboratories or using different analytical techniques. It is a direct comparison of data from at least two different analytical methods to determine if the results are comparable[3]. For a deuterated internal standard like this compound, whose accurate concentration is the bedrock of numerous subsequent experiments, cross-validation is not just good practice—it is essential for data integrity.

We have selected two orthogonal and widely respected methods for this comparison:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A cornerstone technique for the analysis of volatile and semi-volatile compounds[4]. Its high sensitivity and selectivity make it ideal for quantifying alcohols in complex matrices[5][6]. In this guide, we will use it as the primary method to be validated.

  • Quantitative NMR (qNMR): A primary analytical method that quantifies a substance by measuring its NMR signal response relative to a certified reference material. Unlike chromatographic techniques, qNMR is often considered a "standard-free" method for the analyte itself, as its signal intensity is directly proportional to the number of nuclei, making it an excellent tool for certifying the concentration of reference standards[7][8].

The synergy between these techniques provides a robust framework for validation; GC-MS offers high-throughput and sensitivity, while qNMR provides an orthogonal measure of concentration with high precision, anchoring the entire validation process.

Experimental Workflow: A Self-Validating Approach

A well-designed experimental workflow is inherently self-validating. The process should be logical, traceable, and built on scientifically sound principles. The following diagram illustrates the workflow for the cross-validation of this compound quantification.

G cluster_0 Phase 1: Standard Preparation & Characterization cluster_1 Phase 2: GC-MS Method Validation cluster_2 Phase 3: Cross-Validation & Data Comparison A Procure this compound B Prepare Gravimetric Stock Solution A->B C Certify Stock Concentration via qNMR B->C D Prepare Calibration Curve & QC Samples from Certified Stock C->D Certified Stock E GC-MS Analysis D->E F Assess Linearity, Accuracy, Precision, LOQ E->F H Compare GC-MS Measured vs. qNMR Certified Concentrations F->H Validation Data G Analyze QC Samples as Unknowns G->H I Establish Method Equivalency H->I

Caption: Overall workflow for the cross-validation of this compound quantification.

Detailed Experimental Protocols

Adherence to meticulously documented protocols is fundamental to scientific reproducibility. The following sections provide detailed, step-by-step methodologies for each phase of the cross-validation study.

Phase 1: Preparation and qNMR Certification of Stock Solution

The accuracy of the entire study hinges on the precise concentration of the initial stock solution. We use a gravimetric preparation followed by qNMR certification to establish this with the highest degree of confidence.

Protocol 1: Stock Solution Preparation and qNMR Analysis

  • Gravimetric Preparation:

    • Accurately weigh approximately 50 mg of this compound (CAS No. 850209-54-0)[9] into a tared volumetric flask.

    • Record the exact weight.

    • Dissolve the compound in a suitable deuterated solvent in which a certified reference standard is also soluble (e.g., Chloroform-d, CDCl₃).

    • Fill the flask to the mark and mix thoroughly to create a nominal stock solution.

  • qNMR Sample Preparation:

    • Accurately weigh a certified qNMR reference standard (e.g., maleic acid) into a separate vial.

    • Transfer a precise aliquot of the this compound stock solution and the certified reference standard into an NMR tube.

    • The choice of reference standard is critical; it must have a signal in a region of the spectrum free from any analyte or impurity signals.

  • qNMR Data Acquisition:

    • Instrument: 400 MHz (or higher) NMR Spectrometer.

    • Solvent: Chloroform-d (CDCl₃).

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Key Parameters:

      • Relaxation Delay (D1): Set to at least 5 times the longest T1 relaxation time of both the analyte and the reference standard. This is the most critical parameter for ensuring full relaxation of the nuclei and, consequently, accurate integration. A value of 30-60 seconds is common.

      • Number of Scans (NS): 16 or higher to ensure an adequate signal-to-noise ratio (>150:1 for the peaks of interest).

      • Flip Angle: 30 degrees to reduce the impact of T1 differences while maintaining good signal.

  • Data Processing and Calculation:

    • Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).

    • Carefully integrate the well-resolved signals of this compound and the reference standard.

    • Calculate the concentration using the following formula:

    
    
    

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • V = Volume

Phase 2: GC-MS Method Validation

With a qNMR-certified stock solution, we can now proceed to validate the GC-MS method according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[1][10].

Protocol 2: GC-MS Analysis

  • Preparation of Calibration and QC Samples:

    • Using the qNMR-certified stock, perform serial dilutions in a suitable solvent (e.g., Methanol) to prepare a set of calibration standards. A minimum of 5 concentration levels is recommended to establish linearity[1].

    • Prepare at least three levels of Quality Control (QC) samples (low, medium, and high) independently from the same certified stock.

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977 MSD or equivalent.

    • Column: A polar column, such as a DB-WAX, is typically used for alcohol analysis to ensure good peak shape[11].

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 230 °C at 10 °C/min. This program is designed to separate the volatile alcohol from the solvent front and any potential impurities.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • MS Transfer Line: 250 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for maximum sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 46, 66) and a suitable internal standard if one were being used in a typical assay. For this validation, we quantify against an external calibration curve.

Results: A Comparative Performance Analysis

The following table summarizes the expected performance characteristics of the GC-MS method, validated against the qNMR-certified standard concentrations. The acceptance criteria are based on FDA and ICH guidelines[1][12].

Parameter Acceptance Criteria GC-MS Method Performance qNMR (Reference)
Linearity (R²) ≥ 0.9950.9991Not Applicable
Range 80-120% of target concentration[1]1.0 - 100 µg/mLNot Applicable
Accuracy (% Recovery) 98.0 - 102.0%Low QC (1.5 µg/mL): 101.5%Mid QC (15 µg/mL): 99.8%High QC (75 µg/mL): 100.3%Certified Concentration
Precision (%RSD) Repeatability: ≤ 2%Intermediate: ≤ 3%Repeatability (n=6): 1.8%Intermediate (n=18 over 3 days): 2.5%≤ 1.0%
LOQ (µg/mL) S/N ≥ 101.0 µg/mL~50 µg/mL (instrument dependent)

Interpretation and Discussion: Synthesizing the Data

The results clearly demonstrate that the GC-MS method is linear, accurate, and precise for the quantification of this compound within the specified range. The key to this successful validation is anchoring the entire process to a high-confidence concentration value determined by qNMR.

The diagram below illustrates the logical relationship in this cross-validation approach.

G A Is the qNMR-certified concentration reliable? B Yes (High Precision, Certified Standard) A->B Check RSD ≤ 1% C Proceed to GC-MS Validation B->C D Does GC-MS data meet validation criteria (Accuracy, Precision)? C->D E Yes D->E Recovery 98-102% RSD ≤ 3% F No D->F G Methods are Cross-Validated. GC-MS is suitable for intended use. E->G H Investigate GC-MS Method. (e.g., sample stability, instrument parameters, matrix effects) F->H

Caption: Decision-making logic for cross-method validation.

  • Expertise in Action: The choice to use qNMR as the primary certification method stems from an understanding of its fundamental principles. Unlike chromatographic methods that rely on comparing a response to a like-for-like standard, qNMR's signal is directly proportional to the molar amount of the substance, making it a more direct and absolute measurement technique. This minimizes the propagation of error from an incorrectly characterized reference material.

  • Trustworthiness Through Orthogonality: By using two techniques based on different physical principles (nuclear spin properties for NMR vs. partitioning and mass-to-charge ratio for GC-MS), we introduce a powerful check on our results. A strong correlation between the methods provides high confidence that the determined concentration is accurate and not an artifact of a single technique.

  • Practical Implications: For a drug development laboratory, this cross-validation provides a fully characterized, in-house reference standard. The highly sensitive GC-MS method can then be used for routine, high-throughput applications, such as quantifying the internal standard in spiked plasma samples, with the full backing of a primary method (qNMR) certification.

Conclusion and Recommendations

The cross-validation of this compound quantification using GC-MS and qNMR represents a robust, scientifically sound approach to establishing analytical confidence. This guide has demonstrated that by anchoring the validation to a qNMR-certified concentration, a GC-MS method can be proven to be accurate, precise, and fit for its intended purpose.

For researchers and scientists, we recommend the following:

  • Certify Primary Reagents: Whenever possible, use a primary method like qNMR to certify the concentration of critical reagents, especially internal standards. Do not rely solely on the manufacturer's Certificate of Analysis.

  • Embrace Orthogonal Methods: Employ analytical techniques with different underlying principles for cross-validation to build a more compelling and trustworthy data package.

  • Adhere to Regulatory Guidance: Structure your validation studies according to established guidelines from bodies like the ICH and FDA to ensure regulatory compliance and facilitate data acceptance.

By integrating these principles into your analytical workflows, you can ensure the highest level of data integrity, from the initial characterization of a reference standard to the final concentration value in a critical study sample.

References

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Available at: [Link]

  • A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Liquid chromatography : mass spectrometry study of two biochemical alcohol markers. DiVA portal. Available at: [Link]

  • The influence of experimental parameters on quantitative deuterium measurements for ethyl alcohols of different origin. PubMed. Available at: [Link]

  • An improved and economical LLE-LC/MS method for quantifying phosphatidylethanol: Identification and separation of isotopic cross-talk in clinical alcohol testing. PubMed. Available at: [Link]

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health (NIH). Available at: [Link]

  • Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood. National Institutes of Health (NIH). Available at: [Link]

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  • FDA issues revised guidance for analytical method validation. ResearchGate. Available at: [Link]

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  • Analysis of Distilled Spirits Using an Agilent 8890 Gas Chromatograph System. Agilent Technologies. Available at: [Link]

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A Head-to-Head Battle of Internal Standards: Evaluating 2-Methylpropyl-d9 Alcohol's Performance in Diverse Analytical Matrices

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an in-depth technical evaluation of 2-Methylpropyl-d9 Alcohol, a deuterated analog of isobutanol, and its performance as an internal standard in various analytical matrices. By examining its performance against alternative standards and delving into the underlying principles of its application, this document serves as a critical resource for method development and validation.

In the realm of chromatographic and mass spectrometric analysis, particularly Gas Chromatography-Mass Spectrometry (GC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard for quantification.[1] These compounds, in which one or more atoms have been replaced with a heavier isotope, exhibit nearly identical chemical and physical properties to their non-labeled counterparts. This mimicry allows them to effectively compensate for variations that can occur during sample preparation, injection, and ionization, ultimately leading to more robust and trustworthy data.[2]

This compound, with the chemical formula C4HD9O, is the fully deuterated analog of 2-methylpropanol, commonly known as isobutanol.[3] Its increased mass of 83.18 g/mol , compared to isobutanol's 74.12 g/mol , allows for clear differentiation in mass spectrometry while maintaining very similar chromatographic behavior.[3][4] This characteristic makes it an ideal candidate for use as an internal standard in the quantification of isobutanol in a variety of complex sample types.

The Critical Role of Internal Standards in Mitigating Matrix Effects

Biological and environmental samples are inherently complex, containing a multitude of components that can interfere with the analysis of the target analyte. This phenomenon, known as the "matrix effect," can lead to either suppression or enhancement of the analyte's signal, resulting in inaccurate quantification.[5][6] The co-elution of a deuterated internal standard with the analyte of interest allows for the normalization of these effects, as both compounds are similarly affected by the matrix.[5][7]

dot

Figure 1: A generalized experimental workflow for the quantification of isobutanol using this compound as an internal standard.

Performance Evaluation Across Different Matrices

Biological Matrices: Blood and Urine

The analysis of volatile organic compounds (VOCs) like isobutanol in blood and urine is crucial in clinical and forensic toxicology.[11][12] The complexity of these matrices necessitates the use of a robust internal standard to ensure accurate quantification.

Expected Performance in Blood and Urine:

ParameterThis compoundNon-Deuterated Analog (e.g., tert-Butanol)Rationale
Linearity (R²) > 0.99> 0.99Both can achieve good linearity, but the deuterated standard provides more consistent response factors across the calibration range.
Accuracy (% Recovery) 95 - 105%85 - 115%Co-elution minimizes variability in extraction efficiency and matrix effects, leading to higher accuracy.[13][14]
Precision (%RSD) < 10%< 15%The deuterated standard effectively corrects for variations in injection volume and instrument response, resulting in better precision.[13]
Matrix Effect Significantly MinimizedVariable and often significantThe near-identical chemical properties ensure that the internal standard experiences the same matrix-induced signal suppression or enhancement as the analyte.[5][6]
Limit of Quantification (LOQ) Potentially lowerMay be higherBy reducing variability and background noise, a deuterated standard can improve the signal-to-noise ratio, potentially lowering the LOQ.

Experimental Protocol: Quantification of Isobutanol in Whole Blood by Headspace GC-MS

  • Sample Preparation:

    • To a 10 mL headspace vial, add 0.5 mL of whole blood.

    • Add 10 µL of a 100 µg/mL solution of this compound in methanol.

    • Add 1 mL of a saturated sodium chloride solution.

    • Immediately cap and vortex for 10 seconds.

  • Headspace Incubation:

    • Incubate the vial at 80°C for 15 minutes in a headspace autosampler.

  • GC-MS Analysis:

    • GC Column: DB-624 or similar phase suitable for volatile compounds.

    • Oven Program: 40°C (5 min), then ramp to 200°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection: 1 mL of headspace vapor in splitless mode.

    • MS Detection: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode.

      • Isobutanol ions: m/z 43, 56, 74

      • This compound ions: m/z 48, 62, 83

  • Calibration and Quantification:

    • Prepare a calibration curve using isobutanol standards in blank blood, spiked with the same concentration of this compound.

    • Plot the ratio of the peak area of the primary isobutanol ion to the primary this compound ion against the concentration of the calibrators.

    • Determine the concentration of isobutanol in the unknown samples from the calibration curve.

dot

Figure 2: Workflow for the analysis of isobutanol in whole blood.

Beverage Matrices: Alcoholic and Non-Alcoholic Drinks

The determination of fusel alcohols, including isobutanol, is essential for quality control in the alcoholic beverage industry.[15] The matrix of these beverages can vary significantly, from relatively simple spirits to complex wines and beers.

Expected Performance in Beverages:

ParameterThis compoundOther Alcohols (e.g., n-Propanol)Rationale
Linearity (R²) > 0.995> 0.99Similar high linearity is expected.
Accuracy (% Recovery) 97 - 103%90 - 110%The deuterated standard will more closely match the partitioning of isobutanol between the liquid and headspace phases.
Precision (%RSD) < 5%< 10%Superior correction for variations in sample matrix and instrument performance.
Matrix Effect MinimalCan be significantDifferent beverage types can have varying sugar and other non-volatile content, which can affect the volatility of the analytes. The deuterated standard compensates for this more effectively.
Environmental Matrices: Water and Soil

The analysis of isobutanol in environmental samples is important for monitoring contamination. These matrices can be highly variable and contain a wide range of potential interferences.[16]

Expected Performance in Environmental Samples:

ParameterThis compoundStructural Analog (e.g., 2-Butanol)Rationale
Linearity (R²) > 0.99> 0.98Good linearity is achievable with both, but the deuterated standard provides a more robust calibration.
Accuracy (% Recovery) 90 - 110%80 - 120%The deuterated standard better accounts for losses during sample preparation techniques like purge-and-trap or solid-phase microextraction (SPME).
Precision (%RSD) < 15%< 20%The inherent heterogeneity of soil and water samples makes precision challenging. The deuterated standard provides better normalization.
Matrix Effect Significantly ReducedHigh and variableSoil and water samples can contain a wide array of organic and inorganic compounds that can interfere with the analysis. The deuterated standard is essential for reliable quantification in such complex matrices.

Comparison with Alternative Internal Standards

While this compound is the ideal internal standard for isobutanol analysis, other compounds are sometimes used. The table below compares its performance with common alternatives.

Internal StandardAdvantagesDisadvantages
This compound - Co-elutes with isobutanol- Experiences identical matrix effects- Provides the highest accuracy and precision- Higher cost compared to non-deuterated standards
n-Propanol - Readily available and inexpensive- Good chromatographic properties- Different retention time than isobutanol- Does not fully compensate for matrix effects- Can be naturally present in some samples
tert-Butanol - Inexpensive and readily available- Different chemical properties and retention time- May not behave identically during extraction and analysis
Isobutanol-d1 - Deuterated, so better than non-deuterated analogs- Lower mass difference may lead to isotopic crossover- May not be as commercially available as the d9 version

Conclusion: The Superior Choice for Robust Quantification

The use of this compound as an internal standard provides a self-validating system for the accurate and precise quantification of isobutanol in a wide range of matrices. Its ability to co-elute with the analyte and experience identical matrix effects makes it the superior choice over non-deuterated analogs. While the initial cost may be higher, the improved data quality, reduced need for re-analysis, and increased confidence in results provide a significant return on investment for any laboratory conducting quantitative analysis of isobutanol. The implementation of this compound in analytical methods is a testament to a laboratory's commitment to scientific integrity and the generation of high-quality, defensible data.

References

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 49849399, this compound. Retrieved from [Link]

  • Development and validation of a quantitative determination method of blood ethanol by gas chromatography with headspace (GC-HS). (2025, August 7). ResearchGate. Retrieved from [Link]

  • Xiao, Z., Niu, Y., & Yu, H. (2021). Comparison of Volatile Composition between Alcoholic Bilberry Beverages Fermented with Non-Saccharomyces Yeasts and Dynamic Changes in Volatile Compounds during Fermentation. Foods, 10(4), 843. Retrieved from [Link]

  • Stahnke, H., & Klee, R. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. American Association for Clinical Chemistry. Retrieved from [Link]

  • Accuracy, precision and mean recovery data for the developed method. (n.d.). ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (2019). Forensic Analysis of Blood Alcohol Concentration. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Method 8260B: Volatile Organic Compounds By Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • Mapping of Urinary Volatile Organic Compounds by a Rapid Analytical Method Using Gas Chromatography Coupled to Ion Mobility Spectrometry (GC–IMS). (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). Validation of Analytical Procedures- A Review. Retrieved from [Link]

  • Aslani, S. (2020). ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT. MavMatrix - UTA. Retrieved from [Link]

  • Comparative Analysis of Volatile Compounds in Tieguanyin with Different Types Based on HS–SPME–GC–MS. (2025, November 29). ResearchGate. Retrieved from [Link]

  • The matrix effect of various matrices on the peak area of the... (n.d.). ResearchGate. Retrieved from [Link]

  • Agilent. (n.d.). THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition - Applications. Retrieved from [Link]

  • Quantitation and Confirmation of Blood Ethanol Content using a New GC/FID/MS Blood Alcohol Analyzer. (2014, May 19). Agilent. Retrieved from [Link]

  • Shimadzu. (n.d.). Shimadzu Guide to US EPA Method 8260 for Analysis of Volatile Organic Compounds in Ground Water and Solid Waste No. GCMS-1503. Retrieved from [Link]

  • DEVELOPMENT AND VALIDATION OF A QUANTITATIVE HS-GC/FID METHOD FOR ALCOHOL ANALYSIS IN BIOLOGICAL SAMPLES: STABILITY ASSESMENT 13. (n.d.). RJLM. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • Unice, K. M., Kreider, M. L., & Panko, J. M. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. Environmental science & technology, 46(23), 12957–12965. Retrieved from [Link]

  • Wang, S., & Li, X. (2026). Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products. Journal of Pharmaceutical and Biomedical Analysis, 117, 349-357. Retrieved from [Link]

  • Shimadzu. (n.d.). 04-AD-0311-EN Analysis of Volatile Organic Compounds (VOCs) in Water Using Trap-Headspace-GCMS in Accordance with US EPA Method. Retrieved from [Link]

  • Comparison of accuracy, precision and recovery found for the analysis of each analyte in each matrix. (n.d.). ResearchGate. Retrieved from [Link]

  • Development and Validation of a Method for the Simultaneous Quantification of 21 Microbial Volatile Organic Compounds in Ambient and Exhaled Air by Thermal Desorption and Gas Chromatography–Mass Spectrometry. (2022, September 5). MDPI. Retrieved from [Link]

  • Chang, W. T., Smith, J., & Liu, R. H. (2002). Isotopic analogs as internal standards for quantitative GC/MS analysis--molecular abundance and retention time difference as interference factors. Journal of forensic sciences, 47(4), 873–881. Retrieved from [Link]

  • Agilent. (n.d.). APPLICATION. Retrieved from [Link]

  • Maarse, H. (Ed.). (1991). Volatile Compounds in Foods and Beverages. CRC Press.
  • Internal and External Validation of an Alcohol Biomarker for Screening in Trauma. (2020). National Institutes of Health. Retrieved from [Link]

  • Shimadzu. (n.d.). Fast Analysis of Volatile Organic Compounds (VOCs) in Water Using Headspace-GC/MS. Retrieved from [Link]

  • IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • Determination of Ethanol in Fermented Broth by Headspace Gas Chromatography using Capillary Column. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]

  • Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Determination Of Some Volatile Compounds In Alcoholic Beverage By Headspace Solid-Phase Microextraction Gas Chromatography - Mass Spectrometry. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Blood alcohol concentration in the clinical laboratory: a narrative review of the preanalytical phase in diagnostic and forensic testing. (n.d.). Biochemia Medica. Retrieved from [Link]

  • CST Technologies. (n.d.). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. Retrieved from [Link]

  • Mapping of Urinary Volatile Organic Compounds by a Rapid Analytical Method Using Gas Chromatography Coupled to Ion. (2022, November 5). PubliCatt. Retrieved from [Link]

  • Padilla Lopez, I. (2018). Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. eScholarship.org. Retrieved from [Link]

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A Senior Application Scientist's Guide to Quantitative Analysis: The Decisive Advantage of 2-Methylpropyl-d9 Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of quantitative bioanalysis, particularly when coupled with mass spectrometry, the choice of an internal standard is not merely a procedural step; it is the cornerstone of data reliability. For researchers, scientists, and drug development professionals, achieving the highest degree of accuracy and precision is paramount. This guide provides an in-depth comparison between the use of 2-Methylpropyl-d9 Alcohol and its non-deuterated analog, isobutanol, as internal standards. We will explore the underlying principles and present experimental data that unequivocally demonstrate the superiority of the deuterated standard in modern analytical workflows.

The Foundational Role of an Internal Standard

Before delving into the comparison, it is crucial to understand the function of an internal standard (IS). An IS is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to every sample, calibrator, and quality control sample at the beginning of the sample preparation process. Its primary role is to compensate for variations that can occur during sample extraction, handling, and analysis.[1][2] When using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), the IS helps to correct for fluctuations in sample recovery and, most critically, for matrix effects.[1][3]

The Challenge: Limitations of Non-Deuterated Standards

A common practice is to use a structural analog as an internal standard. In the case of quantifying isobutanol, a researcher might select a similar alcohol. However, even closely related structures can exhibit different behaviors during chromatography and ionization. This is where the problem arises.

Matrix effects, which are the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the sample matrix, are a significant source of error in LC-MS analysis.[3][4][5] For an internal standard to effectively compensate for these effects, it must co-elute with the analyte and experience the same degree of ionization suppression or enhancement.[6][7] Structural analogs often have slightly different retention times, meaning they elute into the mass spectrometer's ion source at a different moment than the analyte.[6] Consequently, they are subjected to a different chemical environment, leading to a different matrix effect and, ultimately, inaccurate quantification.

The Deuterated Solution: this compound

This is where stable isotope-labeled (SIL) internal standards, such as this compound, offer a decisive advantage.[2] In this molecule, nine hydrogen atoms have been replaced with their stable isotope, deuterium.[8][9][10][11][12] This substitution results in a compound that is chemically and physically almost identical to the non-deuterated analyte (isobutanol).

Key Physicochemical Properties:

PropertyIsobutanol (Analyte)This compound (Internal Standard)Significance of Similarity
Molecular Weight74.12 g/mol ~83.18 g/mol [9][10][11]Mass difference allows for distinct detection by MS, while being small enough not to significantly alter chemical behavior.
PolaritySimilarNearly IdenticalEnsures co-elution in both reversed-phase and normal-phase chromatography.
pKaSimilarNearly IdenticalIdentical behavior in pH-dependent extractions and separations.
VolatilitySimilarNearly IdenticalEnsures similar behavior during sample preparation steps involving evaporation and reconstitution.

The near-identical properties ensure that the deuterated standard chromatographically co-elutes with the analyte.[6][13] As they enter the ion source of the mass spectrometer at the same time, they are exposed to the exact same matrix interferences.[3] Any suppression or enhancement of the signal will affect both the analyte and the internal standard to the same degree. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are normalized, leading to highly accurate and precise quantification.[3]

The Kinetic Isotope Effect (KIE): A Minor but Manageable Consideration

A phenomenon known as the Kinetic Isotope Effect (KIE) describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[14][15] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[16] This can sometimes lead to slight differences in reaction rates or fragmentation patterns in the mass spectrometer.[16][17] However, for most applications using this compound, where the deuterium atoms are on stable carbon positions, the KIE is generally negligible and does not significantly impact chromatographic retention time or ionization efficiency. The deuterium KIE is a well-understood phenomenon, and its potential effects can be accounted for during method development.[15]

Experimental Evidence: A Comparative Analysis

To illustrate the practical benefits, consider a typical experiment to quantify isobutanol in a complex biological matrix like human plasma. The experiment is run in two sets: one using a non-deuterated structural analog (e.g., tert-Butanol) as the internal standard, and the other using this compound.

Experimental Workflow

The following diagram outlines the standard procedure for sample preparation and analysis. The critical step is the addition of the internal standard at the very beginning to account for variability throughout the entire process.[1]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A 1. Aliquot 100 µL Plasma Sample B 2. Add 10 µL Internal Standard (this compound or tert-Butanol) A->B C 3. Protein Precipitation (Add 300 µL Acetonitrile) B->C D 4. Vortex & Centrifuge C->D E 5. Evaporate Supernatant D->E F 6. Reconstitute in Mobile Phase E->F G 7. Inject onto LC Column F->G Transfer to Autosampler H 8. Chromatographic Separation G->H I 9. Electrospray Ionization (ESI) H->I J 10. Mass Spectrometry Detection (MRM) I->J K 11. Calculate Analyte/IS Peak Area Ratio J->K Data Processing G cluster_0 Scenario A: Using this compound (Co-elution) cluster_1 Scenario B: Using Non-Deuterated Standard (Differential Elution) A_Analyte Analyte (Isobutanol) A_Matrix Matrix Interference A_Analyte->A_Matrix A_IS IS (d9-Alcohol) A_IS->A_Matrix A_Elution Both analyte and IS are affected by the matrix simultaneously. The ratio remains constant. A_Matrix->A_Elution B_Analyte Analyte (Isobutanol) B_Matrix1 Matrix at t1 B_Analyte->B_Matrix1 B_IS IS (tert-Butanol) B_Matrix2 Matrix at t2 B_IS->B_Matrix2 B_Elution Analyte and IS elute at different times and experience different matrix effects. The ratio is inaccurate. B_Matrix1->B_Elution B_Matrix2->B_Elution

Sources

The Gold Standard in Bioanalysis: A Comparative Guide to Linearity and Range Determination Using 2-Methylpropyl-d9 Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accuracy and reliability of quantitative bioanalysis are paramount. The choice of an appropriate internal standard (IS) is a critical determinant of method performance, directly impacting the integrity of pharmacokinetic, toxicokinetic, and other crucial datasets. This guide provides an in-depth technical comparison of 2-Methylpropyl-d9 Alcohol, a deuterated internal standard, with its non-deuterated counterparts, focusing on the critical validation parameters of linearity and range. Through a detailed experimental protocol and comparative data, we will illustrate why stable isotope-labeled internal standards (SIL-ISs) like this compound are considered the gold standard in modern bioanalytical chemistry.

The Imperative for an Ideal Internal Standard

In chromatographic and mass spectrometric analyses, an internal standard is added at a constant concentration to all samples, calibrators, and quality controls. Its purpose is to correct for variability during the analytical process, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the analyte's behavior as closely as possible without being naturally present in the sample matrix.

Stable isotope-labeled internal standards are chemically identical to the analyte, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., deuterium for hydrogen). This near-perfect chemical analogy ensures that the SIL-IS co-elutes with the analyte and experiences similar extraction recovery and ionization efficiency in mass spectrometry. This intrinsic property makes SIL-ISs exceptionally effective at compensating for matrix effects—the suppression or enhancement of the analyte's signal by co-eluting matrix components—a significant challenge in bioanalysis.

Comparative Analysis: this compound vs. Non-Deuterated Alternatives

To demonstrate the superior performance of this compound, we will present a case study on the quantification of isobutanol (2-methyl-1-propanol) in human plasma using gas chromatography-mass spectrometry (GC-MS). Isobutanol is a relevant analyte as it is the non-deuterated analog of our internal standard and can be present in biological samples as a metabolite or from environmental exposure. We will compare the performance of this compound with a commonly used non-deuterated (structural analog) internal standard, tert-Butanol.

Experimental Protocol: Quantification of Isobutanol in Human Plasma

This protocol outlines the methodology for determining the linearity and range of isobutanol quantification in human plasma using both this compound and tert-Butanol as internal standards.

1. Preparation of Stock and Working Solutions:

  • Analyte (Isobutanol) Stock Solution (1 mg/mL): Accurately weigh 100 mg of isobutanol and dissolve in 100 mL of methanol.

  • Internal Standard Stock Solutions (1 mg/mL):

    • Separately weigh 100 mg of this compound and 100 mg of tert-Butanol and dissolve each in 100 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the isobutanol stock solution with methanol to create working solutions for calibration standards and quality control (QC) samples. Similarly, prepare working solutions of the internal standards at a concentration of 10 µg/mL in methanol.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Calibration Standards: Spike 95 µL of blank human plasma with 5 µL of the appropriate isobutanol working solution to achieve final concentrations of 0.1, 0.2, 0.5, 1, 2, 5, 10, and 20 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 0.1 µg/mL

    • Low QC (LQC): 0.3 µg/mL

    • Medium QC (MQC): 8 µg/mL

    • High QC (HQC): 16 µg/mL

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of each calibration standard, QC sample, and blank plasma sample, add 10 µL of the respective internal standard working solution (either this compound or tert-Butanol).

  • Vortex mix for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to an autosampler vial for GC-MS analysis.

4. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness

  • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 180°C at 20°C/min, hold for 1 minute.

  • Injector Temperature: 200°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Transfer Line Temperature: 230°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Isobutanol: m/z 43, 56, 74

    • This compound: m/z 48, 64, 83

    • tert-Butanol: m/z 59, 74

Data Analysis and Acceptance Criteria

Linearity is assessed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. The relationship is evaluated using a linear regression model with a weighting factor of 1/x or 1/x². The acceptance criteria for the calibration curve are:

  • A correlation coefficient (r²) of ≥ 0.99.

  • The back-calculated concentration of each calibration standard must be within ±15% of the nominal value, except for the LLOQ, which must be within ±20%.

The range of the method is defined by the LLOQ and the Upper Limit of Quantification (ULOQ), which is the highest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision.

Results and Discussion: A Tale of Two Internal Standards

The following tables present illustrative data from the analysis of isobutanol in human plasma using both this compound and tert-Butanol as internal standards.

Table 1: Linearity Assessment of Isobutanol Quantification

Nominal Conc. (µg/mL)Back-calculated Conc. (µg/mL) with this compoundAccuracy (%)Back-calculated Conc. (µg/mL) with tert-ButanolAccuracy (%)
0.10.11110.00.13130.0
0.20.21105.00.25125.0
0.50.4896.00.59118.0
10.9797.01.12112.0
22.05102.52.30115.0
55.10102.05.65113.0
109.8598.510.80108.0
2019.5097.521.00105.0
0.9992 0.9915

The data in Table 1 clearly demonstrates the superior linearity achieved with the deuterated internal standard. The calibration curve using this compound shows excellent accuracy across the entire concentration range, with all points well within the ±15% (and ±20% for LLOQ) acceptance criteria. In contrast, the use of tert-Butanol results in a less linear response, with notable deviations in accuracy, particularly at the lower concentrations. This is often due to differences in extraction efficiency and susceptibility to matrix effects between the analyte and the structural analog internal standard.

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (µg/mL)Mean Measured Conc. (µg/mL) with this compoundPrecision (%CV)Accuracy (%)Mean Measured Conc. (µg/mL) with tert-ButanolPrecision (%CV)Accuracy (%)
LLOQ0.10.1085.8108.00.12514.2125.0
LQC0.30.3054.5101.70.34811.5116.0
MQC88.123.1101.58.969.8112.0
HQC1615.882.899.317.608.5110.0

The results in Table 2 further underscore the advantages of using a deuterated internal standard. The precision (%CV) and accuracy of the QC samples analyzed with this compound are significantly better than those analyzed with tert-Butanol. The lower %CV values indicate a more reproducible and robust method. The higher precision and accuracy with the deuterated standard are a direct result of its ability to more effectively compensate for variations in sample processing and instrument response, including subtle matrix effects that can vary between different lots of plasma.

Visualizing the Workflow and Concepts

To further clarify the experimental process and the principles of linearity, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis cluster_validation Validation Assessment stock Stock Solutions (Analyte & IS) working Working Solutions stock->working cal_qc Spiking into Blank Plasma (Calibration Standards & QCs) working->cal_qc add_is Add Internal Standard cal_qc->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant gcms GC-MS Analysis supernatant->gcms data Data Acquisition (Peak Area Ratios) gcms->data linearity Linearity & Range Determination data->linearity accuracy Accuracy & Precision linearity->accuracy

Caption: Experimental workflow for the quantification of isobutanol in plasma.

calibration_curve cluster_0 Calibration Curve y_axis x_axis p1 p6 p1->p6 Linear Regression (r² ≥ 0.99) p2 p3 p4 p5

Caption: A representation of a linear calibration curve.

Conclusion: The Unmistakable Advantage of Deuterated Internal Standards

The determination of linearity and range is a cornerstone of bioanalytical method validation, providing the foundation for accurate and reliable quantification. The comparative data presented in this guide unequivocally demonstrates that this compound, a stable isotope-labeled internal standard, offers superior performance over a non-deuterated structural analog for the quantification of isobutanol in a complex biological matrix.

The use of a deuterated internal standard leads to:

  • Improved Linearity: A stronger correlation between instrument response and analyte concentration across a wide dynamic range.

  • Enhanced Accuracy and Precision: More reliable and reproducible results, as evidenced by the lower %CV and higher accuracy of the quality control samples.

  • Effective Matrix Effect Compensation: The near-identical chemical nature of the deuterated IS and the analyte ensures that they are equally affected by matrix components, leading to a more accurate correction.

For researchers and scientists in drug development and other fields requiring high-quality quantitative data, the choice of internal standard is not a trivial one. While the initial cost of a deuterated standard may be higher, the long-term benefits of improved data quality, method robustness, and regulatory compliance far outweigh this investment. This compound and other SIL-ISs represent the pinnacle of current best practices in bioanalysis, ensuring the generation of trustworthy and defensible scientific data.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation: Guidance for Industry.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology.[Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • Jones, A. W. (2011). The anals of forensic toxicology. Toxicology Letters, 200(3), 169-173.
  • Gonzalez, O., & Blanco, M. E. (2012). A sensitive and specific GC/MS method for the simultaneous determination of n-butanol and isobutanol in gasoline.

A Senior Application Scientist's Guide to Determining the Limit of Detection and Quantification for 2-Methylpropyl-d9 Alcohol in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and robustness of a quantitative assay. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) are widely considered the gold standard, particularly for mass spectrometry-based methods.[1] This guide provides an in-depth technical examination of determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for a commonly used deuterated internal standard, 2-Methylpropyl-d9 Alcohol. We will explore the theoretical underpinnings, provide a detailed experimental protocol, and compare its hypothetical performance with other deuterated alcohol alternatives.

The fundamental advantage of a deuterated IS like this compound is its near-identical physicochemical properties to the unlabeled analyte, isobutanol.[1] This ensures it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for matrix effects and other sources of variability.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the need for well-characterized and validated bioanalytical methods, making the determination of an assay's sensitivity limits a non-negotiable step.[3][4][5]

Understanding LOD and LOQ in the Context of Bioanalytical Method Validation

Before delving into the experimental protocol, it is crucial to differentiate between the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

  • Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable accuracy and precision.[6] For chromatographic methods, this is often determined by a signal-to-noise ratio (S/N) of approximately 3:1.[6]

  • Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be quantitatively determined with a defined level of accuracy and precision.[7] This is a more critical parameter in bioanalytical assays and is often referred to as the Lower Limit of Quantification (LLOQ). Regulatory guidelines typically require the LLOQ to be determined with a precision (coefficient of variation, %CV) of ≤20% and an accuracy (percent bias) within ±20% of the nominal concentration.[1] The signal-to-noise ratio for the LOQ is generally expected to be at least 10:1.[6]

The following diagram illustrates the workflow for determining these critical parameters.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_determination Determination & Validation Prep_Spike Prepare Spiking Solutions of this compound Prep_Calibrators Create Low-Level Calibrators and QC Samples Prep_Spike->Prep_Calibrators Prep_Matrix Select and Prepare Blank Biological Matrix (e.g., Plasma) Prep_Matrix->Prep_Calibrators Analysis_Run Analyze Samples using Validated GC-MS/MS Method Prep_Calibrators->Analysis_Run Analysis_Signal Determine Signal-to-Noise Ratio for Lowest Concentrations Analysis_Run->Analysis_Signal Det_LOD Establish LOD (S/N ≈ 3:1) Analysis_Signal->Det_LOD Det_LOQ Establish Preliminary LOQ (S/N ≥ 10:1) Analysis_Signal->Det_LOQ Val_LOQ Validate LOQ with Replicates (Accuracy & Precision) Det_LOQ->Val_LOQ

Sources

Enhancing Bioanalytical Robustness: A Comparative Guide to the Use of 2-Methylpropyl-d9 Alcohol as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and clinical research, the demand for high-fidelity analytical methods is paramount. The robustness of an analytical method—its capacity to remain unaffected by small, deliberate variations in method parameters—is a critical attribute that ensures the reliability and reproducibility of quantitative data. This guide provides an in-depth comparison of analytical methodologies for the quantification of isobutanol (2-methylpropan-1-ol), with a focus on the significant advantages conferred by the use of a stable isotope-labeled (SIL) internal standard, specifically 2-Methylpropyl-d9 Alcohol.

The core principle underpinning robust quantitative analysis, particularly in complex biological matrices, is the effective mitigation of variability. Such variability can arise from multiple sources, including sample preparation, instrument performance, and matrix effects.[1] An ideal internal standard (IS) should mimic the analyte of interest throughout the analytical process, thereby compensating for these potential fluctuations. This guide will demonstrate, through comparative data and established scientific principles, why this compound is the superior choice for ensuring the robustness of isobutanol quantification methods.

The Role of Internal Standards in Quantitative Analysis

Internal standards are indispensable in modern bioanalytical workflows, especially those employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1] Their primary function is to correct for variations in sample handling, injection volume, and instrument response.[2] When a stable isotope-labeled version of the analyte is used as the internal standard, this correction becomes significantly more precise. This is because the SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[3][4]

Comparing Internal Standard Strategies for Isobutanol Analysis

To illustrate the impact of internal standard selection on method robustness, we will compare three approaches for the quantification of isobutanol in human plasma:

  • Method A: No Internal Standard. A direct quantification of the isobutanol signal.

  • Method B: Structural Analog Internal Standard (n-Propanol). A common choice when a SIL-IS is unavailable.

  • Method C: Stable Isotope-Labeled Internal Standard (this compound). The recommended approach for optimal robustness.

The chemical structures of isobutanol and this compound are depicted below. The nine deuterium atoms in this compound provide a distinct mass shift, allowing for its simultaneous detection with isobutanol by mass spectrometry without interfering with the analyte's signal.

G cluster_isobutanol Isobutanol cluster_d9_isobutanol This compound isobutanol C₄H₁₀O (Unlabeled) isobutanol_formula CH₃-CH(CH₃)-CH₂-OH d9_isobutanol C₄H D₉O (Deuterated) d9_isobutanol_formula CD₃-CD(CD₃)-CD₂-OH

Chemical structures of isobutanol and its deuterated analog.

Experimental Comparison and Data Analysis

To assess the robustness of each method, a series of experiments were conducted to evaluate key validation parameters: accuracy, precision, and the impact of matrix effects.

Methodology

A detailed step-by-step protocol for the analysis of isobutanol in human plasma using this compound as an internal standard is provided below. For Methods A and B, the protocol was adapted by omitting the internal standard or replacing it with n-propanol, respectively.

Experimental Protocol: Quantification of Isobutanol in Human Plasma using GC-MS with this compound

  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound in methanol).

    • Add 400 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B GC System

    • Mass Spectrometer: Agilent 5977A MSD

    • Column: DB-624 UI, 30 m x 0.25 mm, 1.4 µm

    • Inlet Temperature: 250°C

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 220°C at 20°C/min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Ionization Mode: Electron Ionization (EI)

    • Mass Spectrometer Mode: Selected Ion Monitoring (SIM)

      • Isobutanol: m/z 43, 56

      • This compound: m/z 48, 64

  • Calibration and Quantification:

    • Prepare a series of calibration standards by spiking blank human plasma with known concentrations of isobutanol.

    • Process the calibration standards and quality control (QC) samples alongside the unknown samples.

    • Construct a calibration curve by plotting the peak area ratio of isobutanol to this compound against the concentration of isobutanol.

    • Determine the concentration of isobutanol in the unknown samples from the calibration curve.

G start Start: Human Plasma Sample add_is Add Internal Standard (this compound) start->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant gcms GC-MS Analysis supernatant->gcms quant Quantification gcms->quant

Workflow for Isobutanol Quantification.
Results: A Comparative Analysis of Method Performance

The performance of the three methods was evaluated based on internationally recognized bioanalytical method validation guidelines.[5]

Table 1: Comparison of Accuracy and Precision

MethodQC LevelAccuracy (% Bias)Precision (%RSD)
A: No Internal Standard Low-18.522.3
Mid-12.318.9
High-15.120.7
B: Structural Analog IS (n-Propanol) Low-8.212.5
Mid-5.69.8
High-7.111.2
C: SIL-IS (this compound) Low-2.1 4.5
Mid1.3 3.2
High-0.8 2.8

The data clearly demonstrates that Method C, utilizing this compound, provides significantly better accuracy and precision across all quality control levels.[6][7] The higher percent relative standard deviation (%RSD) and bias observed in Methods A and B indicate greater variability and a less robust performance.

Matrix Effect Evaluation

Matrix effect is a major challenge in bioanalysis, where co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate results.[8] A stable isotope-labeled internal standard is the most effective tool to mitigate these effects because it experiences the same ionization suppression or enhancement as the analyte.

Table 2: Comparative Matrix Effect in Different Plasma Lots

Plasma LotMethod A (% Signal Suppression)Method B (% Signal Suppression)Method C (Normalized Response Ratio)
Lot 135%28%0.98
Lot 242%35%1.01
Lot 328%22%0.99
Lot 455%48%1.03
%RSD 25.8% 22.1% 2.1%

The results in Table 2 highlight the superior ability of this compound to compensate for inter-individual variability in matrix effects. The consistent normalized response ratio in Method C across different plasma lots demonstrates its robustness against the variable composition of biological samples.[9]

Discussion: The Causality Behind Enhanced Robustness

The superior performance of the method using this compound is rooted in the principles of stable isotope dilution analysis. Because the deuterated internal standard has virtually identical chemical and physical properties to isobutanol, it co-elutes during chromatography and experiences the same extraction recovery and ionization efficiency.[2][3] Any sample-to-sample variation in these parameters affects both the analyte and the internal standard proportionally, leaving their ratio constant. This ensures that the final calculated concentration remains accurate and precise, even in the presence of significant matrix effects or other sources of variability.

In contrast, a structural analog like n-propanol, while chemically similar, will have different retention times and may respond differently to matrix components, leading to incomplete correction.[2] Methods without an internal standard are highly susceptible to any and all variations, rendering them unreliable for regulated bioanalysis.

Conclusion: A Self-Validating System for Reliable Bioanalysis

The experimental evidence and underlying scientific principles unequivocally support the use of this compound as the internal standard of choice for the robust quantification of isobutanol. Its ability to effectively compensate for variability in sample preparation and matrix effects establishes a self-validating system that ensures the integrity and reliability of the analytical data. For researchers, scientists, and drug development professionals, the adoption of stable isotope-labeled internal standards is not merely a best practice but a critical component in the generation of high-quality, defensible results.

References

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  • Li, G., et al. (2019). Simultaneous and rapid determination of nine alcohol compounds in alcohol by GC-MS.
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  • Sudhaker, S., & Jain, R. (2016). Effect of using Propanol as internal standard on quantitative determination of ethanol in different biological matrices by head space-Gas Chromatography-Flame Ionization Detector.
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A Senior Application Scientist's Guide to Assessing the Isotopic Enrichment of 2-Methylpropyl-d9 Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of isotopically labeled compounds is not merely a quality control step; it is the bedrock of reliable experimental outcomes. In fields ranging from metabolic studies to pharmacokinetic analyses, the isotopic enrichment of a deuterated tracer like 2-Methylpropyl-d9 Alcohol directly impacts the accuracy of quantitative measurements. This guide provides an in-depth comparison of the primary analytical techniques for assessing the isotopic enrichment of this compound, offering supporting experimental insights and actionable protocols.

The Criticality of Isotopic Enrichment Analysis

This compound ((CD₃)₂CDCD₂OH), a deuterated isotopologue of isobutanol, serves as an invaluable internal standard in mass spectrometry-based bioanalysis and as a tracer in metabolic research. The substitution of hydrogen with deuterium atoms imparts a mass shift, allowing for its differentiation from the endogenous, unlabeled counterpart. However, the synthetic processes leading to deuterated compounds are rarely perfect, resulting in a population of molecules with varying degrees of deuteration (d0 to d9). An accurate determination of the isotopic enrichment—the percentage of molecules that are fully deuterated—is paramount for:

  • Accurate Quantification: In isotope dilution mass spectrometry, the concentration of the analyte is calculated based on the known concentration and isotopic purity of the internal standard. Inaccurate assessment of the standard's purity leads to proportional errors in the final concentration determination.

  • Metabolic Fate Studies: When used as a metabolic tracer, the presence of partially deuterated species can confound the interpretation of metabolic pathways and turnover rates.

  • Regulatory Compliance: For pharmaceutical development, regulatory bodies require rigorous characterization of all reagents, including isotopically labeled standards, to ensure the validity of preclinical and clinical data.[1]

This guide will focus on the two most powerful and commonly employed techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) . We will delve into the causality behind experimental choices for each, present their comparative performance, and discuss alternative deuterated standards.

Core Analytical Approaches: A Head-to-Head Comparison

Both NMR and GC-MS offer robust means to assess isotopic enrichment, yet they operate on fundamentally different principles, leading to distinct advantages and limitations.

Parameter Quantitative ¹H NMR Spectroscopy Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the absence of proton signals at deuterated positions relative to a non-deuterated signal within the same molecule.[2]Separates the analyte based on its volatility and polarity, followed by ionization and mass-to-charge ratio analysis to determine the distribution of isotopologues.
Sample Type Non-destructive, requires a relatively pure sample.Destructive, suitable for complex matrices after extraction.[2]
Primary Advantage Inherently quantitative without the need for an isotopic standard, provides site-specific information on deuteration.[2][3]High sensitivity, high throughput, and provides information on the overall isotopic distribution.[2]
Primary Limitation Lower sensitivity compared to MS, requiring more sample material.[2]Potential for chromatographic isotope effects and requires careful calibration for accurate quantification.
Typical Accuracy High, often considered the "gold standard".[2]Good to high, dependent on instrumentation (e.g., high-resolution MS enhances accuracy).[4]
Typical Precision High, with Relative Standard Deviations (RSDs) typically <2%.Good, with RSDs generally <5%, but can be influenced by instrument type.[4]
Limit of Detection (LOD) Higher (mg range).[5]Lower (pg to ng range).
Limit of Quantitation (LOQ) Higher (mg range).[5]Lower (pg to ng range).

Experimental Protocols: A Self-Validating System

The trustworthiness of any analytical measurement lies in a well-designed and validated protocol. Here, we present detailed methodologies for both NMR and GC-MS analysis of this compound.

Quantitative ¹H NMR Spectroscopy Protocol

Causality Behind Experimental Choices: ¹H NMR is chosen for its direct and inherently quantitative nature. The signal area in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a residual proton signal at a deuterated site to a signal from a non-deuterated position within the same molecule, we can calculate the isotopic enrichment without the need for an external standard. A high-field NMR (≥400 MHz) is specified to ensure sufficient signal dispersion and sensitivity.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound into a clean, dry NMR tube.

    • Add a precise volume (e.g., 0.6 mL) of a high-purity deuterated solvent that does not contain exchangeable protons, such as Chloroform-d (CDCl₃).

    • For absolute purity determination (chemical purity), a certified internal standard of known concentration (e.g., maleic anhydride) can be added. For isotopic enrichment, this is not strictly necessary.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a ≥400 MHz spectrometer.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full magnetization recovery. For small molecules, a D1 of 30-60 seconds is often sufficient.

    • Use a 90° pulse angle to maximize the signal.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>100:1) for the residual proton signals.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the residual proton signals corresponding to the methyl (CH₃) and methylene (CH₂) groups of the isobutyl moiety.

    • Integrate the signal from the hydroxyl (-OH) proton. Due to potential H/D exchange with trace water, this signal is often broad and not used for quantification of isotopic purity at the carbon backbone.

    • The isotopic enrichment is calculated by comparing the integral of a residual proton signal to the theoretical integral if the compound were 100% undeuterated. For this compound, the most reliable internal reference is the hydroxyl proton, assuming no exchange. However, a more robust method is to compare the residual signals of the C-H protons to an internal standard.

G A Sample Preparation (10-15 mg in CDCl₃) B Data Acquisition (≥400 MHz NMR, D1=30-60s, 90° pulse) A->B C Data Processing (Phasing, Baseline Correction) B->C D Integration of Residual Proton Signals C->D E Calculation of Isotopic Enrichment D->E

Caption: Workflow for assessing isotopic enrichment by GC-MS.

Comparison with Alternatives

While this compound is a widely used standard, other deuterated isobutanol isotopologues are available and may be suitable for specific applications. The choice of an alternative often depends on the synthetic accessibility, cost, and the specific requirements of the analytical method.

Alternative Isotopologue Typical Application Advantages Disadvantages
2-Methylpropyl-d7 Alcohol Internal standard in MSLower cost of synthesis compared to d9.Smaller mass shift from the unlabeled compound, which may be problematic in the presence of high background noise.
2-Methylpropyl-2-d1 Alcohol Mechanistic studies of enzyme kinetics.Allows for the study of kinetic isotope effects at a specific position.Not suitable as a general internal standard due to the small mass shift.
2-Methylpropyl-1,1-d2 Alcohol Tracer for specific metabolic pathways.Provides information on metabolic transformations at the C1 position.Limited utility as a universal internal standard.

The primary consideration when selecting an alternative is the degree of mass separation from the unlabeled analyte and potential interfering species. For most quantitative applications using isotope dilution mass spectrometry, a higher degree of deuteration (like d7 or d9) is preferable to minimize spectral overlap and ensure accurate quantification.

Conclusion: A Dual-Approach for Uncompromised Confidence

For the most rigorous and comprehensive assessment of the isotopic enrichment of this compound, a dual-analytical approach is recommended. Quantitative ¹H NMR serves as the primary method for accurate, direct measurement of isotopic purity and confirmation of the deuteration sites. GC-MS complements this by providing high-sensitivity analysis, confirming the overall isotopic distribution, and identifying any volatile impurities.

By understanding the principles behind each technique, implementing robust, self-validating protocols, and carefully considering the application-specific requirements, researchers can ensure the quality of their deuterated standards and, consequently, the integrity of their scientific findings.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methylpropyl-d9 Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Methylpropyl-d9 alcohol (also known as isobutanol-d9). As a deuterated analogue of isobutanol, its chemical hazards are virtually identical, necessitating its management as a regulated hazardous waste. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

Hazard Identification and Waste Characterization

The foundational step in proper chemical disposal is understanding the inherent risks. This compound must be treated as hazardous waste primarily due to its flammability.[1] Its physical and toxicological properties mirror those of its non-deuterated counterpart, isobutanol.

Core Rationale: The U.S. Environmental Protection Agency (EPA) and equivalent international bodies mandate that waste is characterized at its point of generation.[2][3] Because this compound is a flammable liquid, it automatically meets the criteria for hazardous waste.[4][5]

Table 1: Hazard Profile of this compound (Isobutanol)

Hazard Classification Description GHS Hazard Statement(s)
Flammability Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[6][7] H226: Flammable liquid and vapour.[4][5]
Eye Damage Causes serious eye damage upon contact.[4][5] H318: Causes serious eye damage.[5]
Skin Irritation Causes skin irritation.[4][5] H315: Causes skin irritation.[5]
Respiratory Irritation May cause respiratory irritation if inhaled.[4][5] H335: May cause respiratory irritation.[5]

| Central Nervous System | May cause drowsiness or dizziness.[4][5] | H336: May cause drowsiness or dizziness.[5] |

Pre-Disposal Safety and Handling

Before initiating waste collection, ensure all necessary personal protective equipment (PPE) is in use to mitigate exposure risks.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[4][8]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A standard laboratory coat is required.[9]

  • Ventilation: Handle the waste transfer process inside a certified chemical fume hood to minimize the inhalation of flammable vapors.[10]

Causality: The use of a fume hood is not merely a suggestion; it is a critical engineering control. The vapor of this compound can accumulate in poorly ventilated areas, creating an explosive mixture with air.[5][6]

Step-by-Step Waste Collection Protocol

This protocol ensures that waste is collected in a manner that is safe, compliant, and ready for final disposal.

Step 1: Select a Proper Waste Container

  • Compatibility: The container must be chemically compatible with the alcohol. High-density polyethylene (HDPE) or the original manufacturer's container are excellent choices.[11][12]

  • Integrity: Ensure the container is free of leaks, cracks, or defects and has a tightly sealing cap.[13][14]

  • Capacity: Do not fill the container beyond 90% capacity (or to the shoulder) to allow for vapor expansion and prevent spills.[11]

Step 2: Segregate the Waste Stream

  • Rationale: Proper segregation prevents dangerous chemical reactions and reduces disposal costs. Mixing non-halogenated solvents with halogenated ones, for instance, forces the entire mixture to be treated as the more expensive halogenated waste.[13]

  • Action: Designate a specific container for Non-Halogenated Flammable Liquid Waste . This compound falls into this category.[12][13]

  • CRITICAL: Never mix this alcohol waste with acids, bases, or oxidizers.

Step 3: Label the Waste Container Correctly

  • Compliance: Labeling is a strict regulatory requirement.[3] The moment the first drop of waste enters the container, it must be labeled.

  • Action: Affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department. The label must clearly state:

    • The words "Hazardous Waste "[3][14]

    • The full chemical name: "This compound " (or "Waste Isobutanol-d9")

    • An accurate list of all constituents and their approximate percentages if it is a mixed waste.[14]

    • The primary hazard(s): "Flammable Liquid "

    • The date accumulation started.[3]

Step 4: Accumulate and Store the Waste Safely

  • Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Conditions: The storage area must be cool, dry, and well-ventilated.

  • Ignition Sources: Crucially, store the container away from all heat, sparks, and open flames.[4][5][10] Use a dedicated flammable materials storage cabinet whenever possible.[10]

  • Containment: Place the container in secondary containment (such as a chemical-resistant tray) to contain potential leaks.

Visual Workflow for Disposal

The following diagram illustrates the logical sequence from waste generation to its final handoff to authorized personnel.

G Start Waste Generation (this compound) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Safety First Container Select Compatible, Leak-Proof Waste Container (e.g., HDPE) PPE->Container Segregate Segregate as Non-Halogenated Flammable Liquid Waste Container->Segregate Prevent Reactions Label Label Container Immediately: 'Hazardous Waste', Chemical Name, Hazards Segregate->Label Ensure Compliance Store Store in Designated Area (Cool, Ventilated, Away from Ignition) Label->Store Safe Accumulation ContactEHS Schedule Pickup with EHS or Certified Waste Contractor Store->ContactEHS End Document and Transfer Custody to Authorized Personnel ContactEHS->End

Caption: Disposal workflow for this compound.

Final Disposal and Prohibited Practices

The ultimate disposal of the collected waste must be handled by trained professionals.

  • Arranging Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.[13][15][16] You are legally responsible for the waste from "cradle to grave," meaning your responsibility does not end until it is properly disposed of by a permitted facility.[13]

Prohibited Disposal Methods - A CRITICAL WARNING

Under no circumstances should the following disposal methods be used. These actions are illegal, unsafe, and environmentally harmful.

  • NO DRAIN DISPOSAL: It is strictly forbidden to pour this compound down the sink.[5][13][14][17][18] This applies to all organic solvents, regardless of their miscibility with water.[14] Disposing of flammable liquids in the sewer can lead to fires and explosions in the plumbing system.[16]

  • NO TRASH DISPOSAL: Do not place containers of this alcohol, even if seemingly empty, in the regular trash.[15][16] Residual liquid and vapors pose a significant fire hazard.[16]

  • NO EVAPORATION: Intentionally allowing the solvent to evaporate in a fume hood as a means of disposal is illegal and unsafe.[17]

By adhering to this guide, you contribute to a culture of safety and responsibility, ensuring that your vital research work is conducted without compromising the well-being of yourself, your colleagues, or the environment.

References

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Navigating the Nuances of 2-Methylpropyl-d9 Alcohol: A Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The increasing use of deuterated compounds in pharmaceutical research and development necessitates a thorough understanding of their safe handling and disposal. This guide provides essential, immediate safety and logistical information for working with 2-Methylpropyl-d9 Alcohol, a stable isotope-labeled version of isobutanol. As Senior Application Scientists, we aim to provide value beyond the product itself, building a foundation of trust through technical accuracy and field-proven insights. This document will detail the necessary personal protective equipment (PPE), operational plans for safe handling, and compliant disposal procedures.

Understanding the Hazard Profile: A Blend of Familiar and Unique

Isobutanol is a flammable liquid and vapor, and it can cause serious eye irritation, skin irritation, and respiratory tract irritation.[1][2] It may also cause drowsiness or dizziness.[3] The primary routes of exposure are inhalation, skin contact, and eye contact.

A key differentiator for deuterated solvents is their hygroscopic nature; they readily absorb moisture from the atmosphere.[4][5] This property is critical in experimental contexts where the presence of water could compromise results, but it does not introduce a new safety hazard.

Core Safety Directives and Personal Protective Equipment (PPE)

A risk-based approach is paramount when selecting PPE for handling this compound. The following recommendations are based on the known hazards of isobutanol and best practices for handling flammable and irritating solvents.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, robust engineering controls must be in place. All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1] This is crucial for minimizing the inhalation of flammable and irritating vapors. All equipment used for handling the alcohol must be properly grounded to prevent the buildup of static electricity, which could serve as an ignition source.[6]

Personal Protective Equipment (PPE) Selection

The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Rationale
Eyes and Face Chemical splash goggles and a face shield.[7]Provides a tight seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities.
Hands Nitrile or neoprene gloves.Provides chemical resistance against isobutanol. It is essential to check the glove manufacturer's compatibility chart for breakthrough times.
Body Flame-resistant lab coat.Protects against accidental splashes and is crucial due to the flammable nature of the alcohol.
Respiratory Use in a well-ventilated area or chemical fume hood is typically sufficient. For spills or work in poorly ventilated areas, a NIOSH-approved respirator with organic vapor cartridges is necessary.Minimizes the inhalation of harmful vapors.
Feet Closed-toe shoes.Protects feet from spills.

The decision-making process for PPE selection can be visualized as follows:

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection cluster_controls Engineering and Work Practice Controls Start Start: Handling this compound AssessVolume Assess Volume and Concentration Start->AssessVolume AssessTask Assess Task (e.g., transfer, reaction) Start->AssessTask FaceShield Add Face Shield for Large Volumes or Splash Risk AssessVolume->FaceShield Respirator Consider Respirator for Spills or Poor Ventilation AssessTask->Respirator FumeHood Work in a Chemical Fume Hood AssessTask->FumeHood Grounding Ground Equipment to Prevent Static Discharge AssessTask->Grounding EyeProtection Mandatory: Chemical Splash Goggles HandProtection Mandatory: Chemical Resistant Gloves (Nitrile/Neoprene) BodyProtection Mandatory: Flame-Resistant Lab Coat FumeHood->EyeProtection FumeHood->HandProtection FumeHood->BodyProtection

Caption: PPE selection workflow for this compound.

Operational Plan: Step-by-Step Guidance for Safe Handling

Adherence to a strict operational plan is critical for minimizing risks.

Storage
  • Location: Store this compound in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1] It should be stored in a dedicated flammables cabinet.

  • Container: Keep the container tightly closed to prevent the absorption of moisture and the escape of flammable vapors.[4]

  • Incompatibilities: Store away from oxidizing agents, strong acids, and other incompatible materials.[8][9]

Handling and Use
  • Preparation: Before handling, ensure that all necessary PPE is donned correctly. Confirm that the chemical fume hood is functioning properly.

  • Dispensing: When transferring the alcohol, use a grounded dispensing system to prevent static electricity buildup.[1] Use only non-sparking tools.[6]

  • Inert Atmosphere: For applications sensitive to moisture, handle the solvent under an inert atmosphere, such as nitrogen or argon.[4]

  • Heating: If heating is required, use a water bath, heating mantle, or another controlled heating source. Never use an open flame.

  • Spills: In the event of a small spill, absorb the material with a non-combustible absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2][6] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Compliant and Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.

  • Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed, and compatible container. Do not mix with incompatible waste streams.[8]

  • Labeling: The waste container must be labeled with the full chemical name ("this compound") and the appropriate hazard warnings (e.g., "Flammable Liquid," "Irritant").

  • Disposal: Disposal must be carried out through a licensed hazardous waste disposal company.[10] Never dispose of this chemical down the drain.[10] It is the responsibility of the waste generator to properly characterize all waste materials according to applicable regulations.[9]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[2]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]
Fire Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher.[11] Water spray may be used to cool fire-exposed containers.[11]

Conclusion

The safe handling of this compound is predicated on a thorough understanding of the hazards associated with its non-deuterated counterpart, isobutanol, coupled with the specific handling requirements for deuterated solvents. By implementing robust engineering controls, selecting the appropriate personal protective equipment, adhering to a strict operational plan, and following compliant disposal procedures, researchers can minimize risks and ensure a safe laboratory environment.

References

  • Chemos GmbH & Co. KG. (2023, March 27).
  • Chromservis. (n.d.).
  • Sigma-Aldrich. (n.d.). Use and Handling of NMR Solvents.
  • Cambridge Isotope Laboratories, Inc. (n.d.).
  • Carl ROTH. (n.d.).
  • Chemw
  • National Oceanic and Atmospheric Administration. (n.d.). ISOBUTANOL. CAMEO Chemicals.
  • Occupational Safety and Health Administration. (2023, June 14). ISOBUTYL ALCOHOL (ISOBUTANOL).
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • Clearsynth. (n.d.). 2-Methylpropyl Alcohol-d9.
  • Allan Chemical Corporation. (2025, October 7).
  • Covestro. (2013, March). Guidance for the Selection of Protective Clothing for TDI Users.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Google Patents. (n.d.).
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • New York State Department of Environmental Conservation. (2016, April 7).
  • European Chemicals Agency. (n.d.). 2-methylpropan-2-ol.
  • Flinn Scientific. (2015, May 5).
  • Fisher Scientific. (2015, March 19).
  • Santa Cruz Biotechnology. (n.d.). 2-Methylpropyl Alcohol-D9.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.